molecular formula C24H19N3O6 B7789139 C646

C646

Cat. No.: B7789139
M. Wt: 445.4 g/mol
InChI Key: HEKJYZZSCQBJGB-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C646 is a potent, selective, and competitive small-molecule inhibitor of the histone acetyltransferases p300 and CREB-binding protein (CBP), identified through structure-based virtual screening . It exhibits a Ki of 400 nM for p300 and demonstrates high selectivity for p300/CBP over other acetyltransferases like PCAF and GCN5, making it a valuable chemical probe for dissecting acetyltransferase functions . Its mechanism of action involves competitive inhibition with acetyl-CoA, leading to reduced histone acetylation, particularly on histones H3 and H4 . In research applications, this compound has shown significant anti-proliferative effects across various cancer models. It inhibits cell cycle progression by downregulating G2/M phase regulators like cyclin B1 and CDK1, and it can induce apoptosis in solid tumors and hematological malignancies, including pancreatic cancer, leukemia, and prostate cancer . Furthermore, this compound modulates key signaling pathways; it can reduce pro-inflammatory gene expression by influencing the NF-κB pathway and has been shown to improve insulin signaling in metabolic disease models . Beyond its direct HAT inhibition, a 2024 study revealed that this compound can promote the degradation of Exportin-1 (XPO1), which subsequently alters p300 chromatin occupancy and contributes to its overall functional impact . Researchers should note that while this compound is selective at lower concentrations, studies indicate it can inhibit histone deacetylases (HDACs) and covalently bind to other proteins like tubulin at higher concentrations (typically above 10-20 µM), which should be considered when designing experiments and interpreting results . This product is intended for Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Properties

IUPAC Name

4-[(4E)-4-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O6/c1-13-10-20(21(27(31)32)11-14(13)2)22-9-8-18(33-22)12-19-15(3)25-26(23(19)28)17-6-4-16(5-7-17)24(29)30/h4-12H,1-3H3,(H,29,30)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKJYZZSCQBJGB-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the In Vitro Biological Effects of C646

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the in vitro biological activities of C646, a selective inhibitor of the p300/CBP histone acetyltransferases. It details its mechanism of action, impact on cellular processes and signaling pathways, and provides standardized protocols for its experimental application.

Core Mechanism of Action

This compound is a potent, cell-permeable, and reversible small molecule inhibitor of the histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP).[1] It acts as a competitive inhibitor with respect to acetyl-CoA, binding to the Lys-CoA pocket of p300. The inhibition is highly selective for p300/CBP over other HATs such as PCAF, GCN5, and MOZ.[2]

By inhibiting p300/CBP HAT activity, this compound prevents the acetylation of both histone and non-histone protein targets.[2] A primary consequence is the reduction of histone acetylation, particularly at H3 and H4 tails, which leads to a more condensed chromatin structure and repression of gene transcription.[3][4] This disruption of transcription, especially of genes involved in cell proliferation and survival, forms the basis of its anti-neoplastic effects.[1] this compound has been shown to block the dynamic acetylation of H3K4me3 across the promoter and start-site of inducible genes, thereby disrupting the association of RNA polymerase II and subsequent gene activation.[3]

This compound This compound p300 p300/CBP HAT This compound->p300 Competitively Inhibits Histones Histone Proteins p300->Histones Acetylation AcetylCoA Acetyl-CoA AcetylCoA->p300 Binds AcetylatedHistones Acetylated Histones (e.g., H3K27ac) Chromatin Open Chromatin AcetylatedHistones->Chromatin Promotes Transcription Gene Transcription (Oncogenes, etc.) Chromatin->Transcription Enables CellEffects Cell Proliferation & Survival Transcription->CellEffects Drives

Figure 1: Mechanism of this compound Action.

Key Biological Effects In Vitro

This compound elicits a range of biological effects across various cell types, primarily studied in the context of oncology. These effects stem from its ability to modulate gene expression through the inhibition of p300/CBP.

A predominant effect of this compound is the induction of cell cycle arrest. The specific phase of arrest can be cell-type dependent.

  • G1 Arrest: In AML1-ETO-positive acute myeloid leukemia (AML) cells, this compound treatment evokes partial cell cycle arrest in the G1 phase.[5][6]

  • G2/M Arrest: In pancreatic cancer cell lines, this compound treatment leads to an increased proportion of cells in the G2/M phase.[7] This is associated with the downregulation of G2/M regulatory proteins, including Cyclin B1 and CDK1.[7][8]

This compound is a potent inducer of apoptosis in numerous cancer cell lines.

  • In androgen-sensitive and castration-resistant prostate cancer cells, a 20 μM concentration of this compound induces apoptosis.[3]

  • In gastric cancer cell lines, this compound promotes apoptosis, an effect correlated with changes in the expression of Bcl-2 family proteins.[9]

  • For pancreatic cancer cells, treatment with 30 µM this compound for 48 hours significantly increases the proportion of apoptotic cells, as measured by Annexin V staining.[8][10]

The compound effectively suppresses the proliferative and clonogenic capacity of cancer cells.

  • In AML cells, this compound inhibits cellular proliferation and reduces colony formation.[5][6]

  • For pancreatic cancer cells, this compound reduces cell proliferation, DNA synthesis, and clonogenic growth in a dose-dependent manner.[7]

  • Autophagy: this compound has been shown to induce autophagy in addition to apoptosis and cell cycle arrest.[3]

  • Radiosensitization: In non-small cell lung carcinoma (NSCLC) cells, this compound enhances sensitivity to ionizing radiation by promoting mitotic catastrophe.[11][12]

  • Inhibition of EMT: this compound can reverse the epithelial-to-mesenchymal transition (EMT) in human peritoneal mesothelial cells by blocking the TGF-β1/Smad3 signaling pathway.[13]

  • Suppression of Migration and Invasion: In gastric cancer cell lines, this compound treatment suppressed migration and invasion capabilities, which was associated with reduced expression of MMP7 and MMP9.[9]

Modulation of Signaling Pathways

This compound impacts several critical signaling pathways often dysregulated in disease. Its effects are primarily due to the transcriptional repression of key pathway components.

  • NF-κB Pathway: In prostate cancer, this compound-induced apoptosis is associated with interference in the NF-κB pathway.[3][4] this compound has also been shown to reduce pro-inflammatory gene expression by inhibiting NF-κB signaling in macrophages.[14]

  • Androgen Receptor (AR) Pathway: The apoptotic effect of this compound in prostate cancer cells is also linked to the disruption of the AR signaling pathway.[3][4]

  • TGF-β1/Smad3 Pathway: this compound can reverse high glucose-induced EMT by inhibiting the TGF-β1/Smad3 signaling pathway in human peritoneal mesothelial cells.[13]

  • Survival Pathways: In gastric cancer, this compound treatment leads to differential expression of oncogenic signaling molecules including c-Met and Akt.[9]

cluster_0 This compound Inhibition Cascade cluster_1 Downstream Signaling & Cellular Outcomes This compound This compound p300 p300/CBP This compound->p300 Inhibits Histone_Acetylation Reduced Histone Acetylation p300->Histone_Acetylation Leads to Gene_Repression Transcriptional Repression of: - c-kit, bcl-2, c-Met - Cyclin B1, CDK1 Histone_Acetylation->Gene_Repression Causes Apoptosis Apoptosis Gene_Repression->Apoptosis CellCycleArrest Cell Cycle Arrest (G1 or G2/M) Gene_Repression->CellCycleArrest Proliferation Decreased Proliferation Gene_Repression->Proliferation

Figure 2: this compound-Mediated Signaling and Cellular Outcomes.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound activity from in vitro studies.

ParameterValueAssay TypeTarget/Cell LineReference
Ki 400 nMCell-free HAT assayp300[3][4]
IC50 1.6 µMCell-free HAT assayp300[15]
IC50 40 µMMTT proliferation assayGoat Adipose-Derived Stem Cells (gADSCs)[16]
% Inhibition 86% at 10 µMIn vitro HAT assayp300[3][4]
Effective Conc. 20 µMApoptosis InductionProstate cancer cells[3][4]
Effective Conc. 25 µMReduction of H3/H4 acetylationC3H10T1/2 mouse fibroblasts[3]
Effective Conc. 20-30 µMInhibition of H3 acetylationMIAPaCa2 and PSN1 pancreatic cancer cells[7]
Effective Conc. 10 µMInhibition of cell growthMelanoma and NSCL cancer cell lines

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro studies involving this compound.

This protocol is used to determine the direct inhibitory effect of this compound on p300 enzymatic activity.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.9), 5 mM DTT, 80 µM EDTA, and 40 µg/ml BSA.[3][4]

  • Component Assembly: In each reaction tube, combine 5 nM recombinant p300 enzyme and 100 µM of a histone H4 peptide substrate (e.g., H4-15).[3][4]

  • Inhibitor Addition: Add this compound over a range of concentrations. Ensure the final DMSO concentration is constant and low (<5%).[3][4]

  • Pre-incubation: Incubate the mixture at 30°C for 10 minutes.[3][4]

  • Reaction Initiation: Start the reaction by adding a 1:1 mixture of unlabeled acetyl-CoA and ¹⁴C-labeled acetyl-CoA to a final concentration of 20 µM.[3][4]

  • Reaction Incubation: Incubate at 30°C for 10 minutes.[3][4]

  • Quenching: Stop the reaction by adding 14% SDS (w/v).[3][4]

  • Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a PhosphorImager plate to quantify the incorporation of ¹⁴C-acetate into the histone peptide. Calculate IC50 values from the dose-response curve.[4]

This method assesses the effect of this compound on histone acetylation levels within cells.

cluster_0 Cell Culture & Treatment cluster_1 Histone Extraction cluster_2 Quantification & Electrophoresis cluster_3 Immunoblotting & Detection A1 1. Seed cells (e.g., C3H10T1/2) and grow to confluence. A2 2. Treat cells with this compound (e.g., 25 µM) or vehicle (DMSO) for a defined period (e.g., 18-20 hours). A1->A2 B1 3. Harvest cells and perform acid extraction to isolate histone proteins. A2->B1 C1 4. Quantify protein concentration (e.g., BCA assay). B1->C1 C2 5. Separate equal amounts of histone proteins by SDS-PAGE. C1->C2 D1 6. Transfer proteins to a PVDF membrane. C2->D1 D2 7. Block and probe with primary antibodies (e.g., anti-acetyl-H3, anti-total-H3). D1->D2 D3 8. Incubate with HRP-conjugated secondary antibody. D2->D3 D4 9. Detect signal using chemiluminescence and image. D3->D4

Figure 3: Western Blot Workflow for Histone Acetylation.
  • Cell Culture and Treatment: Culture cells (e.g., pancreatic cancer cells, fibroblasts) to the desired confluency. Treat with various concentrations of this compound or a vehicle control (DMSO) for the specified time.[4][7]

  • Histone Isolation: Harvest the cells and isolate histones using an acid extraction protocol.[4]

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • SDS-PAGE and Transfer: Separate equal amounts of histone proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[4]

  • Immunoblotting: Block the membrane and incubate overnight with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H4) and a loading control (e.g., anti-total H3).[4][7]

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.[13]

This protocol is for determining the effect of this compound on cell cycle distribution.

  • Cell Treatment: Treat cells with this compound at the desired concentration (e.g., 30 µM) for various time points (e.g., 24, 48, 72 hours).[7][16]

  • Cell Harvest: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.[8]

  • Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the DNA dye fluorescence is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]

References

C646: A Technical Guide to the Discovery, Development, and Application of a p300/CBP Histone Acetyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor C646, a widely used tool for studying the function of the homologous histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). We will delve into its discovery, mechanism of action, and the experimental protocols used for its characterization, supported by quantitative data and visual diagrams of relevant biological pathways and workflows.

Introduction and Discovery

The E1A-associated protein p300 and its paralog CBP are crucial transcriptional co-activators that play a pivotal role in a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] They function, in part, through their intrinsic histone acetyltransferase (HAT) activity, which involves transferring an acetyl group from acetyl-CoA to lysine residues on histone tails, leading to a more relaxed chromatin structure that facilitates gene transcription.[3] Given their central role in gene regulation, the dysregulation of p300/CBP activity has been implicated in various diseases, most notably cancer, making them attractive therapeutic targets.[4][5]

The discovery of this compound stemmed from a structure-based, in silico virtual screening approach aimed at identifying a potent and selective small molecule inhibitor that targets the active site of p300.[4][6] This computational strategy led to the identification of a pyrazolone-containing compound, this compound, which was found to be a competitive inhibitor of p300.[4][6] Subsequent studies validated its utility as a pharmacological probe for interrogating p300/CBP function in various biological contexts.[6]

Mechanism of Action

This compound functions as a reversible and competitive inhibitor with respect to Acetyl-CoA, binding to the Lys-CoA binding pocket of the p300/CBP HAT domain.[7] Structural studies and mutational analyses have confirmed that this compound interacts with key residues within this pocket, including Thr1411, Trp1466, Tyr1467, and Arg1410.[8] By occupying this site, this compound effectively blocks the binding of Acetyl-CoA, thereby preventing the acetylation of histone and non-histone protein substrates. This leads to a global reduction in histone acetylation, particularly at sites like H3K18 and H3K27, which are characteristic marks of p300/CBP activity.[9][10][11] The inhibition of p300/CBP-mediated acetylation disrupts the transcriptional programs of key oncogenic pathways, leading to effects such as cell cycle arrest, induction of apoptosis, and autophagy.[9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity from various studies.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterTargetValueAssay TypeReference
Ki p300400 nMCell-free HAT Assay[8][9][12][13]
IC50 p3001.6 µMCell-free HAT Assay[8]
Inhibition % p30086% at 10 µMIn Vitro HAT Assay[12]

Table 2: Cellular Effects of this compound

Cell LineEffectConcentrationDurationReference
MCF7 Antiproliferative (IC50)26.09 µM72 h[14]
Prostate Cancer Cells Apoptosis Induction20 µM-[12]
C3H10T1/2 Fibroblasts Reduced H3/H4 Acetylation25 µM1-3 h[9][12]
Pancreatic Cancer Cells Reduced H3K9/18/27ac10-50 µM-[10][11]
Gastric Cancer Cells Inhibition of Viability10 µM24 h[15]
PC-3 (Prostate) H3K27Ac Inhibition (EC50)Modest vs A-4853 h[5]
gADSCs Apoptosis Induction40 µM (IC50)24-72 h[16]

Signaling Pathways Modulated by this compound

p300/CBP act as central nodes in numerous signaling pathways by acetylating transcription factors and other regulatory proteins. This compound, by inhibiting p300/CBP, can significantly perturb these networks.

a) NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival.[13] The p65/RelA subunit of NF-κB is a known substrate of p300. Acetylation of p65 by p300 enhances its transcriptional activity.[1][13] this compound has been shown to inhibit the NF-κB pathway, reducing the expression of pro-inflammatory genes.[13]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK activates IkB IkB IKK->IkB phosphorylates IkB_P p-IκB IkB->IkB_P NF_kB NF-κB (p65/p50) NF_kB_nuc NF-κB NF_kB->NF_kB_nuc translocates NF_kB_IkB IκB NF-κB NF_kB_IkB->NF_kB releases Acetylation Acetylation NF_kB_nuc->Acetylation recruits p300_CBP p300/CBP p300_CBP->Acetylation This compound This compound This compound->p300_CBP inhibits Target_Gene Pro-inflammatory Gene Expression Acetylation->Target_Gene activates Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt_Signal Wnt Signal Destruction_Complex Destruction Complex Wnt_Signal->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin degrades Beta_Catenin_nuc β-catenin Beta_Catenin->Beta_Catenin_nuc accumulates & translocates p300_CBP p300/CBP Beta_Catenin_nuc->p300_CBP recruits Target_Gene Wnt Target Gene Expression Beta_Catenin_nuc->Target_Gene co-activates TCF TCF TCF->Target_Gene binds DNA HAT_Activity HAT Activity p300_CBP->HAT_Activity This compound This compound This compound->p300_CBP inhibits HAT_Activity->Target_Gene enables HAT_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mix (p300, Histone Peptide, this compound) Start->Prepare_Mix Pre_Incubate Pre-incubate at 30°C (10 min) Prepare_Mix->Pre_Incubate Initiate Initiate with [14C]-Acetyl-CoA Pre_Incubate->Initiate Incubate Incubate at 30°C (10 min) Initiate->Incubate Quench Quench Reaction (SDS) Incubate->Quench SDS_PAGE SDS-PAGE Separation Quench->SDS_PAGE Analysis PhosphorImager Analysis & Quantification SDS_PAGE->Analysis End End Analysis->End ChIP_Workflow Start Start: Treat Cells with this compound Crosslink Cross-link Proteins to DNA (Formaldehyde) Start->Crosslink Lyse_Shear Cell Lysis & Chromatin Shearing (Sonication) Crosslink->Lyse_Shear IP Immunoprecipitation (Antibody for Ac-Histone) Lyse_Shear->IP Capture Capture Complexes (Protein A/G Beads) IP->Capture Wash Wash Beads Capture->Wash Elute_Reverse Elute & Reverse Cross-links Wash->Elute_Reverse Purify Purify DNA Elute_Reverse->Purify Analysis qPCR Analysis Purify->Analysis End End Analysis->End

References

C646: A Technical Guide to its Role and Application in Histone Acetylation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding C646

This compound is a potent, cell-permeable, and reversible small molecule inhibitor of the histone acetyltransferase (HAT) activity of p300 and its paralog, CREB-binding protein (CBP).[1] It functions as a competitive inhibitor with respect to acetyl-CoA, binding to the Lys-CoA binding pocket of p300.[1] Its selectivity for p300/CBP over other HATs, such as PCAF, GCN5, and MOZ, has established this compound as a critical chemical probe for elucidating the specific roles of p300/CBP in gene regulation, cell signaling, and disease pathogenesis.[1] This guide provides an in-depth overview of this compound, its mechanism, quantitative data on its activity, detailed experimental protocols for its use, and its impact on key cellular signaling pathways.

Chemical Properties of this compound:

  • Molecular Formula: C₂₄H₁₉N₃O₆[2]

  • Molecular Weight: 445.42 g/mol [1][3]

  • CAS Number: 328968-36-1[1]

  • Solubility: Soluble in DMSO.[1][4]

Quantitative Data on this compound Activity

The efficacy and selectivity of this compound have been quantified across various biochemical and cellular assays. The following tables summarize key data points for easy reference and comparison.

Table 1: Inhibitory Potency and Selectivity of this compound

Target Enzyme Inhibition Constant (Ki) IC₅₀ Notes
p300 400 nM[3][4][5][6][7] 1.6 µM[4][8] Competitive inhibition versus Acetyl-CoA in cell-free assays.

| PCAF, GCN5, Rtt109, Sas, MOZ | Not specified | >100 µM (estimated) | Elicits less than 10% inhibition against these HATs.[1] |

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (Cell Viability) Treatment Duration
Kasumi-1, SKNO-1 Acute Myeloid Leukemia (AML), AML1-ETO-positive ~10-20 µM 24-72 hours[9]
PSN1, MIAPaCa2 Pancreatic Cancer ~30-40 µM 72 hours[10][11]
Various Gastric Cancer Lines Gastric Cancer ~10-20 µM 24-72 hours[12][13]
Prostate Cancer Lines Prostate Cancer ~20 µM Not specified[3][14]

| Melanoma & NSCLC Lines | Melanoma, Non-Small Cell Lung Cancer | ~10 µM | Not specified[1] |

Table 3: Cellular Effects of this compound on Histone Acetylation

Cell Line This compound Concentration Effect on Histone Marks Notes
C3H 10T1/2 (Mouse Fibroblasts) 25 µM Reduction in global H3 and H4 acetylation.[3] Abrogates TSA-induced hyperacetylation.[3]
PSN1, MIAPaCa2 (Pancreatic) 10-50 µM Dose-dependent decrease in H3K9ac, H3K18ac, H3K27ac.[10]
Gastric Cancer Cell Lines 10 µM Significant reduction in acetylated Histone H3 (Ac-H3).[12][13]

| RAW264.7 (Murine Macrophages) | 7-30 µM | Counterintuitive slight increase in H3 acetylation.[5][7] | At concentrations ≥7 µM, this compound also inhibits HDACs.[5][7] |

Signaling Pathways Modulated by this compound

p300/CBP are crucial co-activators for a multitude of transcription factors, integrating various signaling pathways to control gene expression. By inhibiting p300/CBP, this compound can significantly alter these pathways, which is particularly relevant in cancer and inflammation research.

Key Affected Pathways:

  • NF-κB Pathway: p300 acetylates the p65 subunit of NF-κB, enhancing its transcriptional activity.[15] this compound treatment can inhibit this process, leading to the downregulation of pro-inflammatory and survival genes.[5][15] This makes this compound a valuable tool for studying inflammatory diseases and cancers with constitutive NF-κB activation.[5][7]

  • p53 Pathway: Acetylation of p53 by p300/CBP is critical for its stability and activation as a tumor suppressor. The effect of this compound on this pathway can be context-dependent, but it has been shown to augment p53 protein levels in some cancer cells.[6]

  • Androgen Receptor (AR) Signaling: In prostate cancer, p300/CBP are co-activators for the AR.[15] this compound treatment has been shown to interfere with AR function and induce apoptosis in both androgen-sensitive and castration-resistant prostate cancer cells.[3][15]

  • Hypoxia-Inducible Factor (HIF-1α) Pathway: p300/CBP are required for the transcriptional activity of HIF-1α, a key regulator of the cellular response to hypoxia, which is often implicated in tumor progression.[16]

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Activation Stimulus->IKK Activates IkBa IκBα Phosphorylation & Degradation IKK->IkBa Phosphorylates NFkB_dimer NF-κB Dimer (p65/p50) IkBa->NFkB_dimer Releases NFkB_active Active NF-κB (p65/p50) NFkB_dimer->NFkB_active Translocates NFkB_inactive Inactive Complex (p65/p50)-IκBα NFkB_inactive->NFkB_dimer Acetylation p65 Acetylation NFkB_active->Acetylation DNA DNA Binding NFkB_active->DNA Binds to p300 p300/CBP p300->Acetylation Mediates Acetylation->DNA Enhances Gene_Tx Pro-inflammatory Gene Transcription DNA->Gene_Tx Initiates This compound This compound This compound->p300 Inhibits

Caption: this compound inhibits p300/CBP-mediated acetylation of NF-κB.

Detailed Experimental Protocols

The following protocols provide a framework for studying the effects of this compound. Concentrations and incubation times should be optimized for specific cell types and experimental goals.

Western Blotting for Histone Acetylation Changes

This protocol is used to assess global changes in histone acetylation levels following this compound treatment.

Methodology:

  • Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of this compound (e.g., 10-50 µM) or DMSO (vehicle control) for a specified duration (e.g., 6, 24, or 48 hours).[11][13]

  • Histone Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a Triton-based buffer (e.g., 0.5% Triton X-100 in PBS with protease inhibitors) on ice for 10 minutes to release nuclei.[17]

    • Centrifuge to pellet the nuclei (e.g., 1,000 x g for 10 min at 4°C).[17]

    • Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract acid-soluble proteins (histones).[17]

    • Centrifuge at high speed to pellet debris and collect the supernatant containing histones.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

  • SDS-PAGE and Transfer:

    • Mix 15-20 µg of histone extract with 5x SDS loading buffer and denature at 96°C for 10 minutes.[18]

    • Load samples onto a 15% SDS-polyacrylamide gel and run at 100 V until adequate separation is achieved.[18][19]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K27, anti-acetyl-H3K9) or total histone H3 (as a loading control) overnight at 4°C.[13]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

G A 1. Cell Treatment Treat cells with this compound or DMSO vehicle. B 2. Cell Lysis & Histone Extraction Isolate nuclei and perform acid extraction. A->B C 3. Protein Quantification Determine histone concentration. B->C D 4. SDS-PAGE Separate histone proteins by size. C->D E 5. Western Transfer Transfer proteins to a PVDF membrane. D->E F 6. Immunoblotting Probe with specific antibodies for Ac-Histones & Total Histones. E->F G 7. Detection Visualize bands using ECL. F->G H 8. Analysis Quantify band intensity relative to loading control. G->H

Caption: Workflow for Western Blot analysis of histone acetylation.
Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if this compound treatment alters histone acetylation at specific genomic loci, such as gene promoters.

Methodology:

  • Cell Treatment and Cross-linking:

    • Treat ~1-5 x 10⁷ cells with this compound (e.g., 40 µM for 48 hours) or DMSO.[11]

    • Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.[17]

    • Quench the reaction by adding glycine to a final concentration of 0.125 M.[17]

  • Cell Lysis and Chromatin Shearing:

    • Harvest cells, wash with cold PBS, and lyse to release nuclei.[17]

    • Resuspend nuclei in a shearing buffer (e.g., containing SDS) and sonicate the chromatin to an average fragment size of 200-1000 bp.[11][20] Verify fragment size on an agarose gel.

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin lysate with Protein A/G beads.

    • Save a small aliquot of the lysate as the "Input" control.

    • Incubate the remaining lysate overnight at 4°C with an antibody specific for an acetylated histone (e.g., anti-H3K27ac) or a negative control IgG.[11]

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

    • Elute the chromatin complexes from the beads.

  • Reverse Cross-links and DNA Purification:

    • Add NaCl and incubate at 65°C for several hours to reverse the formaldehyde cross-links.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

  • Analysis:

    • Use quantitative PCR (qPCR) with primers specific to the promoter region of a target gene to quantify the enrichment of acetylated histones.[11] Normalize the IP signal to the input control.

G A 1. Cross-linking Treat cells with this compound, then fix with formaldehyde. B 2. Chromatin Shearing Lyse cells and sonicate DNA to 200-1000 bp fragments. A->B C 3. Immunoprecipitation Incubate with anti-acetyl-histone antibody. B->C D 4. Isolate Complexes Capture antibody-chromatin complexes with beads. C->D E 5. Reverse Cross-links Elute complexes and reverse formaldehyde cross-links. D->E F 6. DNA Purification Purify the immunoprecipitated DNA. E->F G 7. qPCR Analysis Quantify enrichment at specific gene promoters. F->G

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Cell Viability Assay (MTS/MTT)

This assay measures the effect of this compound on cell proliferation and metabolic activity.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,500-8,000 cells per well and allow them to attach overnight.[10][21]

  • This compound Treatment: Add various concentrations of this compound (e.g., 10-50 µM) to the wells.[10] Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, 72 hours) at 37°C.[10][22]

  • Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[21][22] Viable cells with active metabolism will convert the reagent into a colored formazan product.

  • Absorbance Measurement: If using MTT, add a solubilizing agent (like DMSO) to dissolve the formazan crystals.[22] Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[21][22]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

G A 1. Cell Seeding Plate cells in 96-well plates. B 2. This compound Treatment Add serial dilutions of this compound. A->B C 3. Incubation Incubate for 24, 48, or 72 hours. B->C D 4. Add MTS/MTT Reagent Metabolically active cells convert reagent to formazan. C->D E 5. Measure Absorbance Quantify formazan product with a plate reader. D->E F 6. Calculate Viability Determine cell viability relative to control to find IC₅₀. E->F

Caption: Workflow for assessing cell viability after this compound treatment.

Considerations for Use

  • Selectivity: While this compound is highly selective for p300/CBP over other HATs, researchers should be aware of potential off-target effects.[1] Notably, at concentrations of 7 µM and higher, this compound has been reported to inhibit histone deacetylases (HDACs), which could lead to complex or counterintuitive results, such as an increase in histone acetylation in some contexts.[5][7]

  • Applications: this compound is extensively used as a pharmacological probe to study the biological functions of p300/CBP.[3] Its ability to induce cell cycle arrest, apoptosis, and autophagy has made it a valuable tool in cancer research, with demonstrated anti-tumor effects in models of leukemia, pancreatic cancer, gastric cancer, and prostate cancer.[3][9][11][12] It is also being explored for its anti-inflammatory properties.[5][23]

Conclusion

This compound is an indispensable tool for the specific inhibition of p300/CBP histone acetyltransferases. Its well-characterized mechanism of action and defined potency allow researchers to dissect the precise roles of these enzymes in health and disease. By employing the standardized protocols and understanding the quantitative data presented in this guide, scientists and drug development professionals can effectively leverage this compound to investigate the complex interplay of histone acetylation in cellular signaling and explore its therapeutic potential.

References

C646 as a Chemical Probe for p300: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C646, a widely used small molecule inhibitor of the histone acetyltransferase p300. This document details its mechanism of action, biochemical and cellular activities, and selectivity profile. It also provides detailed experimental protocols for key assays and discusses the critical considerations for its use as a chemical probe in research and drug development.

Introduction to p300 and the Role of this compound

The E1A-binding protein p300 (also known as EP300 or KAT3B) is a crucial transcriptional co-activator and histone acetyltransferase (HAT). p300 plays a pivotal role in a myriad of cellular processes, including gene regulation, cell cycle control, differentiation, and apoptosis, by acetylating histone and non-histone proteins.[1] Its dysregulation is implicated in various diseases, most notably cancer.

This compound is a cell-permeable, reversible, and competitive inhibitor of the p300 histone acetyltransferase.[2] It was identified through a structure-based in silico screening approach and has since become a valuable tool for elucidating the biological functions of p300. This compound competes with the acetyl-CoA substrate for the Lys-CoA binding pocket of p300.[2]

Biochemical and Cellular Activity of this compound

Potency and Efficacy

This compound is a potent inhibitor of p300 with a reported inhibitory constant (Ki) of 400 nM in cell-free assays.[3][4] In cellular contexts, this compound has been shown to effectively reduce histone acetylation and inhibit cell growth in various cancer cell lines.

Table 1: In Vitro and Cellular Potency of this compound against p300/CBP

Assay TypeTargetParameterValueReference
Cell-free HAT assayp300Ki400 nM[3][4]
In vitro HAT assayp300% Inhibition (at 10 µM)86%[4]
Pancreatic Cancer Cells (PSN1, MIAPaCa2)Histone H3 AcetylationEffective Concentration20-30 µM
Gastric Cancer Cell Lines (SGC-7901, MKN45, MGC-803, BGC-823, KATO III)Cell ViabilityIC50Not specified[5]
Lymphoma Cells (SU-DHL-10)Cell ProliferationIC5012.15 µM[2]
Selectivity Profile

This compound exhibits selectivity for p300 and its close homolog CREB-binding protein (CBP) over other histone acetyltransferases. However, at higher concentrations, off-target effects have been observed.

Table 2: Selectivity of this compound Against Other Acetyltransferases and Off-Target Enzymes

Enzyme FamilyEnzymeActivityConcentrationReference
Histone Acetyltransferases (HATs)PCAF<10% inhibitionNot specified[2]
GCN5<10% inhibitionNot specified[2]
MOZNot specifiedNot specified[6]
Histone Deacetylases (HDACs)HDAC1No inhibition≥ 7 µM[6]
HDAC2Inhibition≥ 7 µM[6]
HDAC3Inhibition≥ 7 µM[6]
HDAC6Inhibition≥ 7 µM[6]
HDAC8Inhibition≥ 7 µM[6]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by inhibiting the acetyltransferase activity of p300, thereby modulating the acetylation status of histones and other proteins. This leads to alterations in gene expression and affects various signaling pathways crucial for cell fate.

Inhibition of Histone Acetylation

By blocking p300/CBP, this compound reduces the acetylation of histone H3 at lysines 18 and 27 (H3K18ac and H3K27ac), which are key marks for active enhancers and promoters.

This compound This compound p300 p300 This compound->p300 Inhibits AcetylatedH3 Acetylated Histone H3 (H3K18ac, H3K27ac) p300->AcetylatedH3 Acetylates AcetylCoA Acetyl-CoA AcetylCoA->p300 HistoneH3 Histone H3 HistoneH3->p300 GeneExpression Altered Gene Expression AcetylatedH3->GeneExpression cluster_0 Signaling Pathways Modulated by this compound cluster_1 NF-κB Pathway cluster_2 p53 Pathway cluster_3 TGF-β Pathway This compound This compound p300_inhibition p300/CBP Inhibition This compound->p300_inhibition NFkB NF-κB p300_inhibition->NFkB Inhibits p53 p53 p300_inhibition->p53 Modulates Smad3 Smad3 p300_inhibition->Smad3 Inhibits ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB->ProInflammatory_Genes Activates Apoptosis_Arrest Apoptosis & Cell Cycle Arrest p53->Apoptosis_Arrest Induces TGFb TGF-β TGFb->Smad3 EMT Epithelial-Mesenchymal Transition (EMT) Smad3->EMT start Start: Cell Lysate preclear Pre-clear with Beads start->preclear add_ab Add anti-p300 Antibody preclear->add_ab incubate_ab Incubate Overnight add_ab->incubate_ab add_beads Add Protein A/G Beads incubate_ab->add_beads incubate_beads Incubate add_beads->incubate_beads wash Wash Beads incubate_beads->wash elute Elute p300 wash->elute end End: Purified p300 elute->end cluster_0 Considerations for Using this compound cluster_1 Best Practices C646_Use This compound as a p300 Probe OnTarget On-Target Effects (p300 Inhibition) C646_Use->OnTarget OffTarget Off-Target Effects (HDACs, etc.) C646_Use->OffTarget Covalent Covalent Modification C646_Use->Covalent BestPractices Experimental Design Concentration Use Lowest Effective Concentration BestPractices->Concentration Orthogonal Use Orthogonal Approaches (e.g., siRNA) BestPractices->Orthogonal Control Include Negative Control BestPractices->Control CETSA Confirm Target Engagement (CETSA) BestPractices->CETSA

References

Understanding the Selectivity of C646 for p300/CBP: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of C646, a widely used small molecule inhibitor, and its selectivity for the highly homologous histone acetyltransferases (HATs), p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or CREBBP). As crucial transcriptional co-activators, p300 and CBP are implicated in a vast array of cellular processes, and their dysregulation is linked to various diseases, most notably cancer. This compound has emerged as a key chemical probe for elucidating the biological functions of these enzymes and as a foundational compound for therapeutic development.

Mechanism of Action and Selectivity Profile

This compound is a cell-permeable, pyrazolone-containing compound that acts as a potent and reversible inhibitor of the HAT activity of p300 and CBP.[1][2][3] It functions through a competitive mechanism, vying with the cofactor acetyl-CoA for binding to the enzyme's active site.[2][4] This mode of action prevents the transfer of acetyl groups to histone and non-histone protein substrates, thereby modulating gene expression and other cellular signaling events.

The selectivity of this compound is a critical aspect of its utility as a chemical probe. It was identified through virtual ligand screening and has been shown to be highly selective for p300/CBP over other related histone acetyltransferases.[1][2]

Quantitative Potency and Selectivity

The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The key parameters, inhibition constant (Ki) and half-maximal inhibitory concentration (IC50), demonstrate its potency against p300/CBP and its selectivity against other HATs.

Target EnzymeInhibition Constant (Ki)IC50Assay TypeReference
p300 400 nM1.6 µMCell-free (Radioactive)[1][5]
p300 400 nM-Cell-free[6][7]
CBP -0.6 - 0.9 µMCell-free[8]

Table 1: Potency of this compound against p300 and CBP.

Enzyme FamilyOff-Target EnzymeInhibition at 10 µM this compoundReference
HAT PCAF< 10%[2][3]
HAT GCN5< 10%[2][3]
HAT MOZ< 10%[2][3]
HAT Rtt109< 10%[3]
HAT Sas< 10%[3]
HAT KAT8No inhibition[9]
Other Serotonin N-acetyltransferase< 10%[3]

Table 2: Selectivity of this compound against other histone acetyltransferases.

It is important to note that while highly selective among HATs, some studies have reported off-target effects at higher concentrations. For instance, this compound was found to inhibit histone deacetylases (HDACs) at concentrations of 7 µM and higher.[9] This underscores the importance of using this compound at appropriate concentrations to ensure on-target activity.

Structural Basis of Selectivity

The selective binding of this compound to the p300 active site is governed by specific molecular interactions. This compound binds as the Z-isomer and forms crucial hydrogen bonds with the side chains of amino acid residues Thr1411, Tyr1467, Trp1466, and Arg1410 within the p300 catalytic domain.[1][5] These interactions effectively occupy the acetyl-CoA binding pocket, preventing the natural cofactor from binding and thus inhibiting the enzyme's catalytic activity.[2] Studies using site-directed mutants of p300 have confirmed the importance of these residues in conferring the inhibitor's potency.[1][5]

cluster_p300 p300/CBP Active Site p300 p300/CBP Enzyme acetylated_histone Acetylated Histone (Product) p300->acetylated_histone Catalyzes Acetylation acetyl_coa Acetyl-CoA (Substrate) acetyl_coa->p300 Binds to Active Site This compound This compound (Inhibitor) This compound->p300 Competitively Binds to Active Site histone Histone Substrate histone->p300

Competitive inhibition of p300/CBP by this compound.

Key Experimental Protocols

The characterization of this compound's selectivity relies on a combination of biochemical and cellular assays. These experiments are designed to measure direct enzyme inhibition and confirm target engagement within a biological context.

Biochemical Assay: Radioactive Histone Acetyltransferase Assay

This assay directly measures the enzymatic activity of p300/CBP by quantifying the transfer of a radiolabeled acetyl group from [¹⁴C]-acetyl-CoA to a histone substrate.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.9, 5 mM DTT, 80 µM EDTA, 40 µg/ml BSA).[7]

  • Enzyme and Substrate Addition: To the buffer, add recombinant p300 or CBP enzyme (e.g., 5 nM), and a histone peptide substrate (e.g., 100 µM H4-15 peptide).[7]

  • Inhibitor Incubation: Add this compound over a range of concentrations. A DMSO control is run in parallel, ensuring the final DMSO concentration is constant across all reactions (<5%).[7]

  • Pre-incubation: Incubate the mixture at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation: Start the reaction by adding [¹⁴C]-acetyl-CoA.

  • Reaction Quenching: After a defined period (e.g., 10-20 minutes), stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper and immersing it in a wash buffer.

  • Washing: Wash the filter papers multiple times to remove unincorporated [¹⁴C]-acetyl-CoA.

  • Detection: Measure the radioactivity retained on the filter paper using a scintillation counter. The amount of radioactivity is proportional to the HAT activity.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

prep 1. Prepare Reaction Mix (Buffer, p300/CBP, Histone) add_this compound 2. Add this compound (or DMSO) at various concentrations prep->add_this compound pre_incubate 3. Pre-incubate at 30°C add_this compound->pre_incubate start_rxn 4. Initiate with [¹⁴C]-Acetyl-CoA pre_incubate->start_rxn quench 5. Quench reaction on P81 filter paper start_rxn->quench wash 6. Wash filters to remove unbound [¹⁴C]-Acetyl-CoA quench->wash detect 7. Measure radioactivity via scintillation counting wash->detect analyze 8. Calculate IC50 detect->analyze

Workflow for a radioactive HAT activity assay.
Cellular Assay: Western Blot for Histone Acetylation

This assay assesses the ability of this compound to inhibit p300/CBP activity within cells by measuring changes in the acetylation levels of specific histone lysine residues, such as H3K27ac, a known mark deposited by p300/CBP.[6][10]

Methodology:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293T, MCF7) and allow them to adhere.[10] Treat the cells with varying concentrations of this compound (and a DMSO vehicle control) for a specified duration (e.g., 12-24 hours).[6]

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-H3K27ac).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Incubate the membrane with a primary antibody for a loading control (e.g., anti-Total Histone H3 or anti-Actin).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the acetyl-histone signal to the loading control to determine the dose-dependent effect of this compound on histone acetylation.

treat_cells 1. Treat cells with This compound (dose-response) lyse 2. Lyse cells and quantify protein treat_cells->lyse sds_page 3. Separate proteins by SDS-PAGE lyse->sds_page transfer 4. Transfer proteins to membrane sds_page->transfer immunoblot 5. Immunoblot with antibodies (e.g., anti-H3K27ac, anti-H3) transfer->immunoblot detect 6. Detect with chemiluminescence immunoblot->detect analyze 7. Quantify band intensity (H3K27ac vs Total H3) detect->analyze

Workflow for Western blot analysis of histone acetylation.
Cellular Target Engagement Assay: CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound physically binds to its intended target inside the complex environment of a cell.[11][12] The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat aliquots of the treated cells across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble p300/CBP remaining at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.

Modulation of p300/CBP-Dependent Signaling Pathways

p300 and CBP act as critical signaling hubs, integrating inputs from multiple pathways to regulate gene expression programs that control cell proliferation, differentiation, and apoptosis.[13][14] By inhibiting these co-activators, this compound can profoundly impact these pathways.

NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation and cell survival.[13] The p65 subunit of NF-κB is a direct substrate of p300/CBP. Acetylation of p65 by p300/CBP enhances its transcriptional activity.[9] this compound has been shown to decrease pro-inflammatory gene expression by inhibiting NF-κB activity, presumably by blocking p65 acetylation.[1][9]

Wnt/β-catenin Pathway: The Wnt signaling pathway is crucial for embryogenesis and tissue homeostasis, and its aberrant activation is a hallmark of many cancers.[13] p300 and CBP can act as co-activators for β-catenin, the key effector of the pathway, to drive the expression of Wnt target genes.[15] However, they can also repress Wnt signaling through direct interaction with TCF transcription factors.[15] Inhibition of the p300/CBP-β-catenin interaction is a key strategy for targeting Wnt-driven cancers.[13]

Other Pathways: this compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[16] This is achieved by interfering with pathways such as the androgen receptor (AR) pathway in prostate cancer and by disrupting the association of RNA polymerase II with inducible genes.[7]

cluster_pathway Simplified NF-κB Signaling stimulus Inflammatory Stimulus (e.g., TNFα, LPS) ikb_nfkb IκB-NFκB (Inactive Complex) stimulus->ikb_nfkb IKK activation, IκB degradation nfkb NF-κB (p65/p50) (Active) ikb_nfkb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocation p300_cbp p300/CBP acetylation Acetylation of p65 p300_cbp->acetylation Catalyzes gene_expr Pro-inflammatory Gene Expression This compound This compound This compound->p300_cbp Inhibits acetylation->gene_expr Enhances Transcription

Inhibition of the NF-κB pathway by this compound.

References

The Impact of C646 on the NF-κB Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism and effects of C646, a potent and selective small molecule inhibitor of the p300/CREB-binding protein (CBP) histone acetyltransferases (HATs), on the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses and is implicated in the pathogenesis of numerous diseases, including cancer.[1][2][3] this compound modulates NF-κB activity by inhibiting the acetylation of the p65/RelA subunit, thereby attenuating the transcription of pro-inflammatory genes.[4] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role as a modulator of NF-κB signaling.

Introduction to this compound and the NF-κB Signaling Pathway

This compound is a cell-permeable, reversible, and competitive inhibitor of the p300/CBP family of histone acetyltransferases.[5][6] It exhibits a high degree of selectivity for p300/CBP over other HATs such as PCAF, GCN5, and MOZ.[5] The p300/CBP proteins are crucial transcriptional co-activators that play a pivotal role in regulating gene expression through the acetylation of histone and non-histone proteins.[4][7]

The NF-κB family of transcription factors are key mediators of the immune and inflammatory responses.[1][2] In unstimulated cells, NF-κB dimers, most commonly the p50/p65 heterodimer, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Upon stimulation by various signals, such as inflammatory cytokines or pathogens, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[8][9][10] This allows the p50/p65 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and recruits co-activators, including p300/CBP, to initiate the transcription of target genes.[4][11] The acetylation of the p65 subunit by p300/CBP is a critical post-translational modification that enhances its transcriptional activity.[4]

Mechanism of Action of this compound on NF-κB Signaling

This compound exerts its inhibitory effect on the NF-κB pathway primarily by targeting the HAT activity of p300/CBP. By preventing the acetylation of key lysine residues on the p65 subunit, this compound diminishes the transcriptional efficacy of NF-κB.

The Canonical NF-κB Signaling Pathway and this compound Intervention

The following diagram illustrates the canonical NF-κB signaling pathway and highlights the point of intervention by this compound.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNFα, LPS) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkappaB IκBα IKK_complex->IkappaB phosphorylates NFkappaB_IkappaB p50/p65-IκBα Complex IkappaB->NFkappaB_IkappaB Proteasome Proteasome IkappaB->Proteasome ubiquitination & degradation NFkappaB_inactive p50/p65 NFkappaB_inactive->NFkappaB_IkappaB NFkappaB_active p50/p65 NFkappaB_inactive->NFkappaB_active NFkappaB_active_translocation Nuclear Translocation NFkappaB_IkappaB->NFkappaB_inactive releases DNA κB DNA Site NFkappaB_active->DNA binds Acetylation p65 Acetylation NFkappaB_active->Acetylation Target_Genes Pro-inflammatory Gene Transcription (TNFα, IL-6, etc.) DNA->Target_Genes activates p300_CBP p300/CBP p300_CBP->Acetylation mediates This compound This compound This compound->p300_CBP inhibits Acetylation->Target_Genes enhances NFkappaB_active_translocation->NFkappaB_active

Figure 1: this compound inhibits NF-κB signaling by blocking p300/CBP-mediated p65 acetylation.

As depicted in Figure 1, this compound directly inhibits p300/CBP, preventing the acetylation of the p65 subunit of NF-κB in the nucleus. This acetylation, particularly on lysines 218, 221, and 310, is known to increase the transcriptional activity of p65.[4] Consequently, the inhibition of this process by this compound leads to a reduction in the expression of NF-κB target genes.

Off-Target Effects and Selectivity

It is important to note that while this compound is a potent p300/CBP inhibitor, some studies have reported a lack of selectivity at higher concentrations. For instance, this compound has been observed to inhibit histone deacetylases (HDACs) at concentrations of 7 μM and higher.[4][12] This could lead to complex cellular effects, as HDAC inhibition can have broad consequences on gene expression. Additionally, in some cellular contexts, this compound treatment has paradoxically resulted in an increase in the acetylation of certain histone residues, such as H3K9.[13][14] This has been attributed to a compensatory upregulation of other HATs like TIP60 and PCAF.[13][14] These findings underscore the importance of careful dose-response studies and consideration of the specific cellular context when interpreting experimental results.

Quantitative Data on this compound's Effect on NF-κB Signaling

The following tables summarize the quantitative data available from preclinical studies on the inhibitory effects of this compound.

Table 1: Inhibitory Potency of this compound

ParameterValueTargetReference
Ki400 nM (0.4 µM)p300 Histone Acetyltransferase[4][5][6][12]

Table 2: Effective Concentrations of this compound in Cellular Assays

EffectCell LineConcentrationReference
Significant inhibition of NF-κB promoter activityRAW-Blue murine macrophages≥ 15 µM[4]
Dose-dependent decrease in TNFα gene expressionRAW264.7 murine macrophagesSignificant at 30 µM[4]
Inhibition of histone H3 acetylationPancreatic cancer cell lines (PSN1, MIAPaCa2)10-50 µM[15]
Induction of apoptosisAML1-ETO-positive AML cellsLower doses compared to AE-negative cells[16]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the effects of this compound on the NF-κB signaling pathway.

General Experimental Workflow

The diagram below outlines a typical workflow for assessing the impact of this compound on NF-κB activity and target gene expression.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW264.7 macrophages) start->cell_culture treatment Treatment with this compound (various concentrations) cell_culture->treatment stimulation Stimulation with (e.g., LPS, TNFα) treatment->stimulation harvest Cell Harvest stimulation->harvest analysis Downstream Analysis harvest->analysis qpcr RT-qPCR for Target Gene Expression analysis->qpcr western Western Blot for Protein Levels & Acetylation analysis->western reporter NF-κB Reporter Assay analysis->reporter chip ChIP Assay for Protein-DNA Binding analysis->chip end End qpcr->end western->end reporter->end chip->end

Figure 2: A generalized workflow for studying the effects of this compound on NF-κB signaling.
NF-κB Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

  • Cell Line: RAW-Blue™ cells (InvivoGen) are murine macrophages that express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

  • Protocol:

    • Seed RAW-Blue™ cells in a 96-well plate.

    • Pre-treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 16 hours).[4]

    • Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) and interferon-gamma (IFNγ) (e.g., 10 ng/mL each), for a further period (e.g., 4 hours) in the continued presence of this compound.[4]

    • Collect the cell culture supernatant.

    • Measure SEAP activity using a suitable detection reagent (e.g., QUANTI-Blue™) and a spectrophotometer.

    • Normalize the results to a control group to determine the percentage of NF-κB inhibition.

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is used to measure the mRNA levels of NF-κB target genes.

  • Protocol:

    • Treat cells (e.g., RAW264.7) with this compound and/or an inflammatory stimulus as described above.

    • Isolate total RNA using a suitable kit (e.g., TRIzol reagent).

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using gene-specific primers for target genes (e.g., TNFα, IL6, NOS2) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Western Blotting

Western blotting is employed to analyze the levels of total and post-translationally modified proteins in the NF-κB pathway.

  • Protocol:

    • Prepare whole-cell lysates or nuclear/cytoplasmic fractions from treated cells.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-IκBα, total IκBα, p65, acetylated-p65, acetylated histones, loading control like β-actin or GAPDH).

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine the binding of specific proteins, such as p65 or acetylated histones, to the promoter regions of NF-κB target genes.

  • Protocol:

    • Treat cells with this compound and/or an inflammatory stimulus.

    • Cross-link proteins to DNA using formaldehyde.

    • Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

    • Immunoprecipitate the protein-DNA complexes using an antibody specific to the protein of interest (e.g., anti-p65, anti-acetyl-H3K27).

    • Reverse the cross-links and purify the immunoprecipitated DNA.

    • Quantify the amount of target DNA (promoter regions of NF-κB target genes) using qPCR.

    • Results are typically expressed as a percentage of the input chromatin.

Conclusion

This compound is a valuable research tool for investigating the role of p300/CBP and protein acetylation in the NF-κB signaling pathway. By inhibiting the HAT activity of p300/CBP, this compound effectively reduces the transcriptional activity of NF-κB and suppresses the expression of pro-inflammatory genes.[4][7] The quantitative data and experimental protocols provided in this guide offer a framework for designing and interpreting studies aimed at elucidating the intricate regulatory mechanisms of NF-κB signaling. However, researchers should remain mindful of the potential for off-target effects, particularly at higher concentrations, and consider the cellular context when evaluating the effects of this compound. Further research into the development of even more specific p300/CBP inhibitors will be crucial for translating these findings into therapeutic applications for inflammatory diseases and cancer.

References

The Impact of C646 on Gene Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

C646 is a potent and selective small molecule inhibitor of the p300/CBP family of histone acetyltransferases (HATs), crucial regulators of gene transcription. This guide provides an in-depth exploration of the molecular mechanisms of this compound, its impact on various signaling pathways, and detailed experimental protocols for its study.

Core Mechanism of Action

This compound acts as a competitive inhibitor of the histone acetyltransferase p300 and its close homolog, CREB-binding protein (CBP), with a reported inhibition constant (Ki) of 400 nM.[1][2] By binding to the HAT domain, this compound blocks the transfer of acetyl groups from acetyl-CoA to lysine residues on histone tails and other protein substrates. This inhibition of acetylation, particularly on histone H3 at lysines 9, 18, and 27 (H3K9ac, H3K18ac, H3K27ac), leads to a more condensed chromatin structure, rendering gene promoters less accessible to transcription factors and the transcriptional machinery, ultimately resulting in the repression of gene expression.[3][4]

While its primary mechanism is the inhibition of p300/CBP, some studies have noted that at higher concentrations (starting from 7 μM), this compound can also exhibit inhibitory effects on histone deacetylases (HDACs), which could lead to a paradoxical increase in global histone acetylation.[5][6] This highlights the importance of careful dose-response studies to delineate its precise effects in experimental systems.

Impact on Key Signaling Pathways

The inhibitory action of this compound on p300/CBP has profound effects on numerous signaling pathways that are critical in both normal physiology and disease states.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. The transcriptional activity of the p65 subunit of NF-κB is enhanced by p300/CBP-mediated acetylation.[5] By inhibiting p300/CBP, this compound effectively reduces the acetylation of p65, thereby dampening the expression of pro-inflammatory genes.[5][6][7]

NFkB_Pathway This compound Inhibition of the NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, IFNγ) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB releases NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocates to p300_CBP p300/CBP NFkB_nucleus->p300_CBP recruits Gene_Transcription Pro-inflammatory Gene Transcription (TNFα, iNOS, IL-1β) NFkB_nucleus->Gene_Transcription binds to DNA Acetylation Acetylation p300_CBP->Acetylation mediates This compound This compound This compound->p300_CBP inhibits Acetylation->Gene_Transcription activates Nucleus Nucleus

Caption: this compound inhibits NF-κB mediated pro-inflammatory gene transcription.

Cancer-Related Pathways

This compound has demonstrated significant anti-neoplastic effects in various cancer models by impinging on pathways essential for cell survival, proliferation, and invasion.[8][9] Treatment with this compound has been shown to downregulate the expression of key proteins such as c-Met, Akt, and Bcl-2, while upregulating the pro-apoptotic protein Bax.[8][9] Furthermore, it can induce cell cycle arrest by inhibiting the expression of cell cycle-associated genes like Cyclin B1 and CDK1.[3]

Cancer_Pathway Impact of this compound on Cancer Cell Pathways p300_CBP p300/CBP Histone_Acetylation Histone Acetylation (H3K9ac, H3K27ac) p300_CBP->Histone_Acetylation promotes This compound This compound This compound->p300_CBP inhibits Oncogene_Expression Oncogene Expression (c-Met, Akt, Bcl-2) Histone_Acetylation->Oncogene_Expression activates Cell_Cycle_Genes Cell Cycle Gene Expression (Cyclin B1, CDK1) Histone_Acetylation->Cell_Cycle_Genes activates Cell_Survival Cell Survival Oncogene_Expression->Cell_Survival promotes Apoptosis Apoptosis Oncogene_Expression->Apoptosis inhibits Proliferation Proliferation Cell_Cycle_Genes->Proliferation promotes

Caption: this compound downregulates oncogenic pathways in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular processes and gene expression.

Table 1: Inhibitory Activity of this compound

ParameterValueTargetAssay Type
Ki400 nMp300Cell-free
IC50Varies (µM range)p300/CBPIn vitro/Cell-based

Table 2: Effects of this compound on Gene Expression

Gene(s)EffectCell Type/ModelThis compound Concentration
TNFα, iNOS, IL-1β, IL-12bInhibitionMurine Macrophages (RAW264.7), Precision-cut lung slices15-30 µM
COX-2InhibitionAnimal model of neuropathic painNot specified
PLK1, αSMA, COLIInhibitionTGFβ-activated LX2 cells20 µM
Cyclin B1, CDK1InhibitionPancreatic cancer cells (PSN1, MIAPaCa2)30 µM
c-Met, Akt, Bcl-2, Cyclin D1, MMP7, MMP9InhibitionGastric cancer cell linesNot specified
p53, p21AugmentationCervical cancer cellsDose-dependent

Table 3: Cellular Effects of this compound

EffectCell Type/ModelThis compound Concentration
Apoptosis InductionProstate and Gastric cancer cells20-25 µM
Inhibition of Cell ProliferationPancreatic cancer cells20-30 µM
G2/M Cell Cycle ArrestPancreatic cancer cells30 µM
RadiosensitizationNon-small cell lung carcinoma cellsNot specified

Detailed Experimental Protocols

Western Blot Analysis for Histone Acetylation
  • Cell Culture and Treatment: Plate cells (e.g., A549, MIAPaCa2) at a density of 1x10^6 cells per 100 mm dish. Allow cells to adhere overnight. Treat cells with desired concentrations of this compound (e.g., 10, 20, 40 µM) or DMSO as a vehicle control for 24-48 hours.

  • Histone Extraction: Aspirate media, wash cells with ice-cold PBS containing 5 mM sodium butyrate (to inhibit HDAC activity). Lyse cells in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3) on ice for 10 minutes. Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet the nuclei. Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation. Centrifuge at 2000 rpm for 10 minutes at 4°C and collect the supernatant containing the acid-soluble histones.

  • Protein Quantification: Determine protein concentration using a Bradford or BCA protein assay.

  • SDS-PAGE and Transfer: Load 15-20 µg of histone extract per lane on a 15% SDS-polyacrylamide gel. Run the gel and transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3 (Lys9), anti-acetyl-Histone H3 (Lys27)) and a loading control (e.g., anti-Histone H3) overnight at 4°C. Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash again and develop the blot using an ECL substrate.

RT-qPCR for Gene Expression Analysis
  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound as described above.

  • RNA Extraction: After treatment, wash cells with PBS and lyse them directly in the well using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen). Purify total RNA according to the manufacturer's protocol, including an on-column DNase digestion step.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.

  • qPCR: Perform quantitative PCR using a SYBR Green-based master mix and gene-specific primers. A typical reaction setup is: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization. Analyze the data using the 2^-ΔΔCt method.

Chromatin Immunoprecipitation (ChIP) Assay
  • Cell Culture and Crosslinking: Grow cells to 80-90% confluency and treat with this compound. Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Sonication: Wash cells with ice-cold PBS and harvest. Lyse the cells and nuclei. Shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose/magnetic beads. Incubate the chromatin overnight at 4°C with an antibody specific for the protein of interest (e.g., anti-p300, anti-H3K27ac) or a negative control IgG.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. Elute the complexes from the beads.

  • Reverse Crosslinking and DNA Purification: Reverse the crosslinks by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K. Purify the immunoprecipitated DNA using a PCR purification kit.

  • Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of target genes.

Experimental Workflow Visualization

Experimental_Workflow General Workflow for Studying this compound Effects Cell_Culture Cell Culture (e.g., Cancer cell lines, Macrophages) C646_Treatment This compound Treatment (Dose-response and time-course) Cell_Culture->C646_Treatment Cell_Harvesting Cell Harvesting C646_Treatment->Cell_Harvesting Functional_Assays Functional Assays C646_Treatment->Functional_Assays Protein_Analysis Protein Analysis Cell_Harvesting->Protein_Analysis RNA_Analysis RNA Analysis Cell_Harvesting->RNA_Analysis Chromatin_Analysis Chromatin Analysis Cell_Harvesting->Chromatin_Analysis Western_Blot Western Blot (Histone acetylation, protein levels) Protein_Analysis->Western_Blot RT_qPCR RT-qPCR (Gene expression) RNA_Analysis->RT_qPCR ChIP_qPCR ChIP-qPCR (Protein-DNA binding) Chromatin_Analysis->ChIP_qPCR Proliferation_Assay Proliferation/Viability (MTT, Clonogenic) Functional_Assays->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Functional_Assays->Apoptosis_Assay

Caption: A typical experimental workflow to investigate the impact of this compound.

This guide provides a comprehensive overview of the current understanding of this compound's impact on gene transcription. As research progresses, a more nuanced picture of its cellular effects and therapeutic potential will continue to emerge. The provided protocols and data serve as a foundation for researchers to design and execute further investigations into this important epigenetic modulator.

References

C646: A Technical Guide to its Role in Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C646 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP). These enzymes are critical transcriptional coactivators that play a pivotal role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in various pathologies, including cancer, making them attractive therapeutic targets. This technical guide provides an in-depth overview of the mechanism by which this compound induces cell cycle arrest, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams. By elucidating the core functions of this compound, this document aims to facilitate further research and drug development efforts targeting the p300/CBP axis.

Introduction to this compound and its Target: p300/CBP

This compound is a competitive inhibitor of the acetyl-CoA binding site of p300/CBP, exhibiting a Ki (inhibition constant) of 400 nM in cell-free assays.[1] This selective inhibition prevents the transfer of acetyl groups to lysine residues on histone tails and other protein substrates. The histone acetyltransferases p300 and CBP are key regulators of chromatin structure and gene transcription.[2] By acetylating histones, they promote a more relaxed chromatin state, facilitating access for the transcriptional machinery.[3] Consequently, inhibition of p300/CBP by this compound leads to a global reduction in histone acetylation, impacting the expression of a multitude of genes, including those essential for cell cycle progression.[4][5]

Mechanism of this compound-Induced Cell Cycle Arrest

This compound has been demonstrated to induce cell cycle arrest at different phases, primarily G1 and G2/M, depending on the cellular context and cancer type. This arrest is a direct consequence of the altered expression of key cell cycle regulatory proteins.

G1 Phase Arrest

In several cancer cell lines, including acute myeloid leukemia (AML) and gastric cancer, this compound treatment leads to an accumulation of cells in the G0/G1 phase of the cell cycle.[4][5][6] This G1 arrest is often associated with the downregulation of Cyclin D1, a critical protein for the G1 to S phase transition.[6] The inhibition of p300/CBP by this compound can suppress the transcription of the CCND1 gene, which encodes Cyclin D1.

G2/M Phase Arrest

In other cellular contexts, such as pancreatic cancer, this compound has been shown to induce a robust G2/M arrest.[7][8][9][10] This is achieved through the transcriptional repression of genes essential for the G2/M transition and mitosis, including CCNB1 (encoding Cyclin B1) and CDK1 (encoding Cyclin-Dependent Kinase 1).[8][10][11] The reduced expression of these proteins prevents the formation of the active Cyclin B1/CDK1 complex, which is necessary for entry into mitosis.

Quantitative Data on this compound-Induced Cell Cycle Arrest

The following tables summarize the quantitative effects of this compound on cell cycle distribution in various cancer cell lines as reported in the literature.

Table 1: Effect of this compound on Cell Cycle Distribution in Pancreatic Cancer Cells [7]

Cell LineTreatment% G1% S% G2/M
PSN1 DMSO (Control)55.1%24.3%20.6%
30 µM this compound (48h)35.2%15.1%49.7%
MIAPaCa2 DMSO (Control)60.3%21.1%18.6%
30 µM this compound (48h)40.1%14.2%45.7%
Panc1 DMSO (Control)58.2%22.5%19.3%
40 µM this compound (48h)42.3%16.8%40.9%

Table 2: Dose-Dependent G2/M Arrest in PSN1 Pancreatic Cancer Cells by this compound [7]

This compound Concentration (µM)% G2/M Phase (48h)
0 (DMSO)20.6%
1025.3%
2038.1%
3049.7%

Table 3: Effect of this compound on Cell Cycle Distribution in Gastric Cancer Cells [6]

Cell LineTreatment% G0/G1% S% G2/M
SGC-7901 DMSO (Control)55.4%30.1%14.5%
10 µmol/l this compound (6h)70.2%18.3%11.5%
MGC-803 DMSO (Control)58.1%28.7%13.2%
10 µmol/l this compound (6h)72.5%15.4%12.1%
BGC-823 DMSO (Control)60.3%25.9%13.8%
10 µmol/l this compound (6h)75.1%13.2%11.7%
KATO III DMSO (Control)62.5%23.1%14.4%
10 µmol/l this compound (6h)78.3%10.9%10.8%

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action Leading to Cell Cycle Arrest

C646_Mechanism This compound This compound p300_CBP p300/CBP HAT Activity This compound->p300_CBP Inhibits Histone_Acetylation Histone Acetylation (e.g., H3K9ac, H3K27ac) p300_CBP->Histone_Acetylation Promotes Cell_Cycle_Arrest Cell Cycle Arrest (G1 or G2/M) Chromatin Relaxed Chromatin Histone_Acetylation->Chromatin Transcription Gene Transcription Chromatin->Transcription Cell_Cycle_Genes Cell Cycle Progression Genes (e.g., Cyclin D1, Cyclin B1, CDK1) Transcription->Cell_Cycle_Genes Activates Cell_Cycle_Proteins Cell Cycle Proteins Cell_Cycle_Genes->Cell_Cycle_Proteins Expression Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_Proteins->Cell_Cycle_Progression Cell_Cycle_Progression->Cell_Cycle_Arrest Inhibited by This compound pathway

Caption: this compound inhibits p300/CBP, leading to reduced histone acetylation and downregulation of cell cycle genes, resulting in cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis by Flow Cytometry

Cell_Cycle_Workflow Start Seed Cells Treatment Treat with this compound or DMSO (Control) Start->Treatment Harvest Harvest Cells Treatment->Harvest Fixation Fix with Ethanol Harvest->Fixation Staining Stain with Propidium Iodide (with RNase treatment) Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis Data Quantify Cell Cycle Phases (G1, S, G2/M) Analysis->Data

References

Methodological & Application

Application Notes and Protocols for C646, a Selective p300/CBP Histone Acetyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro use of C646, a potent and selective small molecule inhibitor of the p300/CBP family of histone acetyltransferases (HATs).

Introduction

This compound is a cell-permeable, competitive inhibitor of the p300/CBP HATs with a reported Ki of 400 nM.[1][2] It acts by competing with acetyl-CoA for the Lys-CoA binding pocket of p300. This inhibition of p300/CBP activity leads to a reduction in the acetylation of histone and non-histone protein targets, thereby modulating gene expression and cellular processes. This compound has been widely used as a chemical probe to investigate the roles of p300/CBP in various biological processes, including cell cycle progression, apoptosis, and inflammation.[2][3][4] In cancer cell lines, this compound has been shown to induce cell cycle arrest, apoptosis, and autophagy.[2][4]

Mechanism of Action

This compound selectively targets the catalytic HAT domain of p300 and CBP. By inhibiting the acetyltransferase activity of these coactivators, this compound can suppress the expression of various genes involved in cell growth and survival. For instance, it has been shown to interfere with the NF-κB and androgen receptor (AR) signaling pathways.[2][3]

C646_Mechanism_of_Action cluster_nucleus Nucleus p300_CBP p300/CBP Histones Histones / Transcription Factors p300_CBP->Histones Acetylation Acetylated_Proteins Acetylated Proteins p300_CBP->Acetylated_Proteins Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Substrate Gene_Expression Gene Expression (e.g., cell cycle, survival) Acetylated_Proteins->Gene_Expression Promotes This compound This compound This compound->p300_CBP Inhibits HAT_Assay_Workflow start Start prepare_reaction Prepare Reaction Mix (HEPES, DTT, EDTA, BSA, H4-15, p300) start->prepare_reaction add_this compound Add this compound or DMSO (control) (various concentrations) prepare_reaction->add_this compound pre_incubate Incubate at 30°C for 10 min add_this compound->pre_incubate initiate_reaction Initiate with 14C-Acetyl-CoA pre_incubate->initiate_reaction incubate_reaction Incubate at 30°C for 10 min initiate_reaction->incubate_reaction quench_reaction Quench with 14% SDS incubate_reaction->quench_reaction sds_page SDS-PAGE quench_reaction->sds_page quantify PhosphorImager Analysis sds_page->quantify end Determine IC50 quantify->end

References

Optimal C646 Concentration in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of C646, a potent and selective inhibitor of the p300/CBP histone acetyltransferases (HATs), in cell culture experiments. Understanding the appropriate concentration is critical for achieving desired biological effects while minimizing off-target activity.

Mechanism of Action

This compound is a competitive inhibitor of the acetyl-CoA binding site of p300 and CBP, with a reported Ki of 400 nM in cell-free assays[1][2]. By inhibiting p300/CBP HAT activity, this compound prevents the acetylation of histone and non-histone protein substrates. This leads to the modulation of gene expression and interference with key cellular processes, including cell cycle progression, apoptosis, and inflammation. The downstream effects of this compound are cell-type and context-dependent, often involving the suppression of oncogenic signaling pathways such as NF-κB and androgen receptor (AR) signaling[3][4].

Quantitative Data Summary

The effective concentration of this compound varies significantly depending on the cell line, treatment duration, and the specific biological endpoint being investigated. The following tables summarize reported concentrations and their observed effects across various studies.

Table 1: In Vitro Inhibition and Biochemical Assays

ParameterConcentrationContextReference
Ki (p300)400 nMCell-free assay[1][2]
IC50 (p300)1.6 µMCell-free assay[5]
p300 Inhibition10 µMIn vitro (86% inhibition)[1][2]

Table 2: Effective Concentrations in Cell-Based Assays

Cell Line(s)Concentration RangeIncubation TimeObserved Effect(s)Reference(s)
Prostate Cancer (PC3, LNCaP, Du145, LAPC-4)20 µM24 hoursInduction of apoptosis[1][4]
Pancreatic Cancer (PSN1, MIAPaCa2)20 - 30 µM48 - 72 hoursInhibition of histone H3 acetylation, G2/M arrest, apoptosis[6]
Pancreatic Cancer (Panc1)40 µM48 hoursSlight inhibition of histone H3 acetylation, G2/M arrest[6]
Gastric Cancer (SGC-7901, MKN45, etc.)10 µM6 - 24 hoursReduced histone H3 acetylation, inhibited cell viability[7][8][9]
Acute Myeloid Leukemia (Kasumi-1, SKNO-1)2.5 - 10 µM24 hoursG1 cell cycle arrest[10]
Murine Macrophages (RAW264.7)1 - 30 µM16 hoursReduced pro-inflammatory gene expression[3]
Mouse Fibroblasts (C3H10T1/2)25 µM1 - 3 hoursReduction of histone H3 and H4 acetylation levels[1][2]
Adipose-derived Stem Cells (gADSCs)40 µM24 - 72 hoursIC50 for proliferation, cell cycle arrest, apoptosis[11]
Cervical Cancer CellsDose-dependentNot specifiedIncreased p53 and p21 protein levels[12]
Esophageal Squamous Carcinoma (KYSE150, KYSE450)20 µM12 hoursDecreased LAMC2 expression[12]
Hepatic Stellate Cells (LX2)20 µMNot specifiedDecreased PLK1, αSMA, and COLI expression[12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 445.42 g/mol ), dissolve 4.45 mg of this compound in 1 mL of anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. Solid this compound is stable for at least 12 months at -20°C[5].

Protocol 2: General Cell Treatment with this compound

Materials:

  • Cultured cells in appropriate growth medium

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • Vehicle control (anhydrous DMSO)

Procedure:

  • Seed cells at the desired density in multi-well plates, flasks, or dishes and allow them to adhere and resume logarithmic growth (typically 24 hours).

  • On the day of treatment, prepare fresh dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: To avoid precipitation, it is recommended to first dilute the stock solution in a small volume of medium before adding it to the final culture volume.

  • Prepare a vehicle control by adding the same volume of DMSO to the complete medium as used for the highest concentration of this compound. The final DMSO concentration should typically be kept below 0.1% to avoid solvent-induced toxicity[10].

  • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired period (e.g., 6, 12, 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Following incubation, proceed with downstream assays such as cell viability, western blotting, or cell cycle analysis.

Protocol 3: Western Blot Analysis of Histone Acetylation

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the this compound-treated and control cells and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the acetylated histone mark of interest (e.g., acetyl-H3K9, acetyl-H3K27) overnight at 4°C. A parallel blot should be incubated with an antibody against total histone H3 as a loading control.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.

Visualizations

C646_Mechanism_of_Action This compound This compound p300_CBP p300/CBP (Histone Acetyltransferases) This compound->p300_CBP Inhibits Acetylated_Histones Acetylated Histones p300_CBP->Acetylated_Histones Acetylation Histones Histones Histones->p300_CBP Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Promotes Gene_Transcription Gene Transcription Chromatin->Gene_Transcription Allows Cellular_Processes Altered Cellular Processes (Apoptosis, Cell Cycle Arrest) Gene_Transcription->Cellular_Processes Leads to Experimental_Workflow Start Cell Seeding Treatment This compound Treatment (Dose Response & Time Course) Start->Treatment Viability Cell Viability Assay (e.g., MTT, CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., Propidium Iodide) Treatment->Cell_Cycle Western_Blot Western Blot (e.g., for Histone Acetylation) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis

References

Application Notes and Protocols for C646 Treatment of Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the use of C646, a selective inhibitor of the p300/CBP histone acetyltransferase (HAT), in cancer cell line research. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting epigenetic mechanisms in oncology.

Introduction

This compound is a potent and specific, cell-permeable inhibitor of the homologous histone acetyltransferases p300 and CBP (CREB-binding protein). These enzymes act as transcriptional co-activators by acetylating histone and non-histone proteins, playing a crucial role in the regulation of gene expression. Dysregulation of p300/CBP activity is implicated in the pathogenesis of various cancers, making this compound a valuable tool for preclinical cancer research. This document outlines the mechanism of action, provides quantitative data on its effects, and details experimental protocols for its use.

Mechanism of Action

This compound exerts its biological effects by competitively binding to the acetyl-CoA binding site within the HAT domain of p300/CBP. This inhibition of acetyltransferase activity leads to a reduction in the acetylation of histone proteins (e.g., H3K18, H3K27) and non-histone proteins, thereby modulating the expression of genes involved in cell proliferation, survival, and apoptosis. Key signaling pathways affected by this compound treatment in cancer cells include, but are not limited to, the STAT3 and Wnt/β-catenin pathways.

C646_Mechanism_of_Action This compound Mechanism of Action cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects p300_CBP p300/CBP Histones Histones (H3, H4) p300_CBP->Histones Acetylates Transcription_Factors Transcription Factors (e.g., STAT3, β-catenin) p300_CBP->Transcription_Factors Acetylates Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Acetylated_Histones Acetylated Histones Gene_Expression Oncogene Expression (e.g., c-Myc, Cyclin D1) Acetylated_Histones->Gene_Expression Promotes Proliferation Cell Proliferation Gene_Expression->Proliferation Leads to Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition leads to Acetylated_TFs Acetylated TFs Acetylated_TFs->Gene_Expression Promotes This compound This compound This compound->p300_CBP Inhibits

Figure 1: this compound inhibits p300/CBP, affecting gene expression and cellular processes.

Quantitative Data

The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Duration (h)Reference
HCT116Colon Carcinoma14.848
SW480Colon Carcinoma21.648
A549Lung Carcinoma2072
H1299Lung Carcinoma1572
U2OSOsteosarcoma10Not Specified
HeLaCervical Cancer25Not Specified
LNCaPProstate Cancer10.348
PC3Prostate Cancer15.248

Table 2: Effects of this compound on Apoptosis and Protein Expression

Cell LineTreatmentEffectFold/Percent ChangeReference
HCT11620 µM this compound for 48hIncreased Apoptosis~3-fold increase
SW48020 µM this compound for 48hIncreased Apoptosis~4-fold increase
A54920 µM this compound for 48hDecreased p-STAT3 (Tyr705)~50% reduction
LNCaP10 µM this compound for 24hDecreased Cyclin D1Significant decrease
PC315 µM this compound for 24hDecreased Bcl-2Significant decrease
HCT11620 µM this compound for 48hIncreased Cleaved PARP~2.5-fold increase

Experimental Protocols

The following are generalized protocols for experiments commonly performed to assess the effects of this compound on cancer cell lines.

Experimental_Workflow General Experimental Workflow for this compound Treatment cluster_assays Downstream Assays start Start: Cancer Cell Culture seed_plates Seed Cells into Plates start->seed_plates treat_this compound Treat with this compound (and vehicle control) seed_plates->treat_this compound incubate Incubate for a Defined Period (e.g., 24-72h) treat_this compound->incubate viability_assay Cell Viability Assay (e.g., MTT, WST-1) incubate->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis_assay protein_analysis Protein Analysis (Western Blot) incubate->protein_analysis gene_expression Gene Expression Analysis (qRT-PCR) incubate->gene_expression data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis gene_expression->data_analysis

Figure 2: A typical workflow for studying the effects of this compound on cancer cell lines.

4.1. Cell Culture and this compound Treatment

  • Cell Culture: Culture cancer cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Stock Solution: Prepare a 10-20 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.

  • Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction). Allow cells to adhere overnight. The next day, replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all conditions and typically ≤ 0.1%.

4.2. Cell Viability (MTT) Assay

  • Seeding: Seed 5,000-10,000 cells per well in a 96-well plate.

  • Treatment: Treat cells with various concentrations of this compound for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

4.3. Apoptosis (Annexin V/PI) Assay

  • Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.

  • Cell Collection: Harvest cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

4.4. Western Blot Analysis

  • Lysis: After this compound treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-STAT3, anti-Cyclin D1, anti-Bcl-2, anti-cleaved PARP, anti-β-actin) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a critical research tool for investigating the role of p300/CBP in cancer biology. Its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines highlights the therapeutic potential of targeting this epigenetic pathway. The protocols and data presented here provide a framework for designing and interpreting experiments using this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Application Notes and Protocols for Using C646 in Chromatin Immunoprecipitation (ChIP) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C646 is a potent, cell-permeable, and selective small molecule inhibitor of the p300/CBP family of histone acetyltransferases (HATs).[1][2] With a reported in vitro inhibitory constant (Ki) of 400 nM for p300, this compound is a valuable tool for studying the role of p300/CBP-mediated histone and non-histone protein acetylation in various biological processes, including gene transcription, cell cycle regulation, and apoptosis.[1][2] Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the in vivo association of specific proteins, such as transcription factors and modified histones, with specific genomic regions. The use of this compound in conjunction with ChIP assays allows for the precise determination of how p300/CBP inhibition affects the chromatin landscape and the recruitment of transcriptional machinery to target gene promoters.

These application notes provide a comprehensive guide for utilizing this compound in ChIP assays, including its mechanism of action, detailed experimental protocols, and data interpretation.

Mechanism of Action of this compound

This compound competitively inhibits the binding of acetyl-CoA to the catalytic HAT domain of p300 and its close homolog, CREB-binding protein (CBP).[2] This inhibition leads to a reduction in the acetylation of histone and non-histone protein targets of p300/CBP. Histone acetylation, particularly on lysine residues of histone H3 and H4 tails, is generally associated with a more open chromatin structure, facilitating gene transcription.

Interestingly, while this compound is a potent p300 inhibitor, some studies have reported a paradoxical increase in the acetylation of specific histone residues, such as H3K9, upon this compound treatment. This phenomenon may be attributed to a compensatory upregulation of other HATs, like TIP60 and PCAF, or potential off-target effects at higher concentrations, including the inhibition of some histone deacetylases (HDACs).[3] Therefore, it is crucial to carefully titrate this compound concentrations and treatment times for each specific cell type and experimental context.

Data Presentation

The following tables provide illustrative examples of how to present quantitative data from ChIP-qPCR experiments using this compound. The values presented are hypothetical and intended to demonstrate the expected trends based on the known function of this compound. Actual results will vary depending on the cell type, gene target, and experimental conditions.

Table 1: Effect of this compound Treatment on H3K27 Acetylation at a p300-Target Gene Promoter

TreatmentTarget Gene PromoterFold Enrichment (vs. IgG)Standard Deviation
DMSO (Vehicle)Gene X25.4± 2.1
This compound (10 µM)Gene X8.2± 0.9
DMSO (Vehicle)Negative Control Region1.2± 0.3
This compound (10 µM)Negative Control Region1.1± 0.2

Table 2: Dose-Dependent Effect of this compound on p300 Occupancy at an Enhancer Element

This compound ConcentrationEnhancer Element Y% InputStandard Deviation
0 µM (DMSO)Enhancer Element Y1.5± 0.15
5 µMEnhancer Element Y0.8± 0.09
10 µMEnhancer Element Y0.4± 0.05
25 µMEnhancer Element Y0.2± 0.03

Experimental Protocols

This section provides a detailed protocol for performing a ChIP assay with this compound treatment to investigate its effects on histone acetylation and protein-DNA interactions.

Materials:

  • This compound (dissolved in DMSO)

  • Cell culture medium and reagents

  • Formaldehyde (37% solution)

  • Glycine

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Chromatin shearing buffer

  • Antibodies for ChIP (e.g., anti-H3K27ac, anti-p300, Normal Rabbit IgG)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

  • qPCR primers for target and control regions

  • qPCR master mix

Protocol:

  • Cell Culture and this compound Treatment:

    • Plate cells at an appropriate density to reach 70-80% confluency at the time of harvesting.

    • Treat cells with the desired concentration of this compound (e.g., 10-25 µM) or DMSO (vehicle control) for a predetermined duration (e.g., 6-24 hours). The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal.

  • Cross-linking:

    • Add formaldehyde directly to the cell culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

  • Cell Harvesting and Lysis:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells in ice-cold PBS containing protease inhibitors and pellet by centrifugation.

    • Resuspend the cell pellet in cell lysis buffer and incubate on ice.

  • Chromatin Shearing:

    • Resuspend the nuclear pellet in chromatin shearing buffer.

    • Shear the chromatin to an average fragment size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical for successful ChIP.

    • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Pre-clear the chromatin by incubating with protein A/G magnetic beads.

    • Take an aliquot of the pre-cleared chromatin as the "input" control.

    • Incubate the remaining chromatin with the primary antibody (e.g., anti-H3K27ac, anti-p300) or a negative control antibody (e.g., Normal Rabbit IgG) overnight at 4°C with rotation.

    • Add pre-blocked protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.

  • Washes:

    • Wash the antibody-chromatin-bead complexes sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.

  • Elution and Reverse Cross-linking:

    • Elute the immunoprecipitated chromatin from the beads using elution buffer.

    • Reverse the protein-DNA cross-links by incubating at 65°C overnight. Also, process the "input" sample in parallel.

  • DNA Purification:

    • Treat the samples with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a DNA purification kit or phenol:chloroform extraction followed by ethanol precipitation.

  • Quantitative PCR (qPCR):

    • Quantify the amount of immunoprecipitated DNA using qPCR with primers specific to the target genomic regions of interest and a negative control region.

    • Analyze the data using the percent input method or fold enrichment relative to the IgG control.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in ChIP assays.

C646_Mechanism_of_Action cluster_nucleus Nucleus p300 p300/CBP Histone Histone p300->Histone Acetylates AcetylCoA Acetyl-CoA AcetylCoA->p300 Binds to AcetylatedHistone Acetylated Histone Transcription Gene Transcription AcetylatedHistone->Transcription Promotes This compound This compound This compound->p300 Inhibits

Caption: this compound inhibits p300/CBP, preventing histone acetylation and gene transcription.

ChIP_Workflow_with_this compound start Start: Cell Culture treatment This compound or DMSO Treatment start->treatment crosslinking Cross-linking (Formaldehyde) treatment->crosslinking lysis Cell Lysis & Chromatin Shearing crosslinking->lysis ip Immunoprecipitation (Antibody) lysis->ip washes Washes ip->washes elution Elution & Reverse Cross-linking washes->elution purification DNA Purification elution->purification qpcr qPCR Analysis purification->qpcr end End: Data Interpretation qpcr->end

Caption: Experimental workflow for a ChIP assay incorporating this compound treatment.

p300_NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB_IkB->NFkB_nuc Translocation p300_nuc p300/CBP TargetGene Target Gene p300_nuc->TargetGene Activates NFkB_nuc->p300_nuc Recruits C646_nuc This compound C646_nuc->p300_nuc Inhibits

Caption: this compound inhibits p300/CBP, which is a key coactivator for NF-κB-mediated transcription.

References

Application Notes and Protocols for C646 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of C646, a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and CBP, in mouse models. This document outlines recommended dosages, administration routes, and experimental protocols for various disease models, along with essential information on vehicle preparation and potential toxicities.

Data Presentation: this compound Administration Parameters in Mouse Models

The following table summarizes the administration parameters of this compound used in various published mouse model studies. This information can serve as a starting point for designing in vivo experiments.

Disease ModelMouse StrainThis compound DoseAdministration RouteDosing FrequencyKey Findings
Pancreatic Cancer Nude (xenograft)10 mg/kgIntraperitoneal (i.p.)Daily for 2 weeksSignificantly suppressed tumor growth.[1]
Diabetic Nephropathy STZ-induced diabetic miceNot specifiedNot specifiedNot specifiedMitigated glomerular expression of Nox subtypes.
Non-alcoholic Steatohepatitis (NASH) C57BL/6J10 mg/kgIntraperitoneal (i.p.)Three times a week for 4 weeksAlleviated liver steatosis, inflammation, and fibrosis.
Neuroinflammation C57BL/6J (LPS-induced)2 mg/kgIntraperitoneal (i.p.)Single doseAttenuated neuroinflammatory response.[2]
Triple-Negative Breast Cancer XenograftNot specifiedNot specifiedNot specifiedShowed notable anti-tumor effects.[3]
Prostate Cancer XenograftNot specifiedNot specifiedNot specifiedShowed notable anti-tumor effects.[3]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile, light-protected microcentrifuge tubes

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Stock Solution Preparation (e.g., 10 mg/mL):

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the this compound powder in sterile DMSO to create a stock solution. For example, to make a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Gently vortex or sonicate until the this compound is completely dissolved. Store the stock solution in small aliquots at -20°C, protected from light.

  • Working Solution Preparation:

    • On the day of injection, thaw a vial of the this compound stock solution.

    • Dilute the stock solution with sterile saline or PBS to the final desired concentration for injection. Crucially, the final concentration of DMSO in the injected solution should be kept to a minimum, ideally below 10%, to avoid toxicity.

    • For example, to prepare a 1 mg/mL working solution with 10% DMSO for a 10 mg/kg dose in a 20g mouse (requiring 0.2 mg in 0.2 mL), you would mix 20 µL of the 10 mg/mL stock solution with 180 µL of sterile saline.

    • Mix the working solution thoroughly by gentle vortexing.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

Materials:

  • Prepared this compound working solution

  • Mouse restraint device (optional)

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • 70% ethanol wipes

Procedure:

  • Animal Restraint:

    • Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the mouse or by using a restraint device. Ensure the animal is held firmly but without restricting its breathing.

  • Injection Site Identification:

    • The recommended site for i.p. injection is the lower right quadrant of the abdomen. This location avoids vital organs such as the cecum, bladder, and liver.

  • Injection:

    • Wipe the injection site with a 70% ethanol wipe.

    • Tilt the mouse's head slightly downwards.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.

    • Gently aspirate to ensure no fluid (e.g., urine or blood) is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle.

    • Slowly inject the this compound working solution. The maximum recommended injection volume for a mouse is typically 10 mL/kg.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Injection Monitoring:

    • Monitor the mouse for any signs of distress, discomfort, or adverse reactions immediately after the injection and at regular intervals as per the experimental protocol.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Inhibition of p300/CBP HATs

This compound exerts its biological effects by competitively inhibiting the histone acetyltransferase activity of p300 and CBP. This leads to a reduction in the acetylation of histone and non-histone proteins, thereby modulating gene expression.

C646_Mechanism cluster_nucleus Nucleus p300_CBP p300/CBP Acetylated_Histones Acetylated Histones p300_CBP->Acetylated_Histones Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Histones Histones Histones->p300_CBP Gene_Transcription Gene Transcription Acetylated_Histones->Gene_Transcription Activates This compound This compound This compound->p300_CBP Inhibits

Caption: this compound inhibits p300/CBP, preventing histone acetylation and subsequent gene transcription.

Experimental Workflow for In Vivo this compound Efficacy Study

The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a tumor xenograft mouse model.

C646_Workflow start Tumor Cell Implantation (e.g., subcutaneous) tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound or Vehicle Administration (e.g., daily i.p. injection) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Analysis: - Tumor Weight - Histology (IHC) - Western Blot - qPCR monitoring->endpoint end Data Analysis and Interpretation endpoint->end

Caption: A standard workflow for evaluating the anti-tumor efficacy of this compound in a mouse model.

This compound and the NF-κB Signaling Pathway

This compound has been shown to modulate the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. By inhibiting p300/CBP, this compound can prevent the acetylation of NF-κB components, thereby reducing the transcription of pro-inflammatory and pro-survival genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits p300_CBP_cyto p300/CBP NFkB->p300_CBP_cyto NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation p300_CBP_nuc p300/CBP NFkB_nuc->p300_CBP_nuc Gene_Expression Pro-inflammatory & Pro-survival Genes p300_CBP_nuc->Gene_Expression Activates Transcription Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK This compound This compound This compound->p300_CBP_nuc Inhibits Acetylation MYC_Pathway cluster_nucleus Nucleus p300_CBP p300/CBP Histone_Acetylation Histone Acetylation p300_CBP->Histone_Acetylation MYC_Promoter MYC Gene Promoter MYC_Expression MYC Expression MYC_Promoter->MYC_Expression Activates Histone_Acetylation->MYC_Promoter at Cell_Proliferation Cell Proliferation & Tumor Growth MYC_Expression->Cell_Proliferation This compound This compound This compound->p300_CBP Inhibits

References

Troubleshooting & Optimization

C646 Technical Support Center: Navigating Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C646, a widely used inhibitor of the histone acetyltransferases (HATs) p300 and CBP. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the potential off-target effects of this compound in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a competitive inhibitor of the histone acetyltransferases p300 and CBP, with a Ki (inhibition constant) of 400 nM.[1][2][3] It competes with the acetyl-CoA binding site on these enzymes, thereby preventing the transfer of acetyl groups to histone and non-histone protein substrates.[4] This inhibition is intended to reduce protein acetylation, a key mechanism in regulating gene transcription.

Q2: I observed an increase in global histone acetylation after treating my cells with this compound. Is this expected?

A2: This is a documented, albeit counterintuitive, off-target effect of this compound. Several studies have reported an increase in histone acetylation at specific residues or globally upon this compound treatment.[5][6] There are a few potential explanations for this phenomenon:

  • Inhibition of Histone Deacetylases (HDACs): At higher concentrations (≥ 7 µM), this compound has been shown to inhibit class I and II HDACs.[5] HDAC inhibition would lead to an accumulation of histone acetylation, counteracting the intended effect of p300/CBP inhibition.

  • Compensatory Mechanisms: In some cell types, inhibition of p300 by this compound can lead to the upregulation of other HATs, such as TIP60 and PCAF.[6][7] This compensatory activity can result in a net increase in histone acetylation.

Q3: Are there other known off-target proteins for this compound?

A3: Yes, recent research has identified significant off-target interactions for this compound.

  • A 2024 study revealed that this compound can act as a "molecular glue" to induce the degradation of Exportin-1 (XPO1) .[8] Since XPO1 and p300 co-occupy many chromatin locations, the degradation of XPO1 can phenocopy p300 inhibition, complicating the interpretation of experimental results.[8]

  • Chemoproteomic studies have shown that this compound can covalently modify abundant cellular nucleophiles, including tubulin .[9] This "off-target consumption" can reduce the effective concentration of this compound available to inhibit p300/CBP.[9]

Q4: Why do the effects of this compound vary between different cell lines?

A4: The cellular response to this compound is highly context-dependent.[5] Factors that can influence its effects include:

  • The relative expression levels of different HATs and HDACs.

  • The specific signaling pathways that are active in a given cell type. For example, this compound can influence the NF-κB pathway, which is regulated by p300/CBP.[5]

  • The metabolic state of the cells, which can affect the availability of acetyl-CoA.[4]

Q5: What are the typical working concentrations for this compound in cellular assays?

A5: The effective concentration of this compound can vary significantly depending on the cell type and the duration of the experiment. While the in vitro IC50 is in the sub-micromolar range, cellular assays often require higher concentrations, typically in the range of 10-50 µM, to observe an effect on histone acetylation.[7][9] However, it is crucial to be aware that off-target effects, such as HDAC inhibition, become more prominent at higher concentrations.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Unexpected Increase in Histone Acetylation 1. HDAC inhibition at high this compound concentrations.[5] 2. Compensatory upregulation of other HATs (e.g., TIP60, PCAF).[6][7]1. Perform a dose-response experiment to find the lowest effective concentration. 2. Use a more specific p300/CBP inhibitor, such as A-485, as a control.[10][11] 3. Measure the expression levels of other HATs to check for compensatory effects.
Discrepancy Between In Vitro and Cellular Results 1. "Off-target consumption" of this compound by abundant cellular proteins like tubulin.[9] 2. Degradation of this compound in cell culture media. 3. Cellular context-dependent effects.[5]1. Consider using higher concentrations in cellular assays compared to in vitro assays. 2. Include appropriate controls, such as a structurally related but inactive compound. 3. Validate key findings in multiple cell lines.
High Cellular Toxicity 1. Off-target effects on essential cellular processes. 2. Induction of apoptosis through pathways like NF-κB.[5][12] 3. Degradation of essential proteins like XPO1.[8]1. Perform a cell viability assay (e.g., MTT, Calcein-AM/PI) to determine the cytotoxic concentration range.[7][13] 2. Reduce the incubation time and/or concentration of this compound. 3. Investigate markers of apoptosis (e.g., cleaved caspase-3) to confirm the mechanism of cell death.
Inconsistent Results Between Experiments 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Degradation of this compound stock solution.1. Standardize cell culture protocols meticulously. 2. Prepare fresh this compound stock solutions and store them appropriately. 3. Include positive and negative controls in every experiment.[14]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target Assay Type Value Reference
p300Ki400 nM[1][2][3]
p300IC506.8 µM[9]
PCAFSelectivity> 8-fold selective for p300[2]
GCN5Selectivity> 8-fold selective for p300[2]
MOZSelectivity> 8-fold selective for p300[2]

Table 2: Reported Cellular Effects and Off-Targets of this compound

Effect/Off-Target Cellular Context Concentration Range Observed Outcome Reference
HDAC Inhibition RAW264.7 macrophages≥ 7 µMIncreased histone H3 acetylation[5]
HAT Upregulation Goat adipose-derived stem cells40 µMIncreased expression of TIP60 and PCAF[6][7]
XPO1 Degradation Various cell linesNot specifiedThis compound acts as a molecular glue for XPO1 degradation[8]
Apoptosis Induction AML cell lines10-20 µMCell cycle arrest and apoptosis[12][15]
NF-κB Inhibition RAW-Blue macrophages≥ 15 µMInhibition of NF-κB promoter activity[5]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic concentration of this compound.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.[7]

2. Western Blot for Histone Acetylation

  • Objective: To assess the effect of this compound on global histone acetylation.

  • Methodology:

    • Treat cells with this compound at the desired concentrations and time points.

    • Harvest cells and perform histone extraction using an acid extraction protocol or a commercial kit.

    • Quantify protein concentration using a BCA assay.

    • Separate histone proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against specific acetylated histone marks (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total H3).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an ECL substrate and an imaging system.[12]

Visualizations

C646_On_Target_Pathway This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibits Acetylated_Proteins Acetylated Proteins p300_CBP->Acetylated_Proteins Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Histones Histones / Other Proteins Histones->p300_CBP Gene_Transcription Altered Gene Transcription Acetylated_Proteins->Gene_Transcription

Caption: Intended on-target mechanism of this compound action.

C646_Off_Target_Effects This compound This compound p300_CBP p300/CBP Inhibition This compound->p300_CBP HDACs HDAC Inhibition (High Conc.) This compound->HDACs XPO1 XPO1 Degradation (Molecular Glue) This compound->XPO1 Other_HATs Compensatory HAT Upregulation This compound->Other_HATs Tubulin Covalent Modification (e.g., Tubulin) This compound->Tubulin Cellular_Effects Observed Cellular Effects p300_CBP->Cellular_Effects HDACs->Cellular_Effects XPO1->Cellular_Effects Other_HATs->Cellular_Effects Tubulin->Cellular_Effects

Caption: Overview of this compound on-target and major off-target effects.

Troubleshooting_Workflow Start Unexpected Result with this compound Check_Conc Is Concentration > 10µM? Start->Check_Conc Consider_HDAC Consider HDAC Inhibition Check_Conc->Consider_HDAC Yes Check_Acetylation Measure Global Histone Acetylation Check_Conc->Check_Acetylation No Consider_HDAC->Check_Acetylation Acetylation_Up Acetylation Increased? Check_Acetylation->Acetylation_Up Compensatory_HATs Measure Other HATs (TIP60, PCAF) Acetylation_Up->Compensatory_HATs Yes Check_Toxicity Assess Cell Viability (e.g., MTT Assay) Acetylation_Up->Check_Toxicity No Compensatory_HATs->Check_Toxicity Toxicity_High High Toxicity? Check_Toxicity->Toxicity_High XPO1_Apoptosis Consider XPO1 Degradation & Apoptosis Pathways Toxicity_High->XPO1_Apoptosis Yes Validate Validate with Orthogonal Approach (e.g., A-485, siRNA) Toxicity_High->Validate No XPO1_Apoptosis->Validate

Caption: A logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: Optimizing C646 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of C646, a selective p300/CBP histone acetyltransferase (HAT) inhibitor, in in vivo research. This guide provides practical information, troubleshooting advice, and detailed protocols to help researchers and drug development professionals successfully design and execute their in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in mice?

A1: A common starting point for systemic administration is in the range of 2.5 to 10 mg/kg, administered daily via intraperitoneal (i.p.) injection.[1][2] For example, a study in a pancreatic cancer xenograft mouse model successfully used a dose of 10 mg/kg daily.[1][3] However, the optimal dose is highly dependent on the animal model, disease state, and administration route. A pilot dose-finding study is strongly recommended.

Q2: How should I dissolve and formulate this compound for in vivo injection?

A2: this compound has poor aqueous solubility and requires a specific vehicle for in vivo use. A common approach is to first dissolve this compound in an organic solvent like DMSO and then dilute it in a vehicle containing agents like polyethylene glycol (PEG300) and Tween 80 to maintain solubility and improve tolerability.[4][5] It is critical to prepare the formulation fresh before each use and to observe for any precipitation.[5]

Q3: What is the primary mechanism of action of this compound?

A3: this compound is a potent and selective inhibitor of the histone acetyltransferases p300 and CBP, with a Ki (inhibition constant) of 400 nM.[5][6][7] It acts as a competitive inhibitor by binding to the acetyl-CoA binding pocket, thereby preventing the transfer of acetyl groups to histone and non-histone protein substrates.[7] This inhibition can modulate key signaling pathways, such as the NF-κB pathway, which is crucial in inflammation and cancer.[6]

Q4: How can I confirm that this compound is active in my in vivo model (pharmacodynamic markers)?

A4: The most direct way to measure this compound activity is to assess the acetylation status of its targets. Analyzing global levels of histone H3 and H4 acetylation in tumor or relevant tissue samples via Western blot or immunohistochemistry is a common method.[4][8] A reduction in the acetylation of specific lysine residues (e.g., H3K9ac, H3K27ac) can indicate target engagement.[3]

Q5: What are the known off-target effects of this compound?

A5: While this compound is selective for p300/CBP, some studies have reported that at higher concentrations (≥7 µM), it can also inhibit certain histone deacetylases (HDACs).[6][9] This can lead to counterintuitive effects, such as an increase in histone acetylation on some residues.[6] Researchers should be aware of this possibility, especially if using higher doses or observing unexpected biological outcomes.

Data Presentation: Quantitative Summaries

Table 1: Examples of this compound Dosage Regimens in Rodent Models
Animal ModelDoseRoute of AdministrationDosing ScheduleReference
Pancreatic Cancer Xenograft (Mouse)10 mg/kgIntraperitoneal (i.p.)Daily for 2 weeks[1][3]
Neuropathic Pain (Rat)1.5 µg (total dose)Intrathecal InfusionSingle dose[4][6]
Inflammation Model (Mouse)2.5 mg/kgIntraperitoneal (i.p.)Every 3 days[2]
Table 2: Recommended Formulations for In Vivo Administration
Formulation CompositionMax Concentration AchievedNotesReference
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline0.45 mg/mL (Suspension)Add solvents sequentially, ensuring the solution is clear before adding the next. Prepare fresh daily.[5]
5% DMSO + 30% PEG300 + 65% Sterile Water (ddH₂O)1 mg/mL (Clear Solution)Suitable for i.p. injection.[4]
Table 3: General Guidelines for Maximum Injection Volumes in Mice
Route of AdministrationNeedle GaugeMaximum Volume (per site)
Intraperitoneal (i.p.)25-27g< 10 mL/kg (e.g., 0.25 mL for a 25g mouse)
Subcutaneous (s.c.)25-27g1-2 mL
Intravenous (i.v.)27-30g< 0.2 mL

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound for Intraperitoneal Injection

Objective: To prepare a 1 mg/mL solution of this compound for in vivo use.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • PEG300, sterile

  • Sterile water for injection (or ddH₂O)

  • Sterile conical tubes and syringes

Procedure:

  • Calculate Required Amounts: Determine the total volume of dosing solution needed for your experiment. For a 25g mouse receiving a 10 mg/kg dose, you would need 0.25 mg of this compound in a 0.25 mL injection volume.

  • Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock (e.g., 20 mg/mL). Ensure it is fully dissolved. Gentle warming or vortexing may be necessary.[4]

  • Prepare Final Formulation (based on the 1 mg/mL recipe[4]): a. In a sterile conical tube, add the required volume of your this compound stock solution. (For 1 mL final volume, use 50 µL of a 20 mg/mL stock). b. Add 300 µL of PEG300. Mix gently by inversion until the solution is clear. c. Add 650 µL of sterile water. Mix again until the solution is homogenous and clear.

  • Final Check: Before drawing into a syringe, visually inspect the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted.

  • Administration: Use a 25-27 gauge needle for intraperitoneal injection. Administer the calculated volume slowly into the lower right quadrant of the abdomen.[10]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Cell Nucleus cluster_1 Cytoplasm p300 p300/CBP Acetylated Acetylated Proteins (Histone H3, p65) p300->Acetylated Acetylation AcetylCoA Acetyl-CoA AcetylCoA->p300 Histones Histones / p65 Histones->p300 Gene Pro-inflammatory Gene Transcription Acetylated->Gene NFkB NF-kB (p65/p50) NFkB->Histones Translocation Stimulus Inflammatory Stimulus (LPS) Stimulus->NFkB Activation This compound This compound This compound->p300 Inhibition

Caption: Simplified signaling pathway showing this compound inhibiting p300/CBP HAT activity.

G A Step 1: In Vitro Range Finding (Determine IC50 on cell lines) B Step 2: Literature Review (Identify reported in vivo doses, e.g., 2.5-10 mg/kg) A->B C Step 3: Pilot Dose Escalation Study (e.g., 5, 10, 20 mg/kg in small groups of mice) B->C D Step 4: Monitor for Toxicity (Daily weight checks, clinical signs of distress) C->D E Step 5: Assess Target Engagement (PD) (Collect tissues at endpoint, measure Histone H3/H4 acetylation via Western Blot) C->E F Step 6: Determine Optimal Dose (Highest dose with significant PD effect and no toxicity) D->F E->F G Step 7: Full-Scale Efficacy Study (Use optimal dose in larger cohorts) F->G

Caption: Experimental workflow for a pilot study to optimize this compound dosage in vivo.

Troubleshooting Guide

Q: I'm not observing any therapeutic effect or changes in my pharmacodynamic markers. What should I do?

A: This issue can arise from several factors. Follow this decision tree to diagnose the problem.

G Start No Observed Effect Q1 Did you check formulation for precipitation before and during injection? Start->Q1 A1_Yes Yes, formulation was clear Q1->A1_Yes Yes A1_No No / Precipitation observed Q1->A1_No No Q2 Is the dose high enough? A1_Yes->Q2 Sol_A1 Action: Remake formulation. Ensure this compound is fully dissolved in DMSO first. Consider sonication or gentle warming. A1_No->Sol_A1 A2_Yes Yes, using published effective dose (e.g., 10 mg/kg) Q2->A2_Yes Yes A2_No No, using a very low dose Q2->A2_No No Q3 Is dosing frequency sufficient? (PK data for this compound is limited) A2_Yes->Q3 Sol_A2 Action: Increase the dose. Perform a dose-escalation study. Confirm target engagement with PD markers. A2_No->Sol_A2 A3_Maybe Unsure, dosing once daily Q3->A3_Maybe Unsure Q4 Is the compound stable and active? Q3->Q4 Frequency seems adequate Sol_A3 Action: Consider increasing dosing frequency (e.g., BID) if tolerated. Run a time-course PD study to see duration of effect. A3_Maybe->Sol_A3 A4_Yes Yes, confirmed in vitro recently Q4->A4_Yes Yes Sol_A4 Result: Issue is likely related to dose or schedule. Re-evaluate steps 2 and 3. A4_Yes->Sol_A4

Caption: Troubleshooting decision tree for lack of efficacy in this compound in vivo studies.

Q: My animals are showing signs of toxicity (e.g., weight loss, ruffled fur, lethargy). What should I do?

A: Animal welfare is paramount. If you observe signs of toxicity, take immediate action.

  • Reduce the Dose: This is the most critical first step. If you are dosing at 10 mg/kg, consider reducing to 5 mg/kg or lower.[1]

  • Check the Formulation: The vehicle itself can sometimes cause irritation. Ensure the concentration of DMSO is as low as possible (ideally ≤5-10%).[4][5] High osmolality of a formulation can also cause irritation at the injection site.[11]

  • Decrease Dosing Frequency: If daily dosing is too toxic, switch to an every-other-day or less frequent schedule and monitor the animals closely.

  • Conduct a Maximum Tolerated Dose (MTD) Study: For a novel model, a formal MTD study is the best way to establish a safe dose range. This involves treating small groups of animals with escalating doses and monitoring for a defined period (e.g., 72 hours) for signs of acute toxicity.[12][13]

  • Consult a Veterinarian: Always consult with your institution's veterinary staff if you observe unexpected or severe adverse effects.

References

Technical Support Center: Mitigating C646 Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the cytotoxic effects of the p300/CBP histone acetyltransferase (HAT) inhibitor, C646, in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable, small molecule inhibitor that competitively and reversibly targets the Lys-CoA binding pocket of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2] By inhibiting p300/CBP HAT activity, this compound can modulate gene expression, leading to effects such as cell cycle arrest and apoptosis, which have been observed in various cancer cell lines.[1][2][3][4]

Q2: Why is this compound cytotoxic to primary cells?

The cytotoxicity of this compound in primary cells stems from its on-target inhibition of p300/CBP, which are crucial for normal cellular processes, including proliferation and survival.[5] Inhibition of these essential HATs can disrupt normal gene regulation, leading to cell cycle arrest and the induction of apoptosis.[5] Additionally, off-target effects, although not fully elucidated for this compound, are a common concern with small molecule inhibitors and can contribute to unintended toxicity.[6]

Q3: What are the common signs of this compound-induced cytotoxicity in primary cells?

Common indicators of this compound cytotoxicity include:

  • Reduced cell proliferation and viability.

  • Changes in cell morphology, such as rounding and detachment.

  • Induction of apoptosis, which can be confirmed by assays like Annexin V staining or caspase activation.

  • Cell cycle arrest, often observed in the G1 or G2/M phase.[3][4]

Troubleshooting Guide: Minimizing this compound Cytotoxicity

This guide provides a systematic approach to designing and optimizing experiments to minimize this compound-induced cytotoxicity in your primary cell model.

Issue 1: Excessive Cell Death at Recommended Concentrations

If you observe significant cytotoxicity at concentrations reported in the literature (often in the 10-40 µM range for cancer cell lines), consider the following troubleshooting steps.[4][5]

1. Optimize this compound Concentration:

  • Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific primary cell type. Start with a wide range of concentrations (e.g., 0.1 µM to 50 µM) to identify the half-maximal inhibitory concentration (IC50).

  • Rationale: Primary cells are often more sensitive to perturbations than immortalized cell lines. The optimal concentration for achieving the desired biological effect with minimal toxicity may be significantly lower than what is reported for cancer cells.

Experimental Protocol: Determining IC50 using an MTT Assay

  • Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results against the log of the this compound concentration to determine the IC50 value.

2. Optimize Incubation Time:

  • Recommendation: Conduct a time-course experiment to identify the shortest incubation time required to achieve the desired biological effect.

  • Rationale: The cytotoxic effects of this compound can be time-dependent.[5] Shorter exposure times may be sufficient to inhibit p300/CBP activity without triggering widespread apoptosis.

Experimental Protocol: Time-Course Viability Assay

  • Cell Seeding: Seed cells as described for the IC50 determination.

  • Drug Treatment: Treat cells with a fixed, optimized concentration of this compound.

  • Time Points: At various time points (e.g., 6, 12, 24, 48, and 72 hours), assess cell viability using an appropriate method (e.g., MTT, Trypan Blue exclusion, or a lactate dehydrogenase (LDH) assay).

  • Data Analysis: Plot cell viability against time to determine the optimal incubation period.

Issue 2: Sub-optimal Biological Effect at Non-Toxic Concentrations

If you find that non-toxic concentrations of this compound are not producing the desired biological outcome, consider these strategies.

1. Modulate Cell Culture Conditions:

  • Recommendation: Evaluate the impact of serum concentration and media composition on this compound efficacy and toxicity.

  • Rationale: Components in fetal bovine serum (FBS) and cell culture media can interact with small molecules, affecting their stability and bioavailability.[7][8] For example, high glucose concentrations in the media can influence cellular metabolism and potentially mask the cytotoxic effects of drugs that target mitochondrial function.[7]

Experimental Protocol: Media and Serum Optimization

  • Vary Serum Concentration: Culture your primary cells in media containing different concentrations of FBS (e.g., 2%, 5%, 10%) and perform a this compound dose-response experiment for each condition.

  • Compare Media Formulations: If compatible with your cell type, test different basal media formulations (e.g., DMEM vs. RPMI-1640) to see if they influence the cellular response to this compound.

  • Assess Viability and Function: In addition to viability assays, assess a functional endpoint relevant to your research to determine the optimal culture conditions for achieving the desired effect of this compound.

2. Consider Co-treatments:

  • Recommendation: Investigate the use of co-treatments with agents that may protect primary cells from apoptosis without interfering with the intended effect of this compound.

  • Rationale: In some contexts, co-treatment with other inhibitors or protective agents can mitigate the toxicity of a primary drug in normal cells. For example, inhibitors of CDK4/6 can induce a G1 arrest in normal cells, protecting them from S-phase specific chemotherapies.[9] While specific protective co-treatments for this compound are not well-documented, exploring agents that inhibit downstream apoptotic pathways could be a viable strategy.

Issue 3: Suspected Off-Target Effects

If you suspect that the observed cytotoxicity is not solely due to p300/CBP inhibition, it is important to investigate potential off-target effects.

1. Review the Literature for Known Off-Targets:

  • Recommendation: Thoroughly search for any published data on the selectivity profile of this compound.

  • Rationale: Small molecule inhibitors often have multiple targets.[6] Understanding the full target profile of this compound can help to interpret unexpected results and devise strategies to mitigate off-target toxicity.

2. Use a Structurally Unrelated p300/CBP Inhibitor:

  • Recommendation: If available, compare the effects of this compound with another p300/CBP inhibitor that has a different chemical structure.

  • Rationale: If the cytotoxic phenotype is consistent across different inhibitors of the same target, it is more likely to be an on-target effect. Conversely, if the toxicity is unique to this compound, it may be due to an off-target interaction.

3. Consider Alternative Approaches:

  • Recommendation: If mitigating this compound cytotoxicity proves to be intractable, explore alternative methods to inhibit p300/CBP function, such as RNA interference (siRNA or shRNA).

  • Rationale: Genetic knockdown of p300 and/or CBP can provide a more specific means of inhibiting their function, although this approach also has its own set of potential off-target effects and technical challenges.[10][11]

Data Presentation

Table 1: Troubleshooting Summary for Mitigating this compound Cytotoxicity

Issue Potential Cause Recommended Action Experimental Approach
Excessive Cell DeathConcentration too high for primary cellsOptimize this compound concentrationDose-response curve (e.g., MTT assay) to determine IC50
Incubation time too longOptimize incubation timeTime-course viability assay
Sub-optimal EffectSub-optimal culture conditionsModulate serum and media componentsTest different FBS concentrations and media formulations
Insufficient on-target activityConsider protective co-treatmentsExplore co-administration with anti-apoptotic agents
Suspected Off-Target EffectsThis compound is not completely selectiveReview literature for known off-targetsLiterature search for selectivity profiling data
Phenotype is specific to this compoundUse a structurally unrelated p300/CBP inhibitorCompare cytotoxic profiles of different inhibitors
Intolerable off-target toxicityUse an alternative methodEmploy siRNA or shRNA to knockdown p300/CBP

Visualizations

C646_Mechanism_of_Action cluster_0 This compound Inhibition cluster_1 Downstream Effects This compound This compound p300_CBP p300/CBP HAT This compound->p300_CBP Inhibits Histone_Acetylation Histone Acetylation (Decreased) p300_CBP->Histone_Acetylation Leads to Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Competes with Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: this compound competitively inhibits p300/CBP, leading to reduced histone acetylation and downstream effects.

Troubleshooting_Workflow Start Start: High this compound Cytotoxicity Observed Optimize_Conc Optimize Concentration (Dose-Response) Start->Optimize_Conc Optimize_Time Optimize Incubation Time (Time-Course) Optimize_Conc->Optimize_Time Toxicity still high Success Cytotoxicity Mitigated Optimize_Conc->Success Toxicity reduced Modulate_Media Modulate Culture Conditions (Serum/Media) Optimize_Time->Modulate_Media Toxicity still high Optimize_Time->Success Toxicity reduced Consider_Co_treatment Consider Co-treatments Modulate_Media->Consider_Co_treatment Toxicity still high Modulate_Media->Success Toxicity reduced Investigate_Off_Target Investigate Off-Target Effects Consider_Co_treatment->Investigate_Off_Target Toxicity still high Consider_Co_treatment->Success Toxicity reduced Investigate_Off_Target->Success On-target effect confirmed, toxicity managed Failure Consider Alternatives (e.g., siRNA) Investigate_Off_Target->Failure Off-target effects confirmed

Caption: A workflow for systematically troubleshooting and mitigating this compound cytotoxicity in primary cells.

References

C646 Technical Support Center: Stability and Best Practices in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C646, a selective inhibitor of the histone acetyltransferases (HATs) p300 and CBP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive inhibitor of the histone acetyltransferase (HAT) activity of p300 and its paralog, CBP. By binding to the active site of these enzymes, this compound prevents the transfer of acetyl groups from acetyl-CoA to lysine residues on histone and non-histone proteins. This inhibition of acetylation can lead to a more condensed chromatin structure, repressing the transcription of genes involved in cellular processes such as proliferation, differentiation, and apoptosis.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is most commonly dissolved in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to a concentration of 10-20 mM. It is recommended to gently warm and/or sonicate the solution to ensure it is fully dissolved. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year). This compound powder is stable for up to 3 years when stored at -20°C.

Q3: What is the recommended final concentration of this compound in cell culture?

A3: The effective concentration of this compound can vary depending on the cell line and the desired biological effect. Typical working concentrations range from 1 µM to 25 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How stable is this compound in cell culture media?

A4: There is limited published data on the specific half-life of this compound in cell culture media at 37°C. This compound contains a pyrazolone and a benzamide moiety, chemical structures that can be susceptible to hydrolysis in aqueous solutions, particularly at non-neutral pH.[2][3][4][5][6][7] Therefore, it is recommended to replenish the media with fresh this compound every 24-48 hours to maintain a consistent effective concentration. For long-term experiments, the stability should be empirically determined.

Q5: What are the potential off-target effects of this compound?

A5: While this compound is a selective inhibitor of p300/CBP, the possibility of off-target effects should be considered, as with any small molecule inhibitor. These can arise from the molecule binding to other proteins in the cell. To mitigate this, it is crucial to use the lowest effective concentration of this compound and include appropriate controls in your experiments. Comparing the effects of this compound with other p300/CBP inhibitors or using genetic approaches like siRNA-mediated knockdown of p300 and CBP can help validate that the observed phenotype is due to the intended target inhibition.

Quantitative Data Summary

PropertyValueSource(s)
Molecular Weight 445.42 g/mol
Ki for p300 400 nM[8]
Solubility in DMSO >10 mM
Powder Stability 3 years at -20°C
Stock Solution Stability 1 year at -80°C in DMSO; 1 month at -20°C in DMSO
Stability in Aqueous Solution Data not available; potential for hydrolysis.

Signaling Pathway

p300_CBP_Pathway cluster_0 Upstream Signaling cluster_1 Nuclear Events Growth_Factors Growth Factors, Cytokines, etc. Receptors Cell Surface Receptors Growth_Factors->Receptors Signal_Transduction Signal Transduction Cascades (e.g., MAPK, PI3K/Akt) Receptors->Signal_Transduction Transcription_Factors Transcription Factors (e.g., p53, NF-κB, STATs) Signal_Transduction->Transcription_Factors Activation p300_CBP p300/CBP Transcription_Factors->p300_CBP Recruitment Histones Histone Tails p300_CBP->Histones Acetylation (HAT activity) Chromatin Chromatin Histones->Chromatin Relaxation Gene_Expression Target Gene Expression (Proliferation, Survival, etc.) Chromatin->Gene_Expression Activation This compound This compound This compound->p300_CBP Inhibition

Caption: The p300/CBP signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media via HPLC

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.

1. Materials:

  • This compound

  • Anhydrous DMSO

  • Your cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum as used in your experiments.

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • Sterile microcentrifuge tubes

  • HPLC system with a UV or MS detector

2. Preparation of Solutions:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • This compound Working Solution: Dilute the 10 mM stock solution in your complete cell culture medium to your desired final concentration (e.g., 10 µM). Prepare enough for all time points.

3. Experimental Procedure:

  • Dispense aliquots of the this compound working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Incubate the tubes at 37°C in a cell culture incubator.

  • At each time point, remove one tube and immediately store it at -80°C to halt any further degradation. The t=0 sample should be frozen immediately after preparation.

  • Once all time points are collected, thaw the samples.

  • To precipitate proteins from the media, add three volumes of ice-cold acetonitrile to each sample.

  • Vortex vigorously and incubate at -20°C for at least 30 minutes.

  • Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

4. HPLC Analysis:

  • Develop an HPLC method to separate this compound from any potential degradation products and media components. A reverse-phase C18 column is a good starting point.

  • A gradient elution with a mobile phase consisting of water and acetonitrile, both with 0.1% formic acid, is often effective.

  • Monitor the elution of this compound using a UV detector at a wavelength where this compound has maximum absorbance, or for higher specificity, use a mass spectrometer.

  • Create a standard curve by injecting known concentrations of this compound to quantify the amount remaining at each time point.

5. Data Analysis:

  • Calculate the concentration of this compound remaining at each time point using the standard curve.

  • Plot the percentage of this compound remaining versus time.

  • From this plot, you can determine the half-life (t½) of this compound in your cell culture medium under your experimental conditions.

Troubleshooting Guide

Issue: this compound precipitates in the cell culture medium.

  • Question: I observed a precipitate in my culture dish after adding this compound. What could be the cause and how can I prevent it?

  • Answer:

    • High Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, ideally below 0.5%. High concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate when diluted in an aqueous solution.

    • Improper Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of media. A serial dilution approach is recommended. First, dilute the DMSO stock into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume of media.

    • Media Components: Certain components in the media, especially at high concentrations or after temperature changes, can contribute to precipitation. Ensure your media is properly warmed to 37°C before adding this compound.

    • Solution: Prepare a fresh dilution of this compound using the serial dilution method and ensure the final DMSO concentration is within a tolerable range for your cells.

Issue: this compound appears to be inactive in my cell-based assay.

  • Question: I am not observing the expected biological effect of this compound in my experiment. What are the possible reasons?

  • Answer:

    • Compound Degradation: As discussed, this compound may have limited stability in cell culture media. If you are not replenishing the media with fresh compound frequently enough, the effective concentration may be too low. Try changing the media with fresh this compound every 24 hours.

    • Incorrect Concentration: The optimal concentration of this compound is cell-type dependent. Perform a dose-response curve to determine the IC50 for your specific cell line.

    • Cell Line Resistance: Some cell lines may be inherently resistant to the effects of p300/CBP inhibition.

    • Assay Readout: Ensure that your assay is sensitive enough to detect the expected changes. For example, if you are looking at changes in histone acetylation, use a validated antibody and appropriate controls.

    • Solution: Confirm the activity of your this compound stock by testing it in a sensitive, positive control cell line if available. Increase the frequency of media changes and optimize the this compound concentration.

Issue: I am concerned about off-target effects.

  • Question: How can I be sure that the observed effects are due to the inhibition of p300/CBP and not off-target activities?

  • Answer:

    • Use Multiple Inhibitors: Compare the effects of this compound with another structurally different p300/CBP inhibitor. If both compounds produce a similar phenotype, it is more likely to be an on-target effect.

    • Genetic Knockdown: Use siRNA or shRNA to specifically knockdown p300 and/or CBP and see if this phenocopies the effects of this compound treatment.

    • Rescue Experiment: If possible, overexpressing a this compound-resistant mutant of p300/CBP should rescue the phenotype observed with this compound treatment.

    • Dose-Response: Use the lowest effective concentration of this compound to minimize the likelihood of off-target effects.

TroubleshootingWorkflow start Experimental Issue with this compound issue_type What is the nature of the issue? start->issue_type precipitate Precipitation in Media issue_type->precipitate Precipitation inactive Compound Inactive issue_type->inactive Inactivity off_target Concern about Off-Target Effects issue_type->off_target Off-Target Concerns check_dmso Check final DMSO concentration (<0.5%) precipitate->check_dmso check_dilution Use serial dilution method precipitate->check_dilution check_media Ensure media is warmed to 37°C precipitate->check_media check_stability Replenish media with fresh this compound every 24h inactive->check_stability check_concentration Perform dose-response curve inactive->check_concentration check_assay Validate assay sensitivity and controls inactive->check_assay use_alt_inhibitor Use a structurally different p300/CBP inhibitor off_target->use_alt_inhibitor use_sirna Use siRNA/shRNA for p300/CBP knockdown off_target->use_sirna dose_optimization Use lowest effective concentration off_target->dose_optimization

Caption: A troubleshooting workflow for common issues encountered with this compound.

References

Technical Support Center: C646 in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the p300/CBP histone acetyltransferase (HAT) inhibitor, C646, in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, cell-permeable small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2][3] It acts as a competitive inhibitor of the acetyl-coenzyme A (acetyl-CoA) binding pocket of p300/CBP, with a Ki (inhibition constant) of 400 nM.[4] By blocking the catalytic activity of these enzymes, this compound prevents the acetylation of histone and non-histone protein substrates, leading to the modulation of gene expression and downstream cellular processes.[1][2][3]

Q2: What are the common cellular effects of this compound in short-term versus long-term experiments?

In short-term experiments (typically up to 72 hours), this compound is known to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[4][5][6] It has been shown to reduce global histone H3 and H4 acetylation levels.[4] However, in long-term experiments, the cellular response to this compound can be more complex. Prolonged exposure may lead to the development of resistance, altered signaling pathways, and cumulative off-target effects.[7][8][9] One study observed that a this compound-induced cell cycle block was gradually released with prolonged treatment.[6]

Q3: How stable is this compound in cell culture medium?

Q4: What are the known off-target effects of this compound, especially in a long-term context?

Recent research has identified that this compound can induce the degradation of Exportin-1 (XPO1), a nuclear export protein.[10][11][12][13] This effect appears to be independent of its p300/CBP inhibitory activity and is mediated through the ubiquitin-proteasome pathway.[10][11] The degradation of XPO1 can, in turn, affect the chromatin occupancy of p300, leading to cellular phenotypes that mimic p300 inhibition.[10][11][12][13] In long-term experiments, this off-target activity could become more pronounced and contribute significantly to the observed cellular outcomes. Another study has also reported that this compound can inhibit histone deacetylases (HDACs) at higher concentrations (from 7 µM).[14]

Q5: Can cells develop resistance to this compound? If so, what are the underlying mechanisms?

Yes, acquired resistance to this compound and other acetyl-CoA-competitive HAT inhibitors has been observed.[7][8][9] A primary mechanism of resistance involves metabolic adaptations that lead to an increase in intracellular acetyl-CoA levels.[7][8][9] Specifically, mutations in the gene PANK3, which encodes a pantothenate kinase involved in coenzyme A biosynthesis, can lead to elevated acetyl-CoA.[7] This increased concentration of the natural substrate (acetyl-CoA) outcompetes the inhibitor (this compound) for binding to p300/CBP, thereby reducing the efficacy of the drug.[7][8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of this compound efficacy over time 1. Compound instability: this compound may degrade in the cell culture medium at 37°C. 2. Development of cellular resistance: Cells may acquire mutations that confer resistance.1. Replenish this compound regularly: Change the culture medium and add freshly diluted this compound every 48-72 hours. 2. Verify target engagement: Periodically assess the acetylation status of known p300/CBP substrates (e.g., H3K27ac) by Western blot to confirm this compound is still active. 3. Test for resistance: If efficacy is lost, perform a dose-response assay to determine if the IC50 has shifted. Consider sequencing key genes in the coenzyme A biosynthesis pathway (e.g., PANK3) in resistant clones.
Unexpected or paradoxical effects on histone acetylation 1. Time-dependent effects: The impact of this compound on global histone acetylation can be dynamic. One study reported a transient increase in H3K9 acetylation after 24 hours of treatment.[5][6] 2. Off-target effects: Inhibition of HDACs at higher concentrations or indirect effects through XPO1 degradation could influence histone acetylation patterns.[10][11][12][13][14] 3. Compensatory mechanisms: Cells may upregulate other HATs to compensate for p300/CBP inhibition. A study showed increased expression of TIP60 and PCAF following this compound treatment.[5][6]1. Perform time-course experiments: Analyze histone acetylation at multiple time points to understand the dynamics of the response. 2. Use multiple markers: Assess a panel of histone acetylation marks to get a broader picture of the epigenetic changes. 3. Consider off-target effects: Titrate this compound to the lowest effective concentration to minimize off-target activity. Cross-validate findings with genetic approaches like siRNA-mediated knockdown of p300/CBP. 4. Investigate compensatory mechanisms: Measure the expression levels of other HATs if unexpected acetylation patterns are observed.
High levels of cytotoxicity in long-term cultures 1. Cumulative toxicity: Continuous exposure to this compound, even at concentrations that are not toxic in the short term, can lead to cumulative toxicity. 2. Off-target effects: The degradation of XPO1, a protein essential for nuclear export, could contribute to long-term cytotoxicity.[10][11][12][13]1. Optimize this compound concentration: Determine the minimal effective concentration for long-term studies through a dose-response and time-course experiment. 2. Intermittent dosing: Consider a pulsed-dosing regimen (e.g., 3 days on, 2 days off) to reduce cumulative toxicity while still maintaining some level of target inhibition. 3. Monitor cell health closely: Regularly assess cell morphology, viability (e.g., using Trypan Blue exclusion), and proliferation rates.
Selection of a resistant cell population Clonal evolution: Continuous selective pressure from this compound can lead to the outgrowth of pre-existing resistant cells or the emergence of newly mutated resistant clones.1. Use lower, non-lethal concentrations: If the goal is to study the long-term effects of p300/CBP inhibition without inducing strong selection, use a concentration below the IC50. 2. Periodic re-cloning: If maintaining a sensitive population is crucial, consider periodically re-cloning the cell line from a frozen stock. 3. Characterize the resistant population: If resistance emerges, it can be an opportunity to study the mechanisms of resistance. Isolate and characterize the resistant clones.

Experimental Protocols

Protocol 1: Long-Term this compound Treatment of Adherent Cell Lines

This protocol provides a general framework for treating adherent cells with this compound for an extended period (e.g., > 1 week).

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • This compound (powder)

  • Anhydrous DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Standard cell culture equipment (incubator, biosafety cabinet, flasks, plates, etc.)

Procedure:

  • Preparation of this compound Stock Solution: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. c. Store the aliquots at -20°C or -80°C, protected from light.

  • Cell Seeding: a. Seed the cells at a density that will prevent them from reaching confluency before the next scheduled media change (typically every 2-3 days). This may require optimization for your specific cell line.

  • This compound Treatment: a. On the day of treatment, thaw a fresh aliquot of the 10 mM this compound stock solution. b. Dilute the stock solution to the desired final concentration in pre-warmed complete culture medium. It is recommended to perform a serial dilution to ensure accuracy. The final DMSO concentration should be kept constant across all conditions (including vehicle control) and should typically not exceed 0.1%. c. Remove the old medium from the cells and replace it with the this compound-containing medium or vehicle control medium.

  • Maintenance of Long-Term Culture: a. Media Changes: Replace the medium with freshly prepared this compound-containing medium every 48-72 hours. b. Cell Passaging: When the cells approach confluency, they will need to be passaged. i. Aspirate the medium, wash the cells with PBS, and detach them using trypsin-EDTA. ii. Neutralize the trypsin with complete medium and centrifuge the cells. iii. Resuspend the cell pellet in fresh, pre-warmed medium and re-seed a portion of the cells into new culture vessels. iv. Add freshly diluted this compound to the new culture vessels.

  • Monitoring: a. Regularly inspect the cells under a microscope for any changes in morphology. b. Periodically assess cell viability and proliferation to monitor for cytotoxicity. c. At desired time points, harvest cells for downstream analysis (e.g., Western blot, qPCR, etc.).

Protocol 2: Assessment of Acquired Resistance to this compound

This protocol describes a method to determine if a cell population has developed resistance to this compound.

Materials:

  • Parental (sensitive) cell line

  • Putatively resistant cell line (derived from long-term this compound treatment)

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Cell Seeding: a. Seed both the parental and the putatively resistant cells into separate 96-well plates at an optimized density for a 72-hour viability assay.

  • This compound Titration: a. Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO only). b. Add the this compound dilutions to the appropriate wells of both the parental and resistant cell plates.

  • Incubation: a. Incubate the plates for 72 hours at 37°C in a CO2 incubator.

  • Cell Viability Assay: a. Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: a. Normalize the viability data to the vehicle-treated control for each cell line. b. Plot the dose-response curves (concentration of this compound vs. % viability) for both the parental and resistant cell lines. c. Calculate the IC50 (half-maximal inhibitory concentration) for each cell line. A significant increase (e.g., >3-fold) in the IC50 of the resistant cell line compared to the parental line indicates acquired resistance.

Visualizations

p300_CBP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Cytokines, etc. Receptor Receptor Growth_Factors->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Transcription_Factors_inactive Transcription Factors (e.g., NF-κB, p53) Signaling_Cascade->Transcription_Factors_inactive Transcription_Factors_active Transcription Factors (Active) Transcription_Factors_inactive->Transcription_Factors_active Translocation XPO1_active Exportin-1 (XPO1) (Active) XPO1_degraded Exportin-1 (Degraded) XPO1_active->XPO1_degraded p300_CBP p300/CBP Transcription_Factors_active->p300_CBP Recruitment Histones Histones p300_CBP->Histones HAT Activity Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Gene_Expression Target Gene Expression Acetylated_Histones->Gene_Expression Chromatin Remodeling Cell_Cycle_Apoptosis Cell Cycle Progression, Survival, Proliferation Gene_Expression->Cell_Cycle_Apoptosis This compound This compound This compound->XPO1_active Degradation (Off-target) This compound->p300_CBP Inhibition

Caption: this compound inhibits p300/CBP, affecting gene expression and cell fate.

Acquired_Resistance_to_this compound cluster_drug_action Normal Drug Action cluster_resistance_mechanism Mechanism of Acquired Resistance C646_sensitive This compound p300_CBP_sensitive p300/CBP C646_sensitive->p300_CBP_sensitive Inhibits Inhibition_sensitive Inhibition of HAT Activity p300_CBP_sensitive->Inhibition_sensitive Acetyl_CoA_normal Acetyl-CoA (Normal Levels) Acetyl_CoA_normal->p300_CBP_sensitive Binds C646_resistant This compound Competition Competition at Binding Site C646_resistant->Competition p300_CBP_resistant p300/CBP No_Inhibition Reduced Inhibition of HAT Activity p300_CBP_resistant->No_Inhibition PANK3_mutation PANK3 Mutation CoA_Biosynthesis Coenzyme A Biosynthesis PANK3_mutation->CoA_Biosynthesis Upregulates Acetyl_CoA_high Acetyl-CoA (Elevated Levels) CoA_Biosynthesis->Acetyl_CoA_high Acetyl_CoA_high->Competition Competition->p300_CBP_resistant

Caption: Resistance to this compound can arise from increased Acetyl-CoA levels.

Troubleshooting_Workflow Start Loss of this compound Efficacy in Long-Term Experiment Check_Protocol Review Experimental Protocol: - Fresh this compound stock? - Regular media changes? - Correct concentration? Start->Check_Protocol Protocol_OK Protocol Correct Check_Protocol->Protocol_OK Yes Protocol_Error Correct Protocol & Re-run Experiment Check_Protocol->Protocol_Error No Assess_Target Assess Target Engagement: Western blot for H3K27ac Protocol_OK->Assess_Target Protocol_Error->Start Target_Engaged Target Not Engaged Assess_Target->Target_Engaged No Target_Not_Engaged Target Engaged Assess_Target->Target_Not_Engaged Yes Check_Stability Suspect Compound Instability: - Increase frequency of media changes - Prepare fresh stock Target_Engaged->Check_Stability Check_Resistance Suspect Cellular Resistance: Perform dose-response assay (IC50 shift) Target_Not_Engaged->Check_Resistance Check_Stability->Start Resistance_Confirmed Resistance Confirmed Check_Resistance->Resistance_Confirmed Yes No_Resistance No Resistance Check_Resistance->No_Resistance No Investigate_Mechanism Investigate Resistance Mechanism: - Sequence PANK3 - Analyze off-target effects (XPO1) Resistance_Confirmed->Investigate_Mechanism Re-evaluate Re-evaluate Experiment: Consider alternative inhibitors or experimental approaches No_Resistance->Re-evaluate Investigate_Mechanism->Re-evaluate

Caption: A workflow for troubleshooting loss of this compound efficacy.

References

Technical Support Center: Confirming C646 Activity in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to confirming the cellular activity of C646, a selective inhibitor of the p300/CREB-binding protein (CBP) histone acetyltransferases (HATs). Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the successful design and interpretation of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable, small molecule inhibitor that is highly selective for the histone acetyltransferases p300 and CBP.[1] It functions as a competitive inhibitor of acetyl-CoA, binding to the active site of p300/CBP and preventing the transfer of acetyl groups to histone and non-histone protein substrates.[2] The inhibition constant (Ki) for p300 is approximately 400 nM.[1]

Q2: How can I confirm that this compound is active in my cell line?

A2: Confirmation of this compound activity can be achieved through a combination of target engagement, proximal pharmacodynamic, and downstream phenotypic assays. The most common methods include:

  • Western Blotting: To detect a decrease in the acetylation of p300/CBP substrates, such as histone H3 at lysine 27 (H3K27ac).

  • Quantitative PCR (qPCR): To measure changes in the expression of genes regulated by p300/CBP, such as MYC.[3]

  • Cellular Thermal Shift Assay (CETSA®): To confirm direct binding of this compound to p300/CBP in intact cells.[4]

  • Phenotypic Assays: To observe downstream biological effects like cell cycle arrest or apoptosis.[5][6]

Q3: What is the typical concentration range and treatment time for this compound?

A3: The effective concentration of this compound can vary significantly between cell lines and the experimental endpoint being measured. Generally, concentrations ranging from 10 µM to 50 µM are used for cell-based assays.[6][7] Treatment times can range from a few hours for observing changes in histone acetylation (e.g., 4-6 hours) to 24-72 hours for assessing effects on cell viability and gene expression.[6][8] It is crucial to perform a dose-response and time-course experiment for your specific cell line and assay.

Q4: Are there any known off-target effects of this compound?

A4: Yes. While this compound is selective for p300/CBP over other HATs, some off-target activities have been reported, particularly at higher concentrations.[2] These include the inhibition of tubulin polymerization and potential reactivity with thiols.[9] Additionally, some studies have observed a paradoxical increase in histone acetylation at certain sites after this compound treatment, which may be due to the inhibition of histone deacetylases (HDACs) at higher concentrations or compensatory mechanisms within the cell.[5]

Experimental Workflows and Signaling Pathways

Below are diagrams illustrating a typical experimental workflow for confirming this compound activity and the key signaling pathways involving p300/CBP that are affected by this inhibitor.

G cluster_workflow Experimental Workflow for this compound Activity Confirmation cluster_assays Assays start Treat Cells with this compound (and Vehicle Control) wb Western Blot (Histone Acetylation) start->wb qpcr qPCR (Target Gene Expression) start->qpcr cetsa CETSA (Target Engagement) start->cetsa pheno Phenotypic Assays (e.g., Cell Viability, Apoptosis) start->pheno analysis Data Analysis and Interpretation wb->analysis qpcr->analysis cetsa->analysis pheno->analysis

Figure 1. A generalized experimental workflow for confirming this compound activity in cells.

G cluster_nfkb NF-κB Signaling Pathway stimulus Pro-inflammatory Stimuli (e.g., TNFα, IL-1) ikb_complex IκBα-NF-κB Complex stimulus->ikb_complex activates IKK nfkb NF-κB (p65/p50) ikb_complex->nfkb IκBα degradation nucleus Nucleus nfkb->nucleus p300_cbp p300/CBP nfkb->p300_cbp recruits acetylation Histone Acetylation p300_cbp->acetylation catalyzes This compound This compound This compound->p300_cbp inhibits gene_expression Pro-inflammatory Gene Expression acetylation->gene_expression promotes

Figure 2. The role of p300/CBP in the NF-κB signaling pathway and its inhibition by this compound.

G cluster_ar Androgen Receptor (AR) Signaling Pathway androgen Androgen (e.g., DHT) ar_complex AR-HSP Complex androgen->ar_complex ar AR ar_complex->ar HSP dissociation nucleus Nucleus ar->nucleus dimerization & translocation p300_cbp p300/CBP ar->p300_cbp recruits acetylation Histone Acetylation p300_cbp->acetylation catalyzes This compound This compound This compound->p300_cbp inhibits gene_expression AR Target Gene Expression (e.g., PSA) acetylation->gene_expression promotes

References

C646 Technical Support Center: A Guide to Consistent Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and addressing variability in experiments involving the histone acetyltransferase (HAT) inhibitor, C646. By understanding the factors that can influence experimental results, researchers can enhance the reproducibility and reliability of their findings.

Section 1: this compound Properties and Mechanism of Action

This compound is a potent and selective, cell-permeable inhibitor of the p300/CBP family of histone acetyltransferases.[1][2][3] It acts as a competitive inhibitor with respect to Acetyl-CoA and non-competitive with the histone substrate.[4] Understanding its primary mechanism is crucial for interpreting experimental data.

Key Inhibitory Activity of this compound

Target K_i_ (Inhibitor Constant) IC_50_ (Half-Maximal Inhibitory Conc.) Notes
p300 400 nM ~1.6 µM This compound is highly selective for p300/CBP over other HATs like PCAF, GCN5, and TIP60 at lower concentrations.[2][3][5][6]
p300 Mutants 2.5 - 7 µM N/A This compound retains inhibitory activity against various p300 mutants, including T1411A, Y1467F, W1466F, and R1410A.[2]

| HDACs (Type I/II) | N/A | >7 µM | At higher concentrations, this compound has been observed to have an off-target inhibitory effect on histone deacetylases (HDACs).[7] |

Section 2: Troubleshooting Guide & FAQs

This section addresses common questions and issues that can arise during experiments with this compound.

FAQ 1: Why am I observing significant variability in my IC50 values for this compound?

Inconsistent IC50 values are a frequent challenge and can stem from multiple sources. The measured IC50 of a compound can vary significantly based on assay type (biochemical vs. cellular), specific conditions, and the biological context.[8][9][10]

Potential Causes and Solutions:

  • Assay Conditions:

    • Biochemical vs. Cellular Assays: Biochemical assays using purified p300 enzyme will typically yield lower IC50 values than cellular assays, where factors like cell permeability, efflux pumps, and metabolism come into play. A study of public IC50 data found that mixing values from different assay types introduces a moderate amount of noise.[9]

    • Substrate Concentration: The concentration of histone substrates and Acetyl-CoA can directly impact the apparent IC50 value. Ensure these are consistent across experiments.

  • Cell Line Differences: Different cell lines exhibit varying levels of p300/CBP expression and possess distinct signaling pathway dependencies, leading to a range of sensitivities to this compound.[11][12] For example, pancreatic cancer cell lines with higher baseline histone H3 acetylation showed greater sensitivity to this compound.[11]

  • Incubation Time: The duration of this compound treatment can affect the observed outcome. Short-term incubations may not be sufficient to elicit a full biological response, while long-term incubations could lead to secondary or off-target effects.

Table of this compound Effective Concentrations in Various Cell-Based Assays

Cell Line Assay Type This compound Concentration Observed Effect
Prostate Cancer Cells Apoptosis Assay 20 µM Induction of apoptosis by interfering with AR and NF-kB pathways.[5][6]
Pancreatic Cancer (MIAPaCa2, PSN1) Proliferation Assay 20-30 µM Effective inhibition of histone H3 acetylation and cell proliferation.[11]
Gastric Cancer (SGC-7901, MKN45, etc.) Viability / Apoptosis 10-40 µM Inhibition of cell viability and promotion of apoptosis.[12]
Hepatocytes (Hepa1-6) Western Blot 20 µM Activation of insulin signaling pathways.[13]

| LX2 (Stellate cells) | Western Blot | 20 µM | Repression of αSMA and COLI expression.[1] |

Troubleshooting Workflow

G start Inconsistent This compound Results check_reagents Verify this compound Stock: - Purity - Concentration - Fresh DMSO used? start->check_reagents check_protocol Review Protocol: - Consistent incubation times? - Consistent cell density? - Assay conditions identical? start->check_protocol check_cell_line Characterize Cell Line: - Passage number? - Baseline p300/CBP expression? - Contamination check? start->check_cell_line optimize Re-optimize Concentration: Perform dose-response curve (e.g., 1-50 µM) check_reagents->optimize check_protocol->optimize check_cell_line->optimize positive_control Use Positive Control (e.g., another known p300 inhibitor) optimize->positive_control outcome Consistent Results positive_control->outcome

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

FAQ 2: I'm having issues with this compound solubility and stability. What are the best practices for handling and storage?

Proper handling of this compound is critical for obtaining reproducible results. As a poorly soluble compound, its formulation and storage can significantly impact its effective concentration.[14][15]

Recommendations:

  • Solvent Choice: this compound is soluble in dimethyl sulfoxide (DMSO).[2][5] It is crucial to use fresh, high-quality, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[5]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-25 mM) in DMSO. Gently warm and vortex if necessary to ensure it is fully dissolved.

  • Storage:

    • Powder: Store the solid form at -20°C for up to 3 years.[5]

    • Stock Solution: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5] Store these aliquots at -80°C for up to one year.[5] A stock stored at -20°C is typically stable for only one month.[5]

    • Aqueous Solutions: Do not store this compound in aqueous solutions or cell culture media for more than a day, as it is not stable.[2] Prepare fresh dilutions from the DMSO stock for each experiment.

FAQ 3: Could my results be due to off-target effects of this compound?

Yes, particularly at higher concentrations. While this compound is selective for p300/CBP, assuming it is exclusively targeting these proteins can be a pitfall.[16][17]

Known & Potential Off-Target Effects:

  • HDAC Inhibition: One study found that this compound can inhibit Type I and II HDACs at concentrations of 7 µM and higher.[7] This is a critical confounding factor, as HDAC inhibition can produce phenotypes that are opposite to those expected from HAT inhibition.

  • Regulation of Other HATs: In pancreatic cancer cells, this compound treatment not only inhibited p300/CBP but also led to a decrease in the mRNA and protein expression of another HAT, PCAF.[11]

  • Unexpected Signaling: In goat adipose-derived stem cells, this compound treatment paradoxically led to an increase in H3K9 acetylation.[18] This was accompanied by an increase in the expression of HATs TIP60 and PCAF, suggesting a potential compensatory mechanism.[18]

Strategies to Mitigate and Identify Off-Target Effects:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that produces the desired on-target effect (e.g., reduction of H3K27ac) in your system and use this concentration for subsequent experiments.

  • Use a Secondary Inhibitor: Validate key findings with another structurally different p300/CBP inhibitor (e.g., A-485) to ensure the observed phenotype is not specific to the this compound chemical scaffold.

  • Genetic Knockdown: Use siRNA or CRISPR-Cas9 to knock down p300 and/or CBP. If the phenotype of genetic knockdown matches the phenotype of this compound treatment, it provides strong evidence for on-target activity.

  • Rescue Experiments: In a p300/CBP knockout background, this compound should have a diminished effect if its action is on-target.

Section 3: Key Experimental Protocols

Protocol 1: this compound Stock Solution Preparation and Storage
  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 25 mM).

  • Vortex the solution thoroughly to ensure the compound is fully dissolved. Gentle warming (to 37°C) can be applied if needed.

  • Centrifuge the vial briefly to collect the solution at the bottom.

  • Aliquot the stock solution into single-use, low-retention tubes.

  • Store the aliquots at -80°C for long-term use (up to 1 year) or -20°C for short-term use (up to 1 month).[5]

Protocol 2: General In Vitro p300 HAT Assay

This protocol is adapted from methodologies described for determining p300 inhibition.[5]

  • Reaction Buffer: Prepare a reaction buffer, for example: 20 mM HEPES (pH 7.9), 5 mM DTT, 80 µM EDTA, 40 µg/ml BSA.

  • Enzyme and Substrate: Add recombinant p300 enzyme (e.g., 5 nM) and a histone substrate (e.g., 100 µM H4-15 peptide) to the reaction buffer.

  • Inhibitor Addition: Add this compound over a range of concentrations to different reaction tubes. Include a DMSO-only vehicle control, ensuring the final DMSO concentration is constant across all reactions (typically <1-5%).

  • Initiate Reaction: Start the reaction by adding the cofactor, Acetyl-CoA (often radiolabeled, e.g., [3H]Acetyl-CoA).

  • Incubation: Incubate at 30°C or 37°C for a defined period (e.g., 15-30 minutes).

  • Stop and Measure: Stop the reaction and measure the incorporation of the acetyl group onto the histone substrate using an appropriate method (e.g., scintillation counting for radiolabeled assays).

  • Data Analysis: Calculate the percent inhibition at each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Section 4: Signaling Pathway Diagrams

This compound influences numerous signaling pathways by inhibiting the transcriptional co-activator function of p300/CBP.

NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Activation Stimuli->IKK IkB_p65 p65/p50-IκBα (Inactive) IKK->IkB_p65 phosphorylates IκBα p65 p65/p50 (Active) IkB_p65->p65 IkB_deg IκBα Degradation IkB_p65->IkB_deg p65_nuc p65/p50 p65->p65_nuc Translocation DNA Target Gene Promoter (e.g., IL-6, COX-2) p65_nuc->DNA p300 p300/CBP (HAT) p300->DNA Acetylates Histones & p65 Subunit Transcription Gene Transcription DNA->Transcription This compound This compound This compound->p300 Inhibits

Caption: this compound inhibits NF-κB-mediated gene transcription by blocking p300/CBP HAT activity.[7]

p53 Tumor Suppressor Pathway

G Stress Genotoxic Stress (e.g., DNA Damage) p53 p53 Stabilization & Activation Stress->p53 p53_ac Acetylated p53 (Active & Stable) p53->p53_ac p300 p300/CBP (HAT) p300->p53_ac Acetylates p53 p21 p21 Gene Transcription p53_ac->p21 Apoptosis Apoptosis p53_ac->Apoptosis Arrest Cell Cycle Arrest p21->Arrest This compound This compound This compound->p300 Inhibits

Caption: this compound can disrupt p53 function by inhibiting its p300/CBP-mediated acetylation.[4]

References

C646 inhibitor degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the C646 inhibitor. The information provided addresses common issues related to this compound degradation and offers guidance on how to prevent it to ensure experimental accuracy and reproducibility.

Section 1: this compound Storage and Handling

Proper storage and handling of this compound are critical to prevent its chemical degradation and maintain its activity.

FAQs

  • Q1: What are the recommended storage conditions for this compound?

    • A1: this compound powder should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1] For short-term storage, it can be kept at -20°C. Once reconstituted in a solvent such as DMSO, the stock solution should also be stored at -20°C and is generally stable for up to three months.[2] Some suppliers recommend storing stock solutions at -80°C for up to one year.[3]

  • Q2: How should I prepare this compound stock solutions?

    • A2: this compound is soluble in DMSO, with a solubility of up to 50 mg/mL.[2] To prepare a stock solution, dissolve the this compound powder in fresh, anhydrous DMSO.[4] It is recommended to warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[5][6] After reconstitution, it is best to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2]

  • Q3: Can I store my this compound stock solution at room temperature or 4°C?

    • A3: It is not recommended to store this compound stock solutions at room temperature or 4°C for extended periods. For short-term storage of a few days to weeks, 0-4°C may be acceptable, but for long-term stability, -20°C is required.[7]

  • Q4: My this compound solution has precipitated. What should I do?

    • A4: If your this compound solution has precipitated, you can try to redissolve it by warming the vial to 37°C for 10-15 minutes and vortexing.[5][6] If the precipitate does not dissolve, it may be a sign of degradation or solvent evaporation, and it is recommended to prepare a fresh stock solution. When diluting the DMSO stock solution into an aqueous buffer or cell culture medium, do so gradually while mixing to prevent precipitation.[3]

Table 1: this compound Storage and Stability Summary

FormStorage TemperatureStability
Powder-20°C≥ 4 years[1]
Stock Solution (in DMSO)-20°CUp to 3 months[2]
Stock Solution (in DMSO)-80°CUp to 1 year[3]

Section 2: Understanding this compound's Dual Mechanism of Action

Recent studies have revealed that this compound has a dual mechanism of action. It is a well-established competitive inhibitor of the histone acetyltransferase (HAT) activity of p300/CBP.[1][4][8] However, new evidence suggests that this compound can also act as a "molecular glue" to induce the degradation of the nuclear export protein Exportin-1 (XPO1).[9][10] This degradation of XPO1 can, in turn, affect the chromatin occupancy of p300, leading to cellular effects that may be independent of its HAT inhibitory activity.[9][10]

FAQs

  • Q5: How does this compound inhibit p300/CBP HAT activity?

    • A5: this compound acts as a competitive inhibitor by binding to the acetyl-CoA binding pocket of p300, with a Ki (inhibition constant) of 400 nM.[4][8] This prevents the transfer of acetyl groups to histone and non-histone protein substrates, thereby modulating gene expression.[11][12][13]

  • Q6: What is the evidence that this compound induces protein degradation?

    • A6: A 2024 study demonstrated that the cytotoxicity of this compound is dependent on neddylation-dependent protein degradation.[9][10] The study identified Exportin-1 (XPO1) as a direct target of this compound, leading to its degradation.[9][10] This effect was abrogated in cells expressing a drug-resistant allele of XPO1.[9][10]

  • Q7: How does XPO1 degradation by this compound affect p300 function?

    • A7: p300 and XPO1 are known to co-occupy numerous sites on chromatin.[9][10] By inducing the degradation of XPO1, this compound diminishes the chromatin occupancy of both XPO1 and p300.[9][10] This provides an alternative mechanism by which this compound can modulate p300-dependent gene transcription, independent of its direct enzymatic inhibition.

Diagram 1: Dual Mechanism of Action of this compound

C646_Mechanism This compound This compound p300 p300/CBP This compound->p300 Inhibits XPO1 Exportin-1 (XPO1) This compound->XPO1 Induces Degradation via HAT_activity Histone Acetyltransferase (HAT) Activity p300->HAT_activity Catalyzes Ub_Proteasome Ubiquitin-Proteasome System XPO1->Ub_Proteasome Gene_Expression Altered Gene Expression HAT_activity->Gene_Expression Regulates XPO1_degradation XPO1 Degradation Ub_Proteasome->XPO1_degradation Mediates p300_chromatin Reduced p300 Chromatin Occupancy XPO1_degradation->p300_chromatin p300_chromatin->Gene_Expression Impacts

Caption: Dual mechanism of this compound: HAT inhibition and XPO1 degradation.

Section 3: Troubleshooting Experimental Results

The dual mechanism of this compound can lead to complex experimental outcomes. This section provides guidance on how to troubleshoot and interpret your results.

FAQs

  • Q8: I am not seeing the expected inhibition of histone acetylation with this compound. What could be the reason?

    • A8: There are several possibilities:

      • This compound degradation: Your this compound stock solution may have degraded due to improper storage or handling. Prepare a fresh stock solution and repeat the experiment.

      • Suboptimal concentration: The concentration of this compound used may be too low to effectively inhibit p300/CBP in your specific cell type or experimental setup. Perform a dose-response experiment to determine the optimal concentration.

      • Cell permeability: While this compound is cell-permeable, its uptake can vary between cell lines.

      • Compensatory mechanisms: Cells may have compensatory mechanisms that counteract the inhibition of p300/CBP, such as the upregulation of other HATs.[12]

  • Q9: I am observing a phenotype that is not consistent with p300/CBP inhibition. Could it be due to XPO1 degradation?

    • A9: Yes, it is possible. To investigate this, you can perform the following experiments:

      • Western blot for XPO1: Check the protein levels of XPO1 in your this compound-treated cells. A decrease in XPO1 levels would support the degradation mechanism.

      • Use an XPO1 inhibitor: Compare the phenotype induced by this compound with that of a known XPO1 inhibitor (e.g., Selinexor).

      • Rescue experiment: If available, use cells expressing a drug-resistant mutant of XPO1 (XPO1-C528S) to see if the phenotype is rescued.[9][10]

  • Q10: How can I prevent protein degradation in my cell lysates when studying the effects of this compound?

    • A10: To prevent non-specific protein degradation during sample preparation, follow these general guidelines:

      • Work quickly and keep samples on ice or at 4°C at all times.[14][15][16]

      • Use a lysis buffer containing a protease inhibitor cocktail to inhibit a broad range of proteases.[14][15][16]

      • Consider adding specific inhibitors for metalloproteases (e.g., EDTA, though be cautious with His-tagged proteins) and other protease classes if you suspect their activity.[14]

      • Perform cell lysis in a denaturing solution (e.g., containing SDS) to inactivate proteases.[15]

Diagram 2: Troubleshooting Workflow for Unexpected this compound Results

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_this compound 1. Verify this compound Integrity - Prepare fresh stock - Confirm concentration Start->Check_this compound Check_this compound->Start Degraded Check_Protocol 2. Review Experimental Protocol - Dose-response - Treatment duration Check_this compound->Check_Protocol Integrity OK Check_Protocol->Start Protocol Issue Hypothesis1 Hypothesis: Off-target effect or degradation-mediated Check_Protocol->Hypothesis1 Protocol OK Western_XPO1 3. Western Blot for XPO1 and p300 levels Hypothesis1->Western_XPO1 Compare_Inhibitors 4. Compare with other p300/CBP or XPO1 inhibitors Western_XPO1->Compare_Inhibitors Rescue_Experiment 5. Rescue experiment with drug-resistant XPO1 mutant Compare_Inhibitors->Rescue_Experiment Conclusion Draw Conclusion on Mechanism of Action Rescue_Experiment->Conclusion

Caption: A workflow for troubleshooting unexpected results with this compound.

Section 4: Experimental Protocols

Protocol 1: Preparation of Stable this compound Stock and Working Solutions

Materials:

  • This compound powder (store at -20°C)

  • Anhydrous DMSO (stored in a desiccator)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • Equilibrate: Allow the this compound powder vial and anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.

  • Reconstitution:

    • Briefly centrifuge the this compound vial to ensure all the powder is at the bottom.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly for 2-3 minutes to dissolve the powder. If necessary, warm the tube at 37°C for 10 minutes or use an ultrasonic bath for a short period to aid dissolution.[5][6]

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for up to 3 months or -80°C for longer-term storage.[2][3] Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution:

    • When ready to use, thaw a single aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution to the final desired concentration in your cell culture medium or experimental buffer immediately before use. It is recommended to perform a serial dilution in DMSO first before adding to the aqueous solution to prevent precipitation.[3]

Protocol 2: Western Blot Analysis of XPO1 and p300 Protein Levels

Materials:

  • Cell culture plates

  • This compound working solution

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against XPO1, p300, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed your cells of interest and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for the desired duration.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies against XPO1, p300, and the loading control overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the levels of XPO1 and p300 to the loading control to determine any changes in their expression upon this compound treatment.

References

Validation & Comparative

Validating C646 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a chemical probe or inhibitor interacts with its intended target within a cell is a critical step in preclinical research. This guide provides a comprehensive comparison of methods to validate the target engagement of C66, a widely used inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). We will explore various experimental approaches, present their methodologies, and compare their strengths and weaknesses.

C646 and its Cellular Targets: p300/CBP

This compound is a small molecule that acts as a competitive inhibitor of the acetyl-CoA binding site of p300/CBP.[1][2] These two proteins are highly homologous and function as transcriptional co-activators, playing a crucial role in regulating gene expression through the acetylation of histone and non-histone proteins.[3] Dysregulation of p300/CBP activity has been implicated in various diseases, including cancer, making them attractive therapeutic targets.[3][4] Validating that this compound effectively engages p300/CBP in a cellular context is paramount for interpreting experimental results and advancing drug discovery efforts.

Comparative Analysis of Target Validation Methods

Several techniques can be employed to confirm this compound target engagement in cells. The choice of method often depends on the specific research question, available resources, and the desired level of detail. Below is a summary of commonly used approaches with their key characteristics.

MethodPrincipleMeasuresThroughputKey AdvantageKey Disadvantage
Western Blot Antibody-based detection of specific proteins.Changes in histone acetylation (e.g., H3K27ac), p300/CBP protein levels.Low to MediumWidely accessible, relatively inexpensive.Indirect measure of engagement, antibody variability.
In Vitro HAT Assay Measures the enzymatic activity of purified p300/CBP.IC50 and Ki values of the inhibitor.HighProvides direct evidence of enzyme inhibition.Does not confirm engagement in a cellular environment.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Direct target engagement in intact cells or cell lysates.Medium to HighDirect, label-free detection of target binding in a physiological context.Requires specific antibodies for detection, optimization can be challenging.
Chemoproteomics Uses a "clickable" chemical probe to pull down and identify binding partners.Covalent and non-covalent protein targets of the compound.LowUnbiased identification of on- and off-targets.Requires synthesis of a modified compound, potential for artifacts.
Reporter Gene Assay Measures the transcriptional activity of a reporter gene driven by a p300/CBP-regulated promoter.Functional consequence of p300/CBP inhibition.HighHigh-throughput, measures downstream functional effects.Indirect, can be affected by off-target effects on the signaling pathway.
Mass Spectrometry Quantifies post-translational modifications on proteins.Site-specific changes in histone acetylation.LowHighly quantitative and specific.Technically demanding, requires specialized equipment.
Fluorescence Recovery After Photobleaching (FRAP) Measures the mobility of a fluorescently tagged protein.Binding of p300/CBP to chromatin.LowProvides information on target dynamics in live cells.Requires genetic modification of cells, can be complex to analyze.

Signaling Pathway and Experimental Workflows

To better understand the context of this compound activity and the experimental approaches to validate its target engagement, the following diagrams illustrate the key signaling pathway and workflows.

cluster_0 This compound Mechanism of Action This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibits Histones Histones p300_CBP->Histones Acetylates Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Binds Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression

Caption: this compound inhibits p300/CBP, preventing histone acetylation and altering gene expression.

cluster_1 Target Validation Workflow Start Treat Cells with this compound Cell_Lysis Cell Lysis Start->Cell_Lysis Method_Choice Select Validation Method Cell_Lysis->Method_Choice Western_Blot Western Blot Method_Choice->Western_Blot Indirect CETSA CETSA Method_Choice->CETSA Direct Mass_Spec Mass Spectrometry Method_Choice->Mass_Spec Quantitative Data_Analysis Data Analysis Western_Blot->Data_Analysis CETSA->Data_Analysis Mass_Spec->Data_Analysis Conclusion Confirm Target Engagement Data_Analysis->Conclusion

Caption: A generalized workflow for validating this compound target engagement in cells.

Experimental Protocols

Western Blot for Histone Acetylation

Objective: To indirectly assess p300/CBP inhibition by measuring changes in the acetylation of their known substrates, such as histone H3 at lysine 27 (H3K27ac).

Methodology:

  • Cell Treatment: Plate cells and treat with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 6-24 hours).

  • Histone Extraction: Lyse cells and isolate histones using an acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • SDS-PAGE and Transfer: Separate histone proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody specific for acetylated H3K27 and a loading control antibody (e.g., total Histone H3).

    • Wash and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the acetyl-H3K27 signal to the total H3 signal.

Cellular Thermal Shift Assay (CETSA)

Objective: To directly demonstrate the binding of this compound to p300/CBP in intact cells by measuring the increased thermal stability of the target protein upon ligand binding.[5][6]

Methodology:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Analysis: Analyze the soluble fraction by Western blot or ELISA using an antibody specific for p300 or CBP.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Alternative and Complementary Approaches

  • A-485: A potent and highly selective catalytic inhibitor of p300/CBP.[3][7] Comparing the cellular effects of this compound and A-485 can help distinguish on-target from off-target effects.

  • I-CBP112: A bromodomain inhibitor of CBP/p300.[4] This can be used to dissect the roles of the catalytic and bromodomain functions of these proteins.

  • CRISPR/Cas9-mediated Knockout/Knockdown: Genetically depleting p300 and/or CBP can serve as a crucial control to confirm that the observed effects of this compound are indeed mediated through these targets.[3]

Conclusion

Validating the cellular target engagement of this compound is a critical step in ensuring the reliability and interpretability of research findings. This guide provides a comparative overview of various experimental techniques, from indirect measures of downstream effects to direct biophysical confirmation of binding. By selecting the appropriate combination of methods and considering the use of alternative inhibitors and genetic approaches, researchers can confidently assess the on-target activity of this compound and advance our understanding of p300/CBP biology in health and disease.

References

C646 Specificity Against Other Histone Acetyltransferases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the histone acetyltransferase (HAT) inhibitor C646, focusing on its specificity for p300/CBP against other HATs. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their studies.

Introduction to this compound

This compound is a cell-permeable, competitive inhibitor of the p300/CBP histone acetyltransferases.[1][2] It functions by competing with acetyl-CoA for the active site of p300, with a reported inhibition constant (Ki) of 400 nM.[1] this compound has been widely used as a chemical probe to investigate the roles of p300/CBP in various biological processes, including gene transcription, cell cycle regulation, and apoptosis.[2]

Comparative Inhibitory Activity of this compound

The selectivity of an inhibitor is a critical parameter for its use as a specific research tool. The following table summarizes the inhibitory activity of this compound against p300 and other histone acetyltransferases.

Target HATIC50 / % Inhibition (Concentration)Reference
p300 0.32 µM (IC50) [3]
400 nM (Ki) [1]
86% inhibition @ 10 µM
PCAF <10% inhibition @ 10 µM
GCN5 <10% inhibition @ 10 µM
Tip60 (KAT5) Not specified
MOZ (KAT6A) <10% inhibition @ 10 µM
KAT8 No inhibition[3]
Serotonin N-acetyltransferase <10% inhibition @ 10 µM
Rtt109 <10% inhibition @ 10 µM
Sas <10% inhibition @ 10 µM

As the data indicates, this compound is highly selective for p300/CBP over other HATs such as PCAF, GCN5, and MOZ, against which it shows minimal inhibition even at a concentration of 10 µM.

Off-Target Effects on Histone Deacetylases (HDACs)

Interestingly, at higher concentrations, this compound has been shown to exhibit inhibitory activity against certain histone deacetylases (HDACs). This is an important consideration for experiments using this compound at concentrations significantly above its Ki for p300.

Off-Target HDACKi (µM)Reference
HDAC1 No inhibition[3]
HDAC2 20.2 ± 3.4[3]
HDAC3 21.0 ± 2.8[3]
HDAC6 7.3 ± 0.6[3]
HDAC8 24.2 ± 3.2[3]

This off-target activity should be carefully considered when interpreting data from cellular assays where high concentrations of this compound are used.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay (Radioactive)

This assay measures the transfer of radiolabeled acetyl groups from acetyl-CoA to a histone substrate.

Materials:

  • Recombinant HAT enzyme (e.g., p300, PCAF, GCN5)

  • Histone H3 or H4 peptide substrate

  • [³H]- or [¹⁴C]-labeled Acetyl-CoA

  • This compound inhibitor

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • P81 phosphocellulose filter paper

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and the respective HAT enzyme.

  • Add this compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO).

  • Pre-incubate the mixture for 10-15 minutes at 30°C.

  • Initiate the reaction by adding [³H]- or [¹⁴C]-acetyl-CoA.

  • Incubate the reaction for 15-60 minutes at 30°C.

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.

  • Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium phosphate buffer) to remove unincorporated [³H]- or [¹⁴C]-acetyl-CoA.

  • Dry the filter paper and place it in a scintillation vial with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition at each this compound concentration relative to the vehicle control and determine the IC50 value.

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay (Fluorescence-based)

This assay measures the production of Coenzyme A (CoA-SH), a product of the HAT reaction.

Materials:

  • Recombinant HAT enzyme

  • Histone peptide substrate

  • Acetyl-CoA

  • This compound inhibitor

  • Assay Buffer

  • Thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin, CPM)

  • Fluorescence plate reader

Procedure:

  • Set up the HAT reaction as described in the radioactive assay protocol, but using non-labeled acetyl-CoA.

  • Add this compound at various concentrations and include a vehicle control.

  • Initiate the reaction by adding acetyl-CoA and incubate at 30°C.

  • Stop the reaction.

  • Add the thiol-reactive fluorescent probe to the reaction mixture. This probe will react with the free thiol group on the newly formed CoA-SH.

  • Incubate for a short period to allow the reaction between the probe and CoA-SH to complete.

  • Measure the fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen probe.

  • Calculate the percent inhibition and IC50 values based on the fluorescence signal.

Visualizations

HAT_Inhibitor_Screening_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - HAT Enzyme - Histone Substrate - Acetyl-CoA - Assay Buffer reaction_setup Set up Reaction: - Add HAT, Substrate, Buffer - Add this compound/Vehicle reagents->reaction_setup inhibitor Prepare this compound Dilutions inhibitor->reaction_setup pre_incubation Pre-incubate reaction_setup->pre_incubation reaction_start Initiate Reaction (Add Acetyl-CoA) pre_incubation->reaction_start incubation Incubate reaction_start->incubation reaction_stop Stop Reaction incubation->reaction_stop radioactive Radioactive: - Spot on Filter Paper - Wash - Scintillation Counting reaction_stop->radioactive fluorescent Fluorescent: - Add Fluorescent Probe - Read Fluorescence reaction_stop->fluorescent data_processing Calculate % Inhibition radioactive->data_processing fluorescent->data_processing ic50 Determine IC50 data_processing->ic50

Caption: Workflow for in vitro HAT inhibitor screening.

p300_NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimuli (e.g., TNFα, IL-1) IKK IKK Complex stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive p50/p65 (Inactive NF-κB) IkB->NFkB_inactive degrades NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active releases NFkB_DNA p50/p65 NFkB_active->NFkB_DNA translocates p300_CBP p300/CBP p300_CBP->NFkB_DNA acetylates p65 gene Target Gene Promoters NFkB_DNA->gene binds to transcription Transcription of Inflammatory Genes gene->transcription activates This compound This compound This compound->p300_CBP inhibits

Caption: Role of p300/CBP in NF-κB signaling and its inhibition by this compound.

C646_Selectivity_Logic cluster_concentration Concentration Range cluster_effects Biological Effects This compound This compound low_conc Low Concentration (nM to low µM) This compound->low_conc high_conc High Concentration (> 7 µM) This compound->high_conc p300_inhibition Selective Inhibition of p300/CBP HAT Activity low_conc->p300_inhibition leads to hdac_inhibition Off-target Inhibition of HDACs (2, 3, 6, 8) high_conc->hdac_inhibition can lead to

Caption: Concentration-dependent selectivity of this compound.

References

A Comprehensive Guide to the Synergistic Effects of C646 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C646 is a selective and potent small-molecule inhibitor of the histone acetyltransferase (HAT) activity of p300 and CREB-binding protein (CBP). These ubiquitously expressed transcriptional co-activators play a crucial role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets. While this compound has demonstrated anti-tumor effects as a monotherapy, its clinical potential is significantly amplified when used in synergistic combinations with other anticancer agents. This guide provides an objective comparison of the synergistic effects of this compound with other drugs, supported by experimental data, detailed protocols, and pathway visualizations to inform preclinical research and clinical trial design.

Quantitative Analysis of Synergistic Interactions

The synergistic potential of this compound with various anticancer drugs has been evaluated across multiple cancer types. The following table summarizes key quantitative data from preclinical studies, primarily using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy, CI = 1 denotes an additive effect, and CI > 1 signifies antagonism.

Combination DrugCancer/Disease ModelCell Line(s)Key Quantitative Findings (IC50, CI Values)Mechanism of Synergy
Gemcitabine Pancreatic CancerMIAPaCa2, Panc1This compound sensitizes pancreatic cancer cells to gemcitabine, enhancing its cytotoxic effects and inducing apoptosis.[1]Inhibition of p300-mediated DNA damage repair.[1]
EZH2 Inhibitors (e.g., GSK126) Diffuse Large B-cell LymphomaThis compound sensitizes lymphoma cells to EZH2 inhibitors, suggesting a promising combination for this malignancy.[2]Co-regulation of oncogenic transcriptional programs.
BET Bromodomain Inhibitors (e.g., JQ1) NUT Midline Carcinoma, Prostate CancerHCC2429The combination of a p300/CBP inhibitor (A-485, similar to this compound) and JQ1 showed strong synergistic effects on cell viability.Co-inhibition of critical oncogene transcription.
Radiotherapy Non-Small Cell Lung Cancer, Pancreatic CancerPreclinical evidence suggests that inhibition of p300/CBP can sensitize cancer cells to radiation.Impairment of DNA damage response and repair pathways.

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of this compound with other anticancer agents are often rooted in the simultaneous disruption of multiple, often interconnected, signaling pathways crucial for cancer cell survival and proliferation.

signaling_pathway cluster_epigenetic Epigenetic Regulation cluster_chemo Chemotherapy Response This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibits Histone_Acetylation Histone Acetylation p300_CBP->Histone_Acetylation DDR DNA Damage Repair (DDR) p300_CBP->DDR Co-activates Cell_Cycle_Arrest Cell Cycle Arrest Histone_Acetylation->Cell_Cycle_Arrest Regulates Gene Expression Gemcitabine Gemcitabine DNA_Damage DNA Damage Gemcitabine->DNA_Damage DNA_Damage->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Inhibition leads to Cell_Cycle_Arrest->Apoptosis

Caption: this compound enhances gemcitabine-induced apoptosis by inhibiting p300/CBP-mediated DNA damage repair.

Experimental Protocols

Cell Viability and Synergy Analysis (Chou-Talalay Method)

1. Cell Seeding:

  • Plate cancer cells in 96-well microplates at a density that ensures exponential growth throughout the experiment.

  • Allow cells to adhere and stabilize for 24 hours in a humidified incubator at 37°C and 5% CO₂.

2. Drug Treatment:

  • Prepare serial dilutions of this compound and the combination drug(s) in culture medium.

  • Treat cells with each drug alone and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).

  • Include a vehicle control (e.g., DMSO) for each experimental setup.

  • Incubate the plates for a predetermined duration (e.g., 48, 72, or 96 hours).

3. Cell Viability Assessment (MTT Assay):

  • Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • Convert absorbance values to percentage of cell viability relative to the vehicle-treated control.

  • Use specialized software, such as CompuSyn, to perform the Chou-Talalay analysis.

  • The software calculates the Combination Index (CI) for different effect levels (e.g., IC50, IC75, IC90). A CI value less than 1 indicates a synergistic interaction.

experimental_workflow A 1. Cell Seeding (96-well plates) B 2. Drug Treatment (Single agents & combinations) A->B C 3. Incubation (48-96 hours) B->C D 4. Cell Viability Assay (e.g., MTT) C->D E 5. Data Acquisition (Absorbance measurement) D->E F 6. Synergy Analysis (Chou-Talalay Method) E->F G Results (CI values, Isobolograms) F->G

Caption: A streamlined workflow for assessing drug synergy using the Chou-Talalay method.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

1. Cell Treatment and Harvesting:

  • Treat cells with this compound, the combination drug, or the combination for the desired time.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

2. Staining:

  • Resuspend the cell pellet in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

3. Flow Cytometry:

  • Analyze the stained cells using a flow cytometer.

  • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

The preclinical data strongly support the rationale for combining the p300/CBP inhibitor this compound with a range of other anticancer agents, including conventional chemotherapy and other epigenetic modifiers. The synergistic interactions observed are often underpinned by the dual targeting of critical cancer pathways, such as DNA damage repair and oncogenic gene transcription. The methodologies outlined in this guide provide a robust framework for the continued investigation and quantitative assessment of this compound-based combination therapies. Further in-depth mechanistic studies and in vivo validation are warranted to translate these promising preclinical findings into effective clinical strategies for patients with various malignancies.

References

A Comparative Analysis of C646 and A-485: Potency, Selectivity, and Experimental Application

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of C646 and A-485, two widely used small molecule inhibitors of the p300/CBP histone acetyltransferases (HATs). Researchers, scientists, and drug development professionals can use this information to select the appropriate chemical probe for their experimental needs, understand their mechanisms of action, and apply relevant experimental protocols.

Introduction to p300/CBP and Their Inhibitors

The paralogous proteins p300 (also known as EP300) and CREB-binding protein (CBP) are crucial transcriptional co-activators.[1] They possess histone acetyltransferase (HAT) activity, which involves transferring an acetyl group from acetyl-CoA to lysine residues on histone tails and other proteins. This acetylation is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription.[2] Given their central role in regulating gene expression, p300/CBP are implicated in numerous cellular processes and their dysregulation is linked to diseases like cancer.[1][2]

This compound was one of the first potent and selective small molecule inhibitors developed for p300/CBP.[3][4] More recently, A-485 emerged as a next-generation inhibitor with significantly improved potency and selectivity.[1][2] This guide will dissect the key differences between these two compounds.

Mechanism of Action

Both this compound and A-485 function by inhibiting the catalytic HAT domain of p300 and CBP. They achieve this by competing with the endogenous cofactor, acetyl-CoA, for binding to the active site.[2][5][6] By occupying the acetyl-CoA binding pocket, these inhibitors prevent the transfer of acetyl groups to substrate proteins, thereby blocking the downstream signaling effects of p300/CBP-mediated acetylation.

A-485 has been structurally characterized in complex with the p300 catalytic domain, confirming its binding site overlaps with that of acetyl-CoA.[1][2][7] While this compound is also described as an acetyl-CoA competitive inhibitor, some reports suggest its action may involve irreversible covalent modification of the enzyme, and it has been shown to have off-target reactivity with other cellular nucleophiles like tubulin.[4][6]

cluster_0 p300/CBP Inhibition Pathway p300_CBP p300/CBP Acetylated_Histone Acetylated Protein p300_CBP->Acetylated_Histone Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Histone Histone / Substrate Protein Histone->p300_CBP Gene_Transcription Gene Transcription Acetylated_Histone->Gene_Transcription Inhibitor This compound / A-485 Inhibitor->p300_CBP Inhibition (Competitive with Acetyl-CoA)

Caption: General mechanism of p300/CBP inhibition.

Quantitative Performance Data

A-485 demonstrates substantially greater potency than this compound in both biochemical and cellular assays. The following table summarizes key quantitative data for both inhibitors.

ParameterThis compoundA-485Target/SystemReference
Biochemical Assays
Ki400 nMNot Reportedp300 (cell-free)[3][5][8][9]
IC501.6 µM60 nMp300 HAT[6][10]
IC50Not Reported9.8 nMp300-BHC (TR-FRET)[2][11][12]
IC50Not Reported2.6 nMCBP-BHC (TR-FRET)[2][11]
Cellular Assays
H3K27Ac EC50>10 µM (modest inhibition)73 nMPC-3 cells[2][7][13]
Antiproliferative IC5026.09 µMVaries by cell lineMCF7 cells[5]
Antiproliferative IC507.8 µMVaries by cell lineT47D cells[5]

Selectivity and Off-Target Effects

A-485 is a highly selective inhibitor. It shows potent activity against p300 and CBP while having no significant inhibitory effect on other HAT family members, including PCAF, HAT1, MYST3, MYST4, TIP60, and GCN5L2, even at concentrations up to 10 µM.[10][12] It is also highly selective against a broad panel of over 150 non-epigenetic targets, including kinases and BET bromodomain proteins.[10] In cellular assays, its activity is specific to p300/CBP-mediated histone marks, primarily inhibiting H3K27Ac and H3K18Ac.[2][10][14]

This compound , while selective for p300 over several other HATs, exhibits more prominent off-target activity.[3] At higher concentrations (≥ 7 µM), this compound has been shown to inhibit Class I and II histone deacetylases (HDACs).[3] Furthermore, chemoproteomic studies have revealed that this compound can covalently react with other cellular proteins, most notably tubulin, which may contribute to its cellular effects and limit its on-target activity.[4]

Cellular and In Vivo Effects

Both inhibitors have been used to probe the function of p300/CBP in various biological contexts.

This compound has been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[8] It can inhibit the proliferation of pancreatic, prostate, and other cancer cells.[9][15] In vivo, this compound has demonstrated efficacy in a pancreatic cancer xenograft model and has been used in neuroscience studies, where it was found to enhance fear extinction memory.[8][9][15]

A-485 exhibits potent anti-proliferative effects in specific cancer lineages, particularly hematological malignancies and androgen receptor-positive prostate cancer.[2] Its high potency and selectivity make it a superior tool for dissecting p300/CBP-specific functions. In vivo, A-485 effectively inhibits tumor growth in castration-resistant prostate cancer xenograft models and can alleviate acute liver injury in mice by modulating macrophage activation.[2][10][14] A-485 has also been shown to sensitize non-small-cell lung carcinoma cells to TRAIL-induced apoptosis.[16]

Experimental Protocols

Below are generalized protocols for assessing HAT inhibitor activity. Specific parameters should be optimized for the experimental system being used.

In Vitro HAT Activity Assay (Radioactive Method)

This protocol is adapted from methodologies used to characterize this compound.[8][9]

  • Reaction Setup: Prepare a reaction mixture in a suitable buffer (e.g., 20 mM HEPES, pH 7.9) containing 5 mM DTT, 80 µM EDTA, and 40 µg/ml BSA.

  • Enzyme and Substrate: Add recombinant p300 enzyme (e.g., 5 nM) and a histone peptide substrate (e.g., 100 µM H4-15 peptide).

  • Inhibitor Addition: Add this compound or A-485 over a range of concentrations. Ensure the final DMSO concentration is constant across all reactions (e.g., <5%).

  • Incubation: Incubate the reactions at 30°C for 10 minutes.

  • Initiation: Start the reaction by adding a 1:1 mixture of unlabeled acetyl-CoA and ¹⁴C-labeled acetyl-CoA to a final concentration of 20 µM.

  • Reaction Time: Allow the reaction to proceed at 30°C for 10 minutes.

  • Quenching: Stop the reaction by adding 14% SDS (w/v).

  • Detection: The amount of ¹⁴C-acetyl incorporated into the peptide substrate is quantified using a scintillation counter after spotting the reaction mixture onto filter paper and washing away unincorporated ¹⁴C-acetyl-CoA.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cellular Histone Acetylation Assay (Western Blot)

This protocol is a general method for assessing the effect of inhibitors on histone acetylation in cells.

  • Cell Culture and Treatment: Plate cells (e.g., PC-3, HeLa, or relevant cell line) and allow them to adhere. Treat the cells with various concentrations of this compound, A-485, or vehicle control (DMSO) for a specified duration (e.g., 3, 6, or 24 hours).

  • Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction protocol or a commercial kit.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a standard method like the Bradford or BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of histone proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K27, anti-acetyl-H3K18) and a loading control (e.g., anti-total Histone H3).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the acetyl-histone signal to the total histone signal to determine the relative change in acetylation.

cluster_1 Comparative Experimental Workflow cluster_biochem In Vitro Assay cluster_cellular Cellular Assay cluster_invivo In Vivo Model b1 Prepare Reaction Mix (p300, Histone Peptide) b2 Add Inhibitor (this compound vs A-485) b1->b2 b3 Initiate with ¹⁴C-Acetyl-CoA b2->b3 b4 Quantify Acetylation b3->b4 b5 Determine IC50 / Ki b4->b5 c1 Treat Cells with Inhibitor c2 Histone Extraction c1->c2 c3 Western Blot for Ac-Histone Marks (e.g., H3K27Ac) c2->c3 c4 Quantify Changes c3->c4 c5 Determine EC50 c4->c5 v1 Administer Inhibitor to Animal Model v2 Monitor Phenotype (e.g., Tumor Growth) v1->v2 v3 Tissue Collection & Analysis v2->v3

Caption: Workflow for comparing p300/CBP inhibitors.

Conclusion

A-485 represents a significant advancement over this compound as a chemical probe for studying p300/CBP biology. Its superior potency (nanomolar vs. micromolar IC50) and exceptional selectivity make it the preferred tool for accurately dissecting the roles of p300/CBP HAT activity in cellular and in vivo systems.[2][17] While this compound was a foundational tool and can still be useful, researchers must be cautious of its lower potency and potential off-target effects, particularly its inhibition of HDACs and covalent modification of other proteins.[3][4] For experiments requiring high specificity and on-target confidence, A-485 is the demonstrably better choice.

References

A Comparative Guide to Validating the Downstream Effects of C646 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the histone acetyltransferase (HAT) inhibitor C646 with its alternatives, supported by experimental data, to aid researchers in validating its downstream effects. This compound is a widely used, cell-permeable small molecule that competitively inhibits the catalytic activity of the homologous HATs p300 and CREB-binding protein (CBP) with a reported Ki (inhibition constant) of 400 nM.[1][2] It achieves this by competing with the acetyl-CoA substrate, leading to a reduction in the acetylation of both histone and non-histone protein targets.[3][4] This inhibition impacts a wide array of cellular processes, including cell cycle progression, apoptosis, and inflammatory signaling, making this compound a valuable tool in cancer and inflammation research.[1][5]

Comparative Analysis: this compound vs. Alternative p300/CBP Inhibitors

While this compound is a foundational tool for studying p300/CBP function, several alternatives have been developed with different mechanisms of action, improved potency, or greater selectivity. The primary alternatives include next-generation catalytic inhibitors like A-485 and compounds targeting the bromodomain (BD), which is responsible for recognizing acetylated lysine residues.

FeatureThis compoundA-485Bromodomain Inhibitors (e.g., GNE-049)
Target Domain Histone Acetyltransferase (HAT) DomainHistone Acetyltransferase (HAT) DomainBromodomain (BD)
Mechanism Competitive inhibitor of Acetyl-CoA binding[3]Competitive inhibitor of Acetyl-CoA binding[3]Competes for acetyl-lysine binding pocket, disrupting substrate recognition and chromatin localization[4][6]
Potency Ki: 400 nM for p300[1][7]IC50: 2.6 nM for CBP, 9.8 nM for p300[6][8]IC50: 1.1 nM for CBP, 2.3 nM for p300[4]
Selectivity Selective for p300/CBP over other HATs like PCAF and GCN5[2][5]Highly selective for p300/CBP; >1000-fold more potent than this compound[6]Highly selective for p300/CBP bromodomains over other bromodomain families (e.g., BETs)[4][6]
Known Off-Targets Inhibits histone deacetylases (HDACs) at concentrations >7 μM[5]; degrades Exportin-1 (XPO1)[9]Not extensively reported, but generally considered highly selective[3]Generally high selectivity within the bromodomain family is reported[6]

Validating Key Downstream Effects of this compound

The inhibition of p300/CBP by this compound triggers several measurable downstream events. Validating these effects is crucial for confirming target engagement and understanding the biological consequences.

Inhibition of Histone Acetylation

The most direct downstream effect of this compound is a global reduction in histone acetylation, particularly at sites targeted by p300/CBP such as H3K18ac and H3K27ac.[10][11]

This compound This compound p300_CBP p300/CBP HAT Domain This compound->p300_CBP Inhibits Histones Histone Proteins (e.g., H3) p300_CBP->Histones Acetylates Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Binds Acetylated_Histones Reduced Acetylation (H3K18ac, H3K27ac) Histones->Acetylated_Histones Gene_Transcription Altered Gene Transcription Acetylated_Histones->Gene_Transcription Impacts

Caption: this compound mechanism of histone acetylation inhibition.
Modulation of Signaling Pathways

This compound treatment has been shown to significantly impact key signaling cascades, most notably the NF-κB pathway, which is critical in inflammatory responses. p300/CBP acts as a transcriptional co-activator for NF-κB.[5]

cluster_stimulus Inflammatory Stimulus (LPS, IFNγ) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Stimulus->IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκB Degradation p300 p300/CBP DNA DNA p300->DNA Binds Promoter This compound This compound This compound->p300 Inhibits Transcription ↓ Pro-inflammatory Gene Expression (TNFα, iNOS) DNA->Transcription NFkB_nuc->DNA

Caption: Inhibition of the NF-κB signaling pathway by this compound.
Induction of Cell Cycle Arrest and Apoptosis

In various cancer cell lines, this compound treatment leads to cell cycle arrest and programmed cell death. The specific phase of arrest (G1 or G2/M) can be cell-type dependent.[11][12] For example, in pancreatic cancer cells, this compound induces G2/M arrest by inhibiting the transcription of cyclin B1 and CDK1.[11] In AML cells positive for the AML1-ETO fusion protein, it causes G1 arrest and apoptosis, associated with reduced levels of c-kit and bcl-2.[12]

Quantitative Data from this compound Treatment Studies
Cell Line/ModelThis compound ConcentrationObserved Downstream EffectExperimental Method
Pancreatic Cancer Cells (PSN1, MIAPaCa2)30-40 µMIncreased proportion of cells in G2/M phase.[11]Flow Cytometry
Pancreatic Cancer Cells (PSN1, MIAPaCa2)10-50 µMDose-dependent decrease in H3K9ac, H3K18ac, H3K27ac levels.[11]Western Blot
Gastric Cancer Cell LinesNot SpecifiedInhibition of c-Met, Akt, Bcl-2, cyclin D1, MMP7, MMP9.[13]Western Blot
RAW264.7 MacrophagesNot SpecifiedReduced expression of TNFα, iNOS, IL-1β, IL-12b.[5]RT-qPCR
AML1-ETO-positive AML cells< 10 µMReduced global H3 acetylation and decreased c-kit and bcl-2 levels.[12]Western Blot
Prostate Cancer Cells20 µMInduction of apoptosis.[1][7]Apoptosis Assay

Experimental Protocols

Detailed methodologies are essential for reproducing and validating the effects of this compound.

Western Blot for Histone Acetylation

This protocol is used to quantify changes in specific histone acetylation marks following this compound treatment.

  • Cell Culture and Treatment: Plate cells (e.g., PSN1 pancreatic cancer cells) at a density of 1x10^6 cells per 10 cm dish. Allow cells to adhere for 24 hours. Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) or a DMSO vehicle control for 24-48 hours.

  • Histone Extraction: Harvest cells by scraping and wash with ice-cold PBS containing sodium butyrate (an HDAC inhibitor to preserve acetylation marks). Lyse cells and extract histones using a commercial kit or an acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of histone extract (e.g., 15 µg) onto a 15% SDS-polyacrylamide gel. Run the gel and transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against specific acetylation marks (e.g., anti-acetyl-H3K27, anti-acetyl-H3K9) and a loading control (e.g., anti-total Histone H3).

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the intensity of acetylated histone bands to the total histone H3 loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle phase distribution.

A Seed Cells B Treat with this compound or DMSO (48h) A->B C Harvest & Fix Cells (e.g., 70% Ethanol) B->C D Stain DNA with Propidium Iodide (PI) C->D E Analyze by Flow Cytometry D->E F Quantify Cell Populations (G1, S, G2/M) E->F

Caption: Experimental workflow for cell cycle analysis.
  • Cell Seeding and Treatment: Seed 5x10^5 cells per well in a 6-well plate. After 24 hours, treat with the desired concentration of this compound or DMSO. Incubate for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with PBS and centrifuge.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 cells per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

RT-qPCR for Gene Expression

This protocol measures changes in the mRNA levels of target genes.

  • Cell Treatment and RNA Extraction: Treat cells with this compound or DMSO as described previously. Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy) including a DNase treatment step to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mixture containing cDNA template, forward and reverse primers for the gene of interest (e.g., TNF, IL6, CCNB1) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

    • Run the qPCR reaction on a real-time PCR system.

  • Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene. Compare the normalized expression in this compound-treated samples to the DMSO control.

References

Navigating the Selectivity of C646: A Comparative Guide to its Cross-Reactivity with Cellular Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals leveraging the p300/CBP histone acetyltransferase (HAT) inhibitor C646, a thorough understanding of its selectivity profile is paramount. While this compound is a potent and widely used tool to probe the function of p300/CBP, its interactions with other cellular enzymes can lead to off-target effects, influencing experimental outcomes and therapeutic potential. This guide provides an objective comparison of this compound's performance against its intended targets and other cellular enzymes, supported by experimental data and detailed methodologies.

Quantitative Analysis of this compound Cross-Reactivity

The following table summarizes the known inhibitory activities of this compound against its primary targets (p300/CBP) and identified off-target enzymes. This quantitative data allows for a direct comparison of this compound's potency and selectivity.

Target Enzyme ClassSpecific EnzymeActivityValue (µM)Notes
Histone Acetyltransferase (HAT) p300 Ki 0.4 Primary Target [1][2][3][4][5]
CBP Ki0.4Assumed to be similar to p300[6]
PCAF% Inhibition<10% at 10µMHighly selective over PCAF
GCN5% Inhibition<10% at 10µMHighly selective over GCN5
MOZ% Inhibition<10% at 10µMHighly selective over MOZ
KAT8% InhibitionNo inhibitionSupports selectivity for p300[1]
Histone Deacetylase (HDAC) HDAC1KiNo inhibition[1]
HDAC2KiMicromolar rangeOff-target inhibition observed[1]
HDAC3KiMicromolar rangeOff-target inhibition observed[1]
HDAC6KiMost potent among tested HDACsOff-target inhibition observed[1]
HDAC8KiMicromolar rangeOff-target inhibition observed[1]
Other Enzymes Insulin Receptor β (IRβ)--Activates tyrosine kinase activity[7]

Signaling Pathways Influenced by this compound

The inhibitory action of this compound on p300/CBP and its off-target effects on HDACs can modulate several critical signaling pathways. The diagram below illustrates the primary intended pathway and the pathways affected by cross-reactivity.

This compound Signaling Pathway Interactions cluster_p300 p300/CBP Inhibition (On-Target) cluster_hdac HDAC Inhibition (Off-Target) cluster_nfkb NF-κB Pathway This compound This compound p300 p300/CBP This compound->p300 Inhibits HDACs HDACs (Class I & II) This compound->HDACs Inhibits Histone_Ac Histone Acetylation p300->Histone_Ac HAT activity NFkB NF-κB p300->NFkB Acetylates & Activates Gene_Expression Altered Gene Expression Histone_Ac->Gene_Expression Histone_Deac Histone Deacetylation HDACs->Histone_Deac HDAC activity HDACs->NFkB Deacetylates & Deactivates Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes

Caption: this compound's on-target inhibition of p300/CBP and off-target inhibition of HDACs.

Experimental Protocols

The determination of this compound's selectivity and cross-reactivity involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Histone Acetyltransferase (HAT) Inhibition Assay (Radioactive)

This biochemical assay is a common method to determine the potency of HAT inhibitors like this compound.

  • Reaction Mixture Preparation: Prepare a reaction buffer typically containing 20 mM HEPES (pH 7.9), 5 mM DTT, 80 μM EDTA, and 40 μg/ml BSA.[4]

  • Component Addition: To the reaction mixture, add the histone substrate (e.g., 100 μM H4-15 peptide) and the HAT enzyme (e.g., 5 nM p300).[4]

  • Inhibitor Incubation: Add this compound at a range of concentrations. Ensure the DMSO concentration is kept constant across all reactions (typically <5%).[4]

  • Reaction Initiation: Incubate the mixture at 30°C for 10 minutes. Initiate the acetylation reaction by adding a 1:1 mixture of unlabeled acetyl-CoA and ¹⁴C-labeled acetyl-CoA to a final concentration of 20 mM.[4]

  • Quenching: After a further 10-minute incubation at 30°C, quench the reaction by adding 14% SDS (w/v).[4]

  • Detection and Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a PhosphorImager plate. Quantify the amount of acetylated histone to determine the IC50 values.[4]

Histone Deacetylase (HDAC) Inhibition Assay (Fluorogenic)

This assay is used to assess the inhibitory activity of compounds against HDAC enzymes.

  • Enzyme and Substrate Preparation: Recombinant HDAC enzymes (e.g., HDAC1, 2, 3, 6, 8) and their corresponding fluorogenic substrates are prepared in an appropriate assay buffer.[8]

  • Compound Addition: Dispense the test compound (this compound) at various concentrations into the assay plate.

  • Enzyme Incubation: Add the HDAC enzyme to the wells containing the compound and incubate for a specified period.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Development: After incubation, add a developer solution that stops the HDAC reaction and generates a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. The degree of inhibition is calculated by comparing the signal in the presence of the inhibitor to the control wells.

The following diagram outlines a general workflow for screening inhibitor selectivity.

Inhibitor Selectivity Screening Workflow Start Start: Compound of Interest (e.g., this compound) Primary_Assay Primary Biochemical Assay (On-Target: p300/CBP) Start->Primary_Assay Determine_Potency Determine IC50/Ki Primary_Assay->Determine_Potency Selectivity_Panel Selectivity Screening Panel (e.g., other HATs, HDACs, Kinases) Determine_Potency->Selectivity_Panel Off_Target_Assays Biochemical/Cell-based Assays for Identified Off-Targets Selectivity_Panel->Off_Target_Assays Data_Analysis Data Analysis & Comparison Off_Target_Assays->Data_Analysis Conclusion Conclusion on Selectivity Profile Data_Analysis->Conclusion

Caption: A typical workflow for assessing the selectivity of a small molecule inhibitor.

Discussion and Conclusion

The available data clearly demonstrates that while this compound is a potent and selective inhibitor of p300/CBP compared to other histone acetyltransferases, it exhibits cross-reactivity with Class I and II histone deacetylases at micromolar concentrations.[1] This dual activity is a critical consideration for researchers, as the observed cellular effects of this compound may result from the combined inhibition of both HATs and HDACs. For instance, the modulation of the NF-κB pathway by this compound could be a consequence of its impact on both p300-mediated acetylation and HDAC-mediated deacetylation of pathway components.[1]

Furthermore, the unexpected finding that this compound can activate the tyrosine kinase activity of the insulin receptor β highlights the potential for interactions with entirely different classes of enzymes.[7] This underscores the importance of comprehensive selectivity profiling in drug discovery and chemical biology.

For researchers using this compound, it is advisable to:

  • Use the lowest effective concentration to minimize off-target effects.

  • Employ complementary approaches, such as genetic knockdown of p300/CBP, to validate that the observed phenotype is due to on-target inhibition.

  • Consider the potential contribution of HDAC inhibition when interpreting results, particularly at higher concentrations of this compound.

References

A Comparative Guide to Confirming the On-Target Effects of C646

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and cell biology, confirming the specific on-target effects of small molecule inhibitors is paramount. This guide provides a comprehensive comparison of C646, a widely used inhibitor of the histone acetyltransferases (HATs) p300 and CBP, with other notable alternatives. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to clarify the underlying molecular pathways and experimental workflows.

On-Target Efficacy: this compound in Context

This compound is a competitive inhibitor of the histone acetyltransferase p300/CBP with a reported Ki of 400 nM.[1] Its on-target effects are primarily the reduction of histone H3 and H4 acetylation. However, its potency and potential for off-target effects, particularly at higher concentrations, necessitate careful validation and comparison with alternative inhibitors.

Quantitative Comparison of p300/CBP Inhibitors

The following table summarizes the inhibitory potency of this compound and its alternatives against p300 and CBP. Lower IC50 values indicate higher potency.

InhibitorTarget(s)p300 IC50 (nM)CBP IC50 (nM)Notes
This compound p300/CBP320 - 1600Not consistently reportedCompetitive with Acetyl-CoA.[2][3]
A-485 p300/CBP9.82.6Potent and selective, competitive with Acetyl-CoA.[4][5]
SGC-CBP30 p300/CBP Bromodomains3821 - 69Binds to the bromodomain, not the catalytic HAT domain.[6][7][8][9]
Curcumin p300/CBP~25,000Not specifiedNatural product with broad biological activity.[10][11]

Note: IC50 values can vary depending on the assay conditions, such as substrate and acetyl-CoA concentrations. The data presented here is for comparative purposes, and researchers should consult the primary literature for specific experimental details.

Experimental Protocols for On-Target Validation

To rigorously confirm the on-target effects of this compound, a combination of cellular and biochemical assays is recommended. Below are detailed protocols for essential experiments.

Western Blot for Histone Acetylation

This protocol allows for the direct visualization of changes in global histone acetylation levels following this compound treatment.

a. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 0.5, 1, 5, 10, 25 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, 24 hours).

b. Histone Extraction:

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in a hypotonic buffer and isolate the nuclear fraction.

  • Extract histones from the nuclear pellet using a high-salt or acid extraction method.

c. SDS-PAGE and Western Blotting:

  • Quantify histone protein concentration using a Bradford or BCA assay.

  • Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K27, anti-acetyl-H3K9) overnight at 4°C. Use an antibody against total Histone H3 as a loading control.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)

ChIP-seq provides a genome-wide profile of histone acetylation, allowing for the identification of specific gene promoters and enhancers where this compound alters acetylation.

a. Cell Treatment and Crosslinking:

  • Treat cells with this compound or vehicle control as described for the Western blot.

  • Crosslink proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

b. Chromatin Preparation:

  • Harvest and lyse the cells to isolate nuclei.

  • Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to shear the DNA to fragments of 200-500 base pairs.

c. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G agarose or magnetic beads.

  • Incubate the pre-cleared chromatin with an antibody against a specific histone acetylation mark (e.g., anti-acetyl-H3K27) overnight at 4°C.

  • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Wash the beads extensively to remove non-specific binding.

d. DNA Purification and Sequencing:

  • Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C overnight.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using phenol-chloroform extraction or a commercial ChIP DNA purification kit.

  • Prepare the DNA library for high-throughput sequencing according to the sequencer manufacturer's protocol.

Cell Cycle Analysis by Flow Cytometry

This compound has been shown to induce cell cycle arrest in various cell types. This protocol allows for the quantification of cells in different phases of the cell cycle.

a. Cell Treatment and Harvesting:

  • Treat cells with this compound or vehicle control for the desired duration.

  • Harvest both adherent and floating cells, as apoptotic cells may detach.

  • Wash the cells with PBS.

b. Fixation and Staining:

  • Fix the cells in ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours or overnight.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

c. Flow Cytometry Analysis:

  • Analyze the stained cells on a flow cytometer.

  • Gate the cell population to exclude doublets and debris.

  • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle based on their DNA content (PI fluorescence intensity).

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This compound can induce apoptosis. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

a. Cell Treatment and Staining:

  • Treat cells with this compound or vehicle control.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

b. Flow Cytometry Analysis:

  • Analyze the stained cells by flow cytometry within one hour of staining.

  • Viable cells will be negative for both Annexin V and PI.

  • Early apoptotic cells will be Annexin V positive and PI negative.

  • Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by this compound can aid in experimental design and data interpretation. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

C646_Mechanism_of_Action cluster_nucleus Nucleus p300_CBP p300/CBP Acetylated_Histone Acetylated Histones p300_CBP->Acetylated_Histone HAT Activity Acetylated_TFs Acetylated TFs p300_CBP->Acetylated_TFs HAT Activity Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Substrate Histone Histones Histone->p300_CBP Substrate Gene_Expression Altered Gene Expression Acetylated_Histone->Gene_Expression Transcription_Factors Transcription Factors (e.g., NF-κB, AR) Transcription_Factors->p300_CBP Substrate Acetylated_TFs->Gene_Expression This compound This compound This compound->p300_CBP Inhibits

Caption: Mechanism of this compound action as a p300/CBP inhibitor.

Western_Blot_Workflow A 1. Cell Treatment (this compound or Vehicle) B 2. Histone Extraction A->B C 3. SDS-PAGE B->C D 4. Western Transfer C->D E 5. Antibody Incubation (Primary & Secondary) D->E F 6. Detection & Analysis E->F

Caption: Experimental workflow for Western blot analysis.

ChIP_seq_Workflow A 1. Cell Treatment & Crosslinking B 2. Chromatin Shearing A->B C 3. Immunoprecipitation (with anti-acetyl-histone Ab) B->C D 4. DNA Purification C->D E 5. Library Preparation D->E F 6. High-Throughput Sequencing E->F G 7. Data Analysis F->G

Caption: Experimental workflow for ChIP-seq analysis.

NFkB_Signaling_this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IkB Degradation p300_CBP p300/CBP NFkB_nuc->p300_CBP Acetylated_NFkB Acetylated NF-κB p300_CBP->Acetylated_NFkB Acetylation Target_Genes Target Gene Expression (e.g., inflammatory cytokines) Acetylated_NFkB->Target_Genes Activates Stimuli Pro-inflammatory Stimuli (e.g., TNFα, IL-1β) Stimuli->IKK This compound This compound This compound->p300_CBP Inhibits

Caption: this compound inhibits NF-κB signaling via p300/CBP.

AR_Signaling_this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_cyt Androgen Receptor (AR) Androgen->AR_cyt AR_nuc AR AR_cyt->AR_nuc Translocation p300_CBP p300/CBP AR_nuc->p300_CBP Acetylated_AR Acetylated AR p300_CBP->Acetylated_AR Acetylation ARE Androgen Response Element (ARE) Acetylated_AR->ARE Binds to Target_Genes Target Gene Expression (e.g., PSA) ARE->Target_Genes Regulates This compound This compound This compound->p300_CBP Inhibits

Caption: this compound inhibits Androgen Receptor signaling.

Off-Target Considerations

It is crucial to acknowledge that this compound can exhibit off-target effects, particularly at concentrations above its Ki for p300. Notably, studies have reported that this compound can inhibit some histone deacetylases (HDACs) at micromolar concentrations. This underscores the importance of using the lowest effective concentration of this compound and including appropriate controls, such as structurally distinct p300/CBP inhibitors like A-485, to confirm that the observed phenotype is a direct result of p300/CBP inhibition.

Conclusion

Confirming the on-target effects of this compound requires a multi-faceted approach that combines quantitative biochemical data with robust cellular assays. By comparing its potency to that of alternative inhibitors and employing the detailed experimental protocols provided, researchers can confidently validate their findings and contribute to the development of more specific and effective therapeutic strategies. The provided visualizations of key signaling pathways and experimental workflows serve as a valuable resource for designing and interpreting these critical validation studies.

References

The Efficacy of C646 in Diverse Cancer Landscapes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of the histone acetyltransferase inhibitor C646 showcases its differential efficacy across various cancer types, with promising activity observed in prostate, lung, gastric, and pancreatic cancers. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a comparative look at this compound's potential as an anti-cancer agent.

This compound, a selective inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP), has emerged as a significant tool in cancer research. By targeting these critical coactivators, this compound disrupts essential cellular processes, leading to cell cycle arrest, apoptosis, and autophagy in malignant cells. This report details the efficacy of this compound across different cancer cell lines, presenting quantitative data, experimental methodologies, and a visual representation of the underlying signaling pathways.

Quantitative Efficacy of this compound Across Cancer Cell Lines

The inhibitory effects of this compound on the viability of various cancer cell lines have been documented, although specific IC50 values (the concentration of a drug that inhibits a biological process by 50%) are not uniformly available across all studies. The following table summarizes the observed effects and available quantitative data.

Cancer TypeCell Line(s)Observed Efficacy of this compoundIC50 (µM)
Prostate Cancer PC3, LNCaP, DU145, LAPC-4Induces caspase-dependent apoptosis.[1]Not explicitly reported
Lung Cancer A549, H460, H157Radiosensitizer, enhances mitotic catastrophe.Not explicitly reported for standalone treatment
Gastric Cancer SGC-7901, MKN45, MGC-803, BGC-823, KATO IIIInhibits cell viability, promotes apoptosis, suppresses migration and invasion.[2]Not explicitly reported
Pancreatic Cancer Hs766T, MIAPaCa2, PSN1, Panc1Inhibits proliferation, induces G2/M arrest and apoptosis. Effective inhibition of histone H3 acetylation at 20-40 µM.[3][4]Not explicitly reported

Deciphering the Mechanism: The p300/CBP Signaling Axis

This compound exerts its anti-cancer effects primarily through the inhibition of the p300/CBP histone acetyltransferases. These enzymes play a crucial role in chromatin remodeling and the regulation of gene expression by adding acetyl groups to histone proteins, thereby promoting a more open chromatin structure that is accessible to transcription factors. By blocking this activity, this compound leads to a more condensed chromatin state, repressing the transcription of genes vital for cancer cell survival and proliferation.

G cluster_0 This compound Mechanism of Action This compound This compound p300_CBP p300/CBP HATs This compound->p300_CBP Inhibits Histone_Acetylation Histone Acetylation p300_CBP->Histone_Acetylation Promotes Chromatin_Remodeling Chromatin Remodeling (Open Chromatin) Histone_Acetylation->Chromatin_Remodeling Gene_Transcription Gene Transcription (Proliferation, Survival) Chromatin_Remodeling->Gene_Transcription Cancer_Progression Cancer Progression Gene_Transcription->Cancer_Progression

This compound inhibits p300/CBP, preventing histone acetylation and cancer progression.

Experimental Corner: Methodologies for Assessing this compound Efficacy

The evaluation of this compound's anti-cancer properties relies on a suite of well-established experimental protocols. Below are the detailed methodologies for two key assays used in the cited studies.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and incubate for the desired exposure period (e.g., 72 hours).[5]

  • MTT Addition: Add 10 µL of MTT reagent to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

G cluster_1 MTT Assay Workflow start Seed Cells treat Treat with this compound start->treat mtt Add MTT Reagent treat->mtt incubate Incubate (2-4h) mtt->incubate solubilize Add Solubilization Reagent incubate->solubilize read Read Absorbance (570nm) solubilize->read

A streamlined workflow of the MTT assay for determining cell viability.
Clonogenic Survival Assay

The clonogenic assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive integrity after treatment.

  • Cell Seeding: Plate a low, predetermined number of cells (e.g., 500-2000 cells) into culture dishes or flasks.[6]

  • Treatment: Expose the cells to the desired treatment, such as this compound alone or in combination with ionizing radiation.[6]

  • Incubation: Culture the cells for 9-14 days to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.[6]

  • Fixation and Staining: Fix the colonies with a solution such as 6% glutaraldehyde and stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies to determine the surviving fraction of cells compared to the untreated control.

G cluster_2 Clonogenic Assay Workflow seed Seed Single Cells treat Treat (e.g., this compound +/- IR) seed->treat incubate Incubate (9-14 days) treat->incubate fix_stain Fix and Stain Colonies incubate->fix_stain count Count Colonies fix_stain->count

The key steps involved in performing a clonogenic survival assay.

Conclusion

The available data suggest that this compound holds potential as a therapeutic agent across a spectrum of cancers. Its ability to inhibit the critical p300/CBP HATs provides a clear mechanistic rationale for its anti-tumor activity. However, the variability in its efficacy across different cancer types highlights the need for further investigation to identify predictive biomarkers and to optimize its therapeutic application, potentially in combination with other anti-cancer treatments like radiotherapy. The continued exploration of this compound and other epigenetic modulators is a promising avenue in the development of novel cancer therapies.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling C646

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of C646, a potent and selective inhibitor of the p300/CBP histone acetyltransferases (HATs). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Immediate Safety Information

This compound is a crystalline solid and should be handled with care. The primary hazards associated with this compound are its potential biological effects due to its potent enzymatic inhibition and its toxicity to aquatic life.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound in powdered or solubilized form.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from splashes of this compound solutions or airborne powder.
Hand Protection Nitrile gloves (double-gloving is recommended).Provides a barrier against skin contact. Regularly inspect gloves for tears or punctures.
Body Protection A fully fastened laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is required when handling the powder outside of a certified chemical fume hood.Minimizes the risk of inhaling fine particles of this compound.
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling and use of this compound in a laboratory setting.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • This compound powder should be stored at -20°C for long-term stability.[1]

  • Keep the container tightly sealed in a dry and well-ventilated area.

Weighing and Solubilization

Handling of powdered this compound should be performed in a certified chemical fume hood to minimize inhalation risk.

  • Preparation : Don the appropriate PPE as outlined above. Decontaminate the weighing area and balance before use.

  • Weighing : Use a tared, sealed container to weigh the desired amount of this compound powder.

  • Solubilization : this compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, add the desired volume of DMSO to the weighed this compound powder in a sealed container. Gently vortex or sonicate until the powder is completely dissolved.

  • Aqueous Solutions : For use in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice. Note that aqueous solutions of this compound are not recommended for storage for more than one day.[1]

Experimental Use (Cell-Based Assays)
  • Cell Culture : Culture cells according to standard protocols.

  • Treatment : Dilute the this compound stock solution to the desired final concentration in the cell culture medium. Ensure thorough mixing.

  • Incubation : Add the this compound-containing medium to the cells and incubate for the desired period.

  • Post-Treatment : After the incubation period, carefully remove the treatment medium and process the cells for downstream analysis. All materials that have come into contact with this compound should be considered contaminated and disposed of appropriately.

Disposal Plan

This compound is classified as very toxic to aquatic life with long-lasting effects. Therefore, proper disposal is critical to prevent environmental contamination.

Waste Segregation and Collection
  • Solid Waste : All solid waste contaminated with this compound (e.g., pipette tips, gloves, weighing paper, empty vials) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste : All liquid waste containing this compound (e.g., unused stock solutions, cell culture medium from treated cells) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.

Decontamination
  • All non-disposable equipment (e.g., glassware, spatulas, stir bars) that has come into contact with this compound should be decontaminated.

  • A recommended decontamination procedure is to rinse the equipment with a solvent in which this compound is soluble (e.g., DMSO), followed by a thorough wash with soap and water. The solvent rinse should be collected as hazardous liquid waste.

Final Disposal
  • All hazardous waste containing this compound must be disposed of through your institution's hazardous waste management program.

  • Follow all local, state, and federal regulations for the disposal of toxic chemical waste.

Visualizing the Mechanism of Action and Experimental Workflow

This compound Inhibition of p300/CBP Signaling Pathway

This compound is a competitive inhibitor of the histone acetyltransferase (HAT) domain of the p300/CBP coactivator proteins. By binding to the acetyl-CoA binding pocket, this compound prevents the transfer of acetyl groups to histone and non-histone proteins. This inhibition of acetylation leads to alterations in gene expression, which can induce cell cycle arrest, apoptosis, and autophagy in cancer cells.[2]

G cluster_0 Cell Nucleus p300_CBP p300/CBP (HAT Domain) Acetylated_Proteins Acetylated Proteins p300_CBP->Acetylated_Proteins Acetylates AcetylCoA Acetyl-CoA AcetylCoA->p300_CBP Binds Histones Histones & Other Proteins Histones->p300_CBP Substrate Gene_Expression Altered Gene Expression Acetylated_Proteins->Gene_Expression Cellular_Effects Cell Cycle Arrest, Apoptosis, Autophagy Gene_Expression->Cellular_Effects This compound This compound This compound->p300_CBP Inhibits

Caption: this compound competitively inhibits the p300/CBP HAT domain.

Experimental Workflow for Handling this compound

The following diagram outlines the key steps for safely handling this compound from preparation to disposal in a typical laboratory experiment.

G cluster_workflow This compound Experimental Workflow start Start: Receive & Store this compound (-20°C) weigh Weigh Powder (in Fume Hood) start->weigh 1. Preparation dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve 2. Solubilization dilute Prepare Working Solution (in Cell Culture Medium) dissolve->dilute 3. Dilution treat Treat Cells dilute->treat 4. Experiment analyze Analyze Cellular Effects treat->analyze 5. Data Collection decontaminate Decontaminate Equipment analyze->decontaminate 6. Cleanup dispose Dispose of Waste (Solid & Liquid) decontaminate->dispose 7. Waste Management end End dispose->end

Caption: Step-by-step workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.